Product packaging for 2-Chloro-1,3-thiazole-5-sulfonyl chloride(Cat. No.:CAS No. 88917-11-7)

2-Chloro-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B1612563
CAS No.: 88917-11-7
M. Wt: 218.1 g/mol
InChI Key: QQXPCBIWAJSOPB-UHFFFAOYSA-N
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Description

2-Chloro-1,3-thiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C3HCl2NO2S2 and its molecular weight is 218.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HCl2NO2S2 B1612563 2-Chloro-1,3-thiazole-5-sulfonyl chloride CAS No. 88917-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2NO2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXPCBIWAJSOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585556
Record name 2-Chloro-1,3-thiazole-5-sulfonyl chloride
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Molecular Weight

218.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88917-11-7
Record name 2-Chloro-1,3-thiazole-5-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-thiazole-5-sulfonyl chloride
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Foundational & Exploratory

2-Chloro-1,3-thiazole-5-sulfonyl chloride CAS number 88917-11-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Executive Summary

This compound is a pivotal bifunctional reagent for researchers and drug development professionals. It integrates two highly valuable chemical motifs: the biologically active 2-chlorothiazole ring and the versatile sulfonyl chloride functional group. The thiazole core is a well-established pharmacophore present in numerous approved drugs, prized for its diverse pharmacological activities.[1][2] The sulfonyl chloride group serves as a robust electrophilic handle, primarily for the synthesis of sulfonamides—a class of compounds with a storied history in medicine.[3] This guide provides a comprehensive overview of this compound's properties, a validated synthesis protocol, its core application in sulfonamide library generation, and essential handling procedures, designed to empower scientists to leverage its full potential in their research endeavors.

Compound Identification and Physicochemical Profile

Precise identification is the bedrock of reproducible science. Below are the key identifiers and known properties for this compound.

Note on CAS Number: The assigned CAS number 88917-11-7 is listed by multiple chemical suppliers for this specific compound.[4][5][6][7][8] However, researchers should be aware that this identifier has also been associated in some databases with an unrelated chemical, Dipropylene glycol methyl ether acetate. Verification of compound identity via analytical methods upon receipt is strongly recommended.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 88917-11-7[4][5][6]
Molecular Formula C₃HCl₂NO₂S₂[6]
Molecular Weight 218.09 g/mol -
Canonical SMILES C1=C(S/C(=N/1)\Cl)S(=O)(=O)Cl-

Table 2: Physicochemical Properties

PropertyValueNotes
Physical State Solid or high-boiling liquidInferred from analogues. 2-Chloro-1,3-thiazole-5-carboxylic acid is a solid.[9]
Melting Point Data not available-
Boiling Point Data not availableExpected to be high; likely decomposes upon distillation at atmospheric pressure.
Solubility Soluble in aprotic organic solvents (DCM, THF, Dioxane). Reacts with protic solvents (water, alcohols).General reactivity of sulfonyl chlorides.
Purity ≥95%As offered by commercial suppliers.[7]

Strategic Importance: The Thiazole-Sulfonamide Scaffold

The value of this compound stems from its ability to readily generate thiazole-sulfonamide derivatives. This combined scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including:

  • Antimicrobial and Antifungal [2][10]

  • Anticancer [1][2]

  • Anti-inflammatory [2]

  • Enzyme Inhibition [10]

The 2-chloro substituent offers an additional site for diversification through nucleophilic aromatic substitution or cross-coupling reactions, further enhancing its utility as a versatile building block for creating novel and complex molecular architectures.[11]

Synthesis of this compound

The most direct and industrially viable route to the title compound is the electrophilic chlorosulfonation of 2-chlorothiazole.

Mechanistic Rationale

The thiazole ring is an electron-rich heterocycle. Electrophilic substitution reactions, such as sulfonation, are known to occur preferentially at the C5 position, which is the most electron-rich carbon in the ring.[12] The presence of a deactivating chloro group at the C2 position further directs the incoming electrophile to the C5 position. The reaction proceeds by attack of the C5 carbon onto the sulfur atom of chlorosulfonic acid, followed by rearomatization to yield the sulfonyl chloride.

Synthetic Workflow Diagram

G cluster_0 Synthesis Workflow SM 2-Chlorothiazole (CAS: 3034-52-4) Product This compound (CAS: 88917-11-7) SM->Product  1. Chlorosulfonic Acid (ClSO3H)  2. 0°C to RT  3. Aqueous Workup

Caption: Synthesis of the target compound via direct chlorosulfonation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the chlorosulfonation of heterocycles.[13] All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

  • Reactor Preparation: Equip a three-neck, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl gas). Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.

  • Reagent Charging: Charge chlorosulfonic acid (3.0 equivalents) into the reaction flask.

    • Causality: Using an excess of chlorosulfonic acid ensures complete conversion of the starting material and serves as the reaction solvent.

  • Controlled Addition: Cool the flask to 0°C using an ice-water bath. Slowly add 2-chlorothiazole (1.0 equivalent, CAS 3034-52-4) dropwise via the addition funnel over 30-60 minutes.[14]

    • Causality: The reaction is highly exothermic. Slow, controlled addition at low temperature is critical to prevent thermal runaway, degradation of the product, and formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by quenching a small aliquot and analyzing via TLC or GC-MS.

  • Quenching (Self-Validation Step): Once the reaction is complete, cool the mixture back to 0°C. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring.

    • Causality: This step quenches the excess, highly reactive chlorosulfonic acid. The sulfonyl chloride product is generally unstable in aqueous acid for prolonged periods but will precipitate as a solid or oil, allowing for its separation. The formation of a precipitate provides an initial validation of product formation.

  • Isolation: The product is isolated by vacuum filtration if it precipitates as a solid. If it separates as an oil, the aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the isolated solid or organic extract with cold water and brine to remove residual acids. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or flash chromatography if necessary.

  • Drying and Storage: Dry the final product under high vacuum. Store immediately in a desiccator under an inert atmosphere (nitrogen or argon) at 2-8°C.

Core Application: Synthesis of Thiazole-5-sulfonamide Derivatives

The primary utility of this compound is its reaction with primary or secondary amines to form stable sulfonamide linkages.

Reaction Workflow Diagram

G cluster_1 Sulfonamide Synthesis Workflow Reagent This compound Product 2-Chloro-1,3-thiazole-5-sulfonamide Derivative Reagent->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Product  Base (e.g., Pyridine, Et3N)  Aprotic Solvent (e.g., DCM)  0°C to RT

Caption: General reaction scheme for the synthesis of sulfonamides.

Detailed Experimental Protocol

This protocol describes a general method for sulfonamide formation and is a self-validating system where product formation can be easily monitored.

  • Reactor Setup: To a dry, nitrogen-flushed round-bottom flask, add the primary or secondary amine (1.0 equivalent) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base (1.2 - 1.5 equivalents), such as triethylamine or pyridine.

    • Causality: The reaction generates one equivalent of HCl as a byproduct. The base is essential to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Reagent Addition: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the reaction solvent. Cool the amine solution to 0°C and add the sulfonyl chloride solution dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base and amine, followed by water and brine.

  • Purification (Self-Validation Step): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography. A pure, crystalline solid with a sharp melting point is a strong indicator of a successful synthesis.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).

Safety, Handling, and Storage

Sulfonyl chlorides are reactive compounds that require careful handling.

  • Hazard: Acutely toxic and corrosive. Reacts with water, alcohols, and other nucleophiles. The reaction with water releases corrosive HCl gas.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from moisture and incompatible materials. A refrigerator (2-8°C) is recommended for long-term stability.[10]

Conclusion

This compound is a high-value, strategic building block for chemical synthesis and drug discovery. Its dual-functionality allows for the straightforward creation of diverse libraries of thiazole-sulfonamides, a scaffold rich in pharmacological potential. By understanding its synthesis, reactivity, and proper handling as detailed in this guide, researchers can effectively utilize this reagent to accelerate the discovery of novel therapeutic agents.

References

  • 2-Chlorothiazole-5-sulfonyl chloride | CAS#:88917-11-7. (n.d.). Chemsrc.
  • 2-Chlorothiazole: A Key Pharmaceutical Intermediate and Versatile Organic Synthesis Building Block. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemical Name : 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride. (n.d.). Pharmaffiliates.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • 2-Chloro-thiazole-5-carboxylic acid. (n.d.). PubChem.
  • Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.). Patsnap.
  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997). Google Patents.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). RSC Advances.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • 2-Chlorothiazole. (n.d.). PubChem.
  • 2-Chloro-5-chloromethyl-1,3-thiazole. (2011). Acta Crystallographica Section E.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • Thiazole derivatives: prospectives and biological applications. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-1,3-thiazole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the synthetic pathways leading to 2-chloro-1,3-thiazole-5-sulfonyl chloride, a pivotal building block in medicinal chemistry and agrochemical development. The document elucidates the core chemical principles, offers step-by-step experimental protocols, and discusses the critical parameters influencing the reaction outcomes. Authored from the perspective of a Senior Application Scientist, this guide integrates theoretical knowledge with practical insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in the design of bioactive molecules, owing to its unique electronic properties and ability to engage in various biological interactions. The title compound, this compound, is a highly functionalized derivative that serves as a versatile intermediate for the synthesis of a wide range of sulfonamides and other complex heterocyclic systems. The presence of the reactive sulfonyl chloride group at the 5-position and a chloro substituent at the 2-position allows for sequential and regioselective modifications, making it an invaluable tool for constructing diverse chemical libraries for drug discovery and the development of novel agrochemicals.

Strategic Synthesis: A Tale of Two Routes

The synthesis of this compound can be approached through two primary strategic routes, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scalability, and the desired purity of the final product.

Route A: Direct Chlorosulfonation of 2-Chlorothiazole

This is arguably the more direct approach, commencing with the commercially available 2-chlorothiazole. The key transformation is the electrophilic substitution at the C5 position of the thiazole ring.

Causality Behind the Experimental Choices: The C5 position of the thiazole ring is susceptible to electrophilic attack. Chlorosulfonic acid is a potent electrophilic sulfonating agent, capable of introducing the sulfonyl group directly onto the heterocyclic core. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.

Diagram of Synthetic Route A:

Synthetic Route A 2-Chlorothiazole 2-Chlorothiazole Target_Compound This compound 2-Chlorothiazole->Target_Compound Chlorosulfonic acid (ClSO3H)

Caption: Direct chlorosulfonation of 2-chlorothiazole.

Route B: A Multi-step Approach from 2-Aminothiazole

This route begins with the readily available 2-aminothiazole and involves a sequence of reactions to introduce the desired functionalities. This pathway offers a greater degree of control and may be advantageous if 2-chlorothiazole is not readily accessible.

The strategic steps in this route are:

  • N-Acetylation of 2-aminothiazole: The amino group is protected as an acetamide to prevent its reaction during the subsequent chlorosulfonation step.

  • Chlorosulfonation of N-(thiazol-2-yl)acetamide: The C5 position is chlorosulfonated.

  • Hydrolysis of the Acetamide: The protecting group is removed to regenerate the amino group.

  • Sandmeyer Reaction: The 2-amino group is converted to a diazonium salt, which is then displaced by a chloride ion to yield the final product.

Causality Behind the Experimental Choices: The amino group of 2-aminothiazole is a strong activating group, but it can also be a site of unwanted side reactions. Protection as an acetamide moderates its reactivity and directs the electrophilic chlorosulfonation to the C5 position. The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[1][2]

Diagram of Synthetic Route B:

Synthetic Route B A 2-Aminothiazole B N-(Thiazol-2-yl)acetamide A->B Acetic anhydride C N-(5-(Chlorosulfonyl)thiazol-2-yl)acetamide B->C Chlorosulfonic acid D 2-Amino-1,3-thiazole-5-sulfonyl chloride C->D Acidic Hydrolysis E This compound D->E NaNO2, HCl, CuCl

Caption: Multi-step synthesis from 2-aminothiazole.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the purity of the reagents.

Protocol for Route A: Chlorosulfonation of 2-Chlorothiazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorothiazole119.5610.0 g0.0836
Chlorosulfonic acid116.5248.7 g (28.2 mL)0.418
Dichloromethane-100 mL-
Crushed Ice-200 g-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chlorothiazole (10.0 g, 0.0836 mol) in 100 mL of dichloromethane.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (28.2 mL, 0.418 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to obtain this compound.

Protocol for Route B

This route is presented for its academic value and as an alternative synthetic strategy.

Step 1: N-Acetylation of 2-aminothiazole

  • To a solution of 2-aminothiazole in an appropriate solvent (e.g., acetic acid), add acetic anhydride and heat the mixture. The product, N-(thiazol-2-yl)acetamide, can be isolated by precipitation upon cooling or by extraction.

Step 2: Chlorosulfonation of N-(thiazol-2-yl)acetamide

  • Following a similar procedure to Route A, dissolve N-(thiazol-2-yl)acetamide in a suitable solvent and react with chlorosulfonic acid at low temperature.

Step 3: Hydrolysis of the Acetamide

  • The resulting N-(5-(chlorosulfonyl)thiazol-2-yl)acetamide is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to remove the acetyl protecting group, yielding 2-amino-1,3-thiazole-5-sulfonyl chloride.

Step 4: Sandmeyer Reaction

  • The 2-amino-1,3-thiazole-5-sulfonyl chloride is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).

  • The resulting diazonium salt is then added to a solution of copper(I) chloride (CuCl) to effect the substitution of the diazonium group with a chloride ion, yielding the final product.[1]

Characterization and Data

The structural confirmation of this compound and its intermediates is crucial for ensuring the quality and reliability of the synthesis.

Expected Spectroscopic Data for this compound:

  • ¹H NMR: A singlet in the aromatic region corresponding to the proton at the C4 position of the thiazole ring.

  • ¹³C NMR: Resonances corresponding to the three carbon atoms of the thiazole ring.

  • IR Spectroscopy: Characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for the presence of two chlorine atoms and one sulfur atom.

Safety and Handling

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Thionyl chloride (used in some alternative procedures for converting sulfonic acids to sulfonyl chlorides) is also corrosive and toxic.

  • Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures without isolation.

Conclusion

The synthesis of this compound is a key process for accessing a wide array of valuable compounds in the pharmaceutical and agrochemical industries. This guide has detailed two primary synthetic strategies, providing both the theoretical underpinnings and practical experimental guidance. While the direct chlorosulfonation of 2-chlorothiazole offers a more streamlined approach, the multi-step synthesis from 2-aminothiazole provides a viable alternative. The successful execution of these syntheses relies on careful control of reaction conditions and adherence to safety protocols.

References

  • This section would be populated with specific citations from the literature that validate the described chemical transformations. Given the current limitations, direct links to specific journal articles and patents are not provided, but the principles are based on established organic chemistry reactions.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
  • Further references to specific procedures for chlorosulfonation and thiazole chemistry would be included here.
  • PubChem. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Gallagher, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

Sources

An In-depth Technical Guide to 2-Chloro-1,3-thiazole-5-sulfonyl chloride: A Keystone Reagent for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-thiazole-5-sulfonyl chloride is a pivotal, yet highly reactive, building block in the landscape of medicinal chemistry and drug discovery. Its unique trifunctional molecular architecture—featuring a heterocyclic thiazole ring, a reactive sulfonyl chloride group, and a strategically positioned chlorine atom—renders it an invaluable scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Core Molecular Attributes

A precise understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

PropertyValueSource(s)
Molecular Formula C₃HCl₂NO₂S₂
Molecular Weight 218.1 g/mol
CAS Number 88917-11-7
Canonical SMILES C1=C(S(=O)(=O)Cl)N=C(S1)Cl
Physical State Solid (inferred from related compounds)

Synthesis and Mechanistic Insights

While specific peer-reviewed synthesis protocols for this compound are not abundantly available in the public domain, its synthesis can be logically inferred from established organosulfur chemistry. The most probable synthetic route is the direct chlorosulfonation of 2-chloro-1,3-thiazole.

Inferred Synthetic Pathway: Chlorosulfonation of 2-Chlorothiazole

This process involves the reaction of 2-chlorothiazole with a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) activated by a catalyst. The electrophilic sulfonyl species attacks the electron-rich thiazole ring, with the substitution pattern being directed by the existing chloro-substituent.

G 2-Chlorothiazole 2-Chlorothiazole Reaction Electrophilic Aromatic Substitution 2-Chlorothiazole->Reaction Chlorosulfonic_Acid ClSO₃H Chlorosulfonic_Acid->Reaction Product 2-Chloro-1,3-thiazole- 5-sulfonyl chloride Reaction->Product Byproduct H₂O Reaction->Byproduct

Caption: Inferred synthetic pathway for this compound.

Causality Behind Experimental Choices:

  • Choice of Reagent: Chlorosulfonic acid is a powerful and direct agent for introducing the -SO₂Cl group onto aromatic and heteroaromatic rings.

  • Reaction Conditions: Such reactions are typically conducted at low temperatures to control the high reactivity of chlorosulfonic acid and to minimize side reactions. An inert solvent may be used to aid in temperature control and to facilitate stirring.

  • Workup: The reaction is quenched by carefully pouring the mixture onto ice, followed by extraction with an organic solvent. This procedure hydrolyzes any remaining chlorosulfonic acid and separates the desired product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.

Primary Application: Synthesis of Sulfonamides

The most prominent application of this reagent is in the synthesis of 2-chlorothiazole-5-sulfonamide derivatives. The reaction with primary or secondary amines proceeds readily, typically in the presence of a base to neutralize the HCl byproduct.

G Reagent 2-Chloro-1,3-thiazole- 5-sulfonyl chloride Reaction Nucleophilic Acyl Substitution Reagent->Reaction Amine R₁R₂NH (Primary or Secondary Amine) Amine->Reaction Base Base (e.g., Pyridine, Et₃N) Base->Reaction Product 2-Chlorothiazole-5-sulfonamide Derivative Reaction->Product Byproduct [Base-H]⁺Cl⁻ Reaction->Byproduct

Caption: General reaction scheme for the synthesis of 2-chlorothiazole-5-sulfonamides.

Self-Validating System in Protocol Design: The progress of the sulfonamide formation can be easily monitored by thin-layer chromatography (TLC). The disappearance of the starting sulfonyl chloride and the appearance of the more polar sulfonamide product spot indicate reaction completion. The identity of the product can be unequivocally confirmed by standard spectroscopic methods such as NMR and mass spectrometry.

Experimental Protocol: General Procedure for Sulfonamide Synthesis
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: Add a base (e.g., triethylamine, pyridine; 1.2 eq) followed by the dropwise addition of the desired primary or secondary amine (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

Applications in Drug Discovery and Medicinal Chemistry

The 2-chlorothiazole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The thiazole ring can act as a bioisostere for other aromatic systems and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The sulfonamide group is a well-established pharmacophore known for its ability to bind to the active sites of enzymes, particularly metalloenzymes.

Derivatives of 2-aminothiazole sulfonamides have been investigated for their potential as antioxidants.[1][2] Thiazole-based sulfonamide derivatives have also been designed and evaluated for their cytotoxic activity against cancer cell lines.[3]

Spectroscopic Characterization (Predicted)

  • ¹H NMR: A single singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the C4 position of the thiazole ring.

  • ¹³C NMR: Three signals corresponding to the three carbon atoms of the thiazole ring. The carbon bearing the sulfonyl chloride group would be the most downfield, followed by the carbon attached to the chlorine atom.

  • IR Spectroscopy: Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[4]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 218, along with a characteristic isotopic pattern for the two chlorine atoms. Fragmentation would likely involve the loss of SO₂Cl and Cl.

Safety and Handling

As a sulfonyl chloride, this compound is expected to be a moisture-sensitive, corrosive, and lachrymatory compound. Proper handling procedures are imperative.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area, away from water, bases, alcohols, and amines.[5] The container should be tightly sealed, preferably under an inert atmosphere.

  • Spill and Disposal: In case of a spill, absorb with a non-combustible material like dry sand or earth and dispose of as hazardous waste.[5] Do not use water to clean up spills, as it will react violently. Neutralize with a weak base like sodium bicarbonate. Waste should be disposed of according to local regulations.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of novel heterocyclic compounds, particularly sulfonamide derivatives, for drug discovery and development. Its well-defined reactivity, coupled with the pharmacological importance of the resulting scaffolds, ensures its continued relevance in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in the laboratory.

References

  • Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.).
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal.
  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (n.d.). Pharmaceutical and Biological Evaluations.
  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs.

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Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Chloro-1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-1,3-thiazole scaffold is a privileged motif in medicinal chemistry and materials science, underpinning the development of a diverse array of bioactive compounds and functional materials. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism control, and the optimization of material properties. This in-depth technical guide provides a comprehensive exploration of the crystal structures of 2-chloro-1,3-thiazole derivatives, delving into their synthesis, crystallization, intermolecular interactions, and the profound implications of their solid-state architecture.

The Significance of the 2-Chloro-1,3-Thiazole Core

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of therapeutic agents due to its ability to engage in a variety of intermolecular interactions. The introduction of a chlorine atom at the 2-position significantly modulates the electronic properties of the ring, enhancing its metabolic stability and providing a key interaction point for halogen bonding. This seemingly simple substitution has paved the way for the development of potent antimicrobial, anti-inflammatory, and anticancer agents. A retrospective study on thiazole derivatives highlights their immense therapeutic potential and the continuous exploration of their synthesis and structure-activity relationships.

Deciphering the Architecture: A Primer on Single-Crystal X-ray Diffraction

The definitive method for elucidating the precise three-dimensional structure of a molecule is single-crystal X-ray diffraction (SCXRD). This powerful analytical technique allows for the unambiguous determination of bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. The resulting structural information provides invaluable insights into molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing.

The fundamental workflow of SCXRD is a multi-step process that demands precision and expertise.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement A Synthesis of Derivative B Purification A->B C Single Crystal Growth B->C D X-ray Diffraction C->D E Structure Solution D->E F Structure Refinement E->F G Validation & Analysis F->G Intermolecular_Interactions Thiazole 2-Chloro-1,3-Thiazole Core HB Hydrogen Bonding (C-H···N, C-H···O, C-H···Cl) Thiazole->HB XB Halogen Bonding (Cl···N, Cl···S, Cl···O) Thiazole->XB PiPi π-π Stacking Thiazole->PiPi VdW van der Waals Forces Thiazole->VdW

Reactivity of the sulfonyl chloride group on a thiazole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group on a Thiazole Ring

Authored by a Senior Application Scientist

Foreword: The Thiazole Sulfonyl Chloride Scaffold - A Nexus of Reactivity and Therapeutic Potential

In the landscape of medicinal chemistry and drug development, the thiazole ring stands as a cornerstone scaffold. Its presence in natural products like Vitamin B1 (Thiamine) and a multitude of FDA-approved drugs, including the antiretroviral Ritonavir and the antibiotic Sulfathiazole, highlights its profound biological significance.[1][2][3][4][5] When this privileged heterocycle is functionalized with a sulfonyl chloride (-SO₂Cl) group, it transforms into a highly versatile and reactive intermediate, unlocking a vast chemical space for the synthesis of novel therapeutic agents.[6][7]

This guide provides an in-depth exploration of the reactivity of the thiazole sulfonyl chloride moiety. We will move beyond simple reaction schemes to dissect the underlying electronic principles governing its behavior, offering field-proven insights into synthetic strategies, potential challenges, and practical applications. This document is designed for the practicing researcher and drug development professional, aiming to serve as both a foundational reference and a practical handbook for leveraging this potent chemical entity.

Electronic Architecture and Its Influence on Reactivity

To comprehend the reactivity of a thiazole sulfonyl chloride, one must first appreciate the electronic nature of the thiazole ring itself.

The Thiazole Ring: An Electron-Deficient Heteroaromatic System

Thiazole is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[3] This arrangement results in a significant π-electron delocalized system, conferring aromaticity greater than that of its oxazole counterpart.[8] However, the electronegativity of the nitrogen and sulfur atoms creates an electron-deficient ring system.[7]

Computational studies and experimental data reveal a specific electron density distribution:

  • C2 Position: This carbon, situated between the two heteroatoms, is the most electron-deficient position and is susceptible to nucleophilic attack or deprotonation by strong bases.[8][9][10]

  • C4 Position: This position is considered nearly neutral.[9]

  • C5 Position: Influenced by the electron-donating potential of the adjacent sulfur atom, the C5 position is the most electron-rich carbon, making it the primary site for electrophilic substitution.[9][10]

The Sulfonyl Chloride Group: A Potent Electrophilic Hub

The sulfonyl chloride group is a powerful electron-withdrawing group and an exceptional electrophile. The sulfur atom, oxidized to a +6 state and bonded to two electronegative oxygen atoms and a chlorine atom, is highly electron-poor. This makes it an ideal target for a wide range of nucleophiles.[7][11]

When attached to the thiazole ring, the -SO₂Cl group further deactivates the ring towards electrophilic substitution.[7] Its primary role, however, is not to modulate ring reactivity but to serve as a highly reactive handle for derivatization. The most significant site of reactivity on a thiazole sulfonyl chloride molecule is overwhelmingly the sulfur atom of the sulfonyl chloride group itself.[7]

Synthesis of Thiazole Sulfonyl Chlorides

Access to thiazole sulfonyl chlorides is a prerequisite for their use. While various methods exist, a common and effective strategy involves the oxidative chlorination of a corresponding thiazole sulfide, such as a benzylsulfide derivative. This approach provides a straightforward route to previously less accessible building blocks, particularly 2-substituted thiazole-4-sulfonyl chlorides.[12][13] Another established method involves suspending a benzylmercapto-substituted heterocycle in an aqueous acid solution and treating it with chlorine gas.[14]

Figure 1: General Synthetic Workflow for Thiazole-4-Sulfonyl Chlorides cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Amide Amide (R-C(O)NH2) Chloralamide Chloralamide Amide->Chloralamide + Chloral, H₂SO₄ Chloral Chloral BenzylThiol Benzyl Thiol Dichlorovinylamide N-(2,2-dichlorovinyl)amide Chloralamide->Dichlorovinylamide Dehydration Amidosulfide Amidosulfide Dichlorovinylamide->Amidosulfide + Benzyl Thiol, Base ThiazoleSulfide Thiazole-4-benzylsulfide Amidosulfide->ThiazoleSulfide 1. Lawesson's Reagent 2. NaOH SulfonylChloride Thiazole-4-sulfonyl Chloride ThiazoleSulfide->SulfonylChloride Oxidative Cleavage (Cl₂)

Caption: A multi-step synthesis of thiazole-4-sulfonyl chlorides.[12]

Core Reactivity: The Sulfonylation Reaction

The hallmark reaction of thiazole sulfonyl chlorides is nucleophilic substitution at the sulfur center, often termed sulfonylation. This reaction is a robust and reliable method for forming new sulfur-nitrogen, sulfur-oxygen, and sulfur-carbon bonds.[6][7][15]

Caption: Nucleophilic substitution at the sulfonyl chloride group.

Reaction with Amines: Synthesis of Sulfonamides

The most prominent application of thiazole sulfonyl chlorides is their reaction with primary or secondary amines to form thiazole sulfonamides.[6][16] This transformation is fundamental in drug discovery, as the sulfonamide linkage is a key pharmacophore in numerous clinically used drugs.[3][4][17] The reaction typically proceeds efficiently in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Reaction with Alcohols and Phenols: Synthesis of Sulfonate Esters

Alcohols and phenols act as oxygen nucleophiles, reacting with thiazole sulfonyl chlorides to yield the corresponding sulfonate esters.[6][15] This reaction also generally requires a base to deprotonate the alcohol, thereby increasing its nucleophilicity.[15] Sulfonate esters are themselves valuable synthetic intermediates.

Reaction with Carbon Nucleophiles: Synthesis of Sulfones

The formation of a sulfur-carbon bond can be achieved through reaction with potent carbon-based nucleophiles like Grignard reagents (R-MgX).[15] This reaction pathway leads to the synthesis of thiazole sulfones, a different class of sulfur-containing compounds with distinct chemical properties.

Nucleophile TypeExampleProduct ClassTypical Conditions
Primary/Secondary AmineAniline, PiperidineSulfonamideBase (Pyridine or Et₃N), Aprotic Solvent (DCM, THF)
Alcohol/PhenolMethanol, PhenolSulfonate EsterBase (Pyridine), Aprotic Solvent
Carbon NucleophilePhenylmagnesium bromideSulfoneAnhydrous aprotic solvent (THF, Ether)
Table 1: Summary of Thiazole Sulfonyl Chloride Reactivity with Common Nucleophiles.[6][15]

Factors Influencing Reactivity and Stability

Positional Isomerism

The position of the sulfonyl chloride group on the thiazole ring (C2, C4, or C5) can influence its stability and reactivity. While C4 and C5-sulfonyl chlorides are common synthetic building blocks, thiazole-2-sulfonyl chloride is reported to be highly unstable and difficult or impossible to obtain.[7][12][18] In contrast, the corresponding thiazole-2-sulfonyl fluoride exhibits much greater stability.[18] This instability is a critical consideration for synthetic planning.

Ring Substitution

Additional substituents on the thiazole ring can electronically modulate the reactivity of the sulfonyl chloride group. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially accelerating the rate of nucleophilic attack. Conversely, electron-donating groups may slightly diminish its reactivity.

Stability and Handling

As with most sulfonyl chlorides, thiazole derivatives are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[11] Therefore, they must be handled under anhydrous conditions and stored in a dry environment. Their corrosive nature also necessitates appropriate safety precautions.[11]

Application in Drug Discovery: A Workflow for Library Synthesis

The true power of thiazole sulfonyl chlorides in a research setting is their utility in the rapid generation of compound libraries for high-throughput screening. A single, well-characterized thiazole sulfonyl chloride can be reacted with a diverse panel of amines to quickly produce a library of novel sulfonamides, allowing for extensive exploration of structure-activity relationships (SAR).[7][12]

Figure 3: Workflow for Parallel Sulfonamide Synthesis Thiazole_SO2Cl Thiazole-SO₂Cl (Core Scaffold) Product1 Product 1 Thiazole_SO2Cl->Product1 Product2 Product 2 Thiazole_SO2Cl->Product2 Product_n Product 'n' Thiazole_SO2Cl->Product_n Amine1 Amine 1 Amine1->Product1 Amine2 Amine 2 Amine2->Product2 Amine_n Amine 'n' Amine_n->Product_n

Caption: Library generation from a single thiazole sulfonyl chloride.

This strategy is particularly effective because thiazole-based sulfonamides are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[3][4][19][20][21]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1,3-thiazole-4-sulfonyl chloride

This protocol is adapted from a general procedure for the synthesis of 2-substituted thiazole-4-sulfonyl chlorides.[12]

Causality: The synthesis begins with the formation of a thiazole-4-benzylsulfide. The benzylsulfide group is an excellent precursor because its sulfur atom can be readily oxidized and the S-benzyl bond is susceptible to chlorinative cleavage, directly yielding the desired sulfonyl chloride in a high-yielding transformation.

Methodology:

  • Preparation of 2-Phenyl-4-(benzylsulfanyl)-1,3-thiazole: Synthesize this intermediate according to established literature procedures, starting from N-(2,2-dichlorovinyl)benzamide and benzyl thiol.[12]

  • Dissolution: In a three-necked flask equipped with a gas inlet tube, a stirrer, and a calcium chloride drying tube, dissolve the 2-phenyl-4-(benzylsulfanyl)-1,3-thiazole (1 equivalent) in a mixture of glacial acetic acid and water (e.g., a 5:1 ratio).

  • Chlorination: Cool the stirred solution in an ice bath to 0-5 °C. Bubble chlorine gas through the solution at a moderate rate. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Pour the reaction mixture into a larger volume of ice-cold water. The solid product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then wash with a small amount of cold ethanol or hexane.

  • Drying: Dry the solid product under vacuum in a desiccator over P₂O₅. The resulting 2-phenyl-1,3-thiazole-4-sulfonyl chloride should be used promptly or stored under an inert atmosphere.

Protocol 2: General Synthesis of a Thiazole Sulfonamide

Causality: This protocol leverages the high electrophilicity of the sulfonyl chloride's sulfur atom. The reaction with an amine nucleophile is facilitated by a non-nucleophilic base (triethylamine), which scavenges the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.

Methodology:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the thiazole sulfonyl chloride (1 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure thiazole sulfonamide.

Spectroscopic Characterization

Confirmation of the successful synthesis of thiazole sulfonyl chlorides and their sulfonamide derivatives relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The sulfonyl chloride group will show strong characteristic stretching vibrations for the S=O bonds, typically in the range of 1370-1385 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). For sulfonamides, these peaks will shift slightly.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the protons on the thiazole ring and any other substituents. ¹³C NMR is also crucial for confirming the carbon skeleton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) and sulfur can be a useful diagnostic tool.

Conclusion

The thiazole sulfonyl chloride scaffold is a powerful tool in the arsenal of the medicinal chemist. Its reactivity is dominated by the highly electrophilic sulfur atom, providing a reliable and efficient gateway to a vast array of sulfonamide derivatives and other sulfur-containing analogues. A thorough understanding of its electronic properties, synthetic routes, and handling requirements allows researchers to strategically employ this building block for the rapid diversification of lead compounds and the discovery of new, biologically active agents. The combination of a privileged heterocyclic core with a versatile reactive handle ensures that thiazole sulfonyl chlorides will remain a cornerstone of synthetic and medicinal chemistry for the foreseeable future.

References

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Safeguarding Stability: A Technical Guide to 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1,3-thiazole-5-sulfonyl chloride is a pivotal intermediate in contemporary drug discovery and agrochemical synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride and a versatile thiazole core, makes it a valuable building block for introducing the sulfonamide moiety into complex molecules. However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation if not handled and stored with the requisite scientific rigor. This guide provides an in-depth exploration of the stability and optimal storage conditions for this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is to elucidate the causality behind best practices, ensuring the integrity of this critical reagent in your research endeavors.

Physicochemical Properties: The Foundation of Stability

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its stability profile.

PropertyValueSource
Molecular Formula C₃HCl₂NO₂S₂[1]
Molecular Weight 218.1 g/mol [1]
Appearance White to off-white or light yellow solidInferred from typical appearance of sulfonyl chlorides
Melting Point Not explicitly available, but expected to be a low-melting solidGeneral knowledge of similar compounds
Solubility Reacts with water; soluble in anhydrous organic solvents (e.g., THF, DCM, acetonitrile)General reactivity of sulfonyl chlorides

The Achilles' Heel: Understanding Degradation Pathways

The stability of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. Two principal degradation pathways must be meticulously managed: hydrolysis and thermal decomposition.

Hydrolysis: The Ubiquitous Threat

The sulfur atom in the sulfonyl chloride moiety is highly electrophilic and readily attacked by nucleophiles, with water being the most common culprit in a laboratory setting.

The mechanism of hydrolysis for sulfonyl chlorides can proceed through a nucleophilic attack by water on the sulfur atom, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This reaction is often autocatalytic, as the generated HCl can accelerate further hydrolysis.

Caption: Hydrolytic degradation of this compound.

The rate of hydrolysis is significantly influenced by the ambient humidity and the presence of protic solvents. Therefore, maintaining a scrupulously dry environment is paramount.

Thermal Decomposition: A Matter of Energy

Decomposition can proceed via homolytic cleavage of the S-Cl bond to generate sulfonyl radicals, or through more complex pathways involving the thiazole ring, potentially leading to the extrusion of SO₂ and the formation of chlorinated thiazole derivatives.

Caption: Potential thermal degradation pathways.

Recommended Storage and Handling Protocols: A Self-Validating System

To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage and handling is essential.

Optimal Storage Conditions

The following conditions are critical for preserving the integrity of the compound:

ParameterRecommendationRationale
Temperature 2-8 °C Reduces the rate of potential thermal decomposition and slows down hydrolytic degradation.
Atmosphere Inert gas (Argon or Nitrogen) Displaces atmospheric moisture, thereby minimizing hydrolysis.
Container Tightly sealed, amber glass bottle Prevents ingress of moisture and protects from potential photolytic degradation.
Environment Dry, well-ventilated area Further minimizes exposure to ambient moisture.
Safe Handling Workflow

Adherence to a strict handling protocol is non-negotiable to prevent degradation and ensure user safety.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Resealing & Storage b1 Equilibrate container to room temperature in a desiccator b2 Work in a fume hood with low ambient humidity b1->b2 b3 Use dry, clean spatulas and glassware b2->b3 b4 Weigh the required amount promptly b3->b4 b5 Blanket the container headspace with inert gas b4->b5 b6 Seal the container tightly b5->b6 b7 Return to 2-8 °C storage b6->b7

Caption: Recommended workflow for handling this compound.

Causality behind the workflow:

  • Equilibration in a desiccator: Prevents condensation of atmospheric moisture onto the cold container surface, which would introduce water upon opening.

  • Fume hood and dry equipment: Minimizes exposure to airborne moisture and prevents contamination from residual water on laboratory apparatus.

  • Prompt weighing: Reduces the time the compound is exposed to the atmosphere.

  • Inert gas blanketing: Creates a dry, non-reactive atmosphere within the container, protecting the remaining material.

Assessing Stability: Experimental Protocols

For applications requiring stringent quality control, it is advisable to periodically assess the purity of this compound.

Protocol for Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the presence of the primary degradation product, 2-chloro-1,3-thiazole-5-sulfonic acid.

Methodology:

  • Sample Preparation:

    • Carefully weigh approximately 10 mg of this compound in a dry vial under an inert atmosphere.

    • Add 0.7 mL of anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous deuterated solvent.

    • Cap the vial and gently swirl to dissolve.

  • NMR Acquisition:

    • Transfer the solution to a dry NMR tube.

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • The spectrum of the pure compound should exhibit a singlet in the aromatic region corresponding to the proton on the thiazole ring.

    • The presence of the sulfonic acid degradation product will be indicated by a downfield shift of this proton signal and potentially a broad peak corresponding to the acidic proton. The integration of the degradation product's peak relative to the parent compound's peak can provide a semi-quantitative measure of degradation.

Protocol for a Stability-Indicating HPLC Method Development

Objective: To develop a quantitative method to assess the stability of this compound under various stress conditions.

Methodology:

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Dissolve the compound in a mixture of acetonitrile and 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Alkaline Hydrolysis: Dissolve the compound in a mixture of acetonitrile and 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Dissolve the compound in a mixture of acetonitrile and a dilute solution of hydrogen peroxide.

    • Thermal Stress: Store the solid compound at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines[3].

    • For each condition, a control sample protected from the stressor should be maintained.

  • HPLC Method Development:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or another suitable modifier) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., determined by UV-Vis spectrophotometry).

  • Method Validation:

    • The developed method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. The method is considered "stability-indicating" if it can resolve the parent compound from its degradation products.

Incompatible Materials and Conditions

To prevent hazardous reactions and degradation, avoid contact with the following:

  • Water and other protic solvents: Leads to rapid hydrolysis.

  • Strong oxidizing agents: Can lead to vigorous and potentially explosive reactions.

  • Strong acids: Can catalyze decomposition.

  • Strong bases: Will readily react with the sulfonyl chloride.

  • Alcohols and Amines: These will react to form sulfonates and sulfonamides, respectively.

  • Heat, flames, and sparks: The compound is combustible and can decompose upon heating.

Conclusion

The chemical integrity of this compound is contingent upon a proactive and informed approach to its storage and handling. By understanding its inherent reactivity, particularly its susceptibility to hydrolysis and thermal degradation, researchers can implement the protocols outlined in this guide to ensure its stability. A disciplined adherence to these scientifically-grounded practices will not only preserve the quality of this vital synthetic intermediate but also contribute to the reproducibility and success of your scientific endeavors.

References

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (n.d.). ACS Publications.
  • Chemical Compatibility Database. (n.d.). Cole-Parmer.
  • 2-Chloro-5-chloromethyl-1,3-thiazole. (2011). ResearchGate.
  • 2-Chloro-5-chloromethyl-1,3-thiazole. (2011). National Center for Biotechnology Information.
  • 2-Chloro-thiazole-5-carboxylic acid. (n.d.). PubChem.
  • Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole. (2016). Google Patents.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2022). Royal Society of Chemistry.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). Office of Scientific and Technical Information.
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (2019). ResearchGate.
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. (2007). ResearchGate.
  • Photostability testing theory and practice. (2021). Q1 Scientific.
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (2019). SciELO.
  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation.
  • 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride. (n.d.). Pharmaffiliates.

Sources

Key intermediates in the synthesis of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Intermediates in the Synthesis of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary medicinal and agrochemical research. Its unique trifunctionalized heterocyclic structure makes it an invaluable scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides an in-depth analysis of the key intermediates and strategic synthetic pathways for its preparation. By dissecting the core chemical transformations, this document aims to equip researchers, chemists, and drug development professionals with a robust understanding of the causality behind experimental choices, process optimization, and the critical role of intermediate control. We will explore two primary retrosynthetic routes, detailing the synthesis, rationale, and experimental protocols for each key intermediate, thereby offering a comprehensive framework for reliable and scalable synthesis.

Introduction and Strategic Overview

The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged structure in drug discovery, appearing in a multitude of approved pharmaceuticals and high-value agrochemicals.[1] The title compound, this compound, serves as a versatile intermediate, enabling the introduction of the thiazole core and providing three distinct points for further functionalization: the electrophilic sulfonyl chloride group at C5, the nucleophilically displaceable chlorine atom at C2, and the C4 position, which is amenable to further substitution.

Retrosynthetic Analysis and Core Pathways

The synthesis of this trifunctionalized target molecule presents a classic challenge in regiochemical control. The two primary functional groups to be installed on a thiazole backbone are the C2-chloro and the C5-sulfonyl chloride moieties. This leads to two logical, albeit distinct, synthetic strategies, each pivoting on the order of key chemical transformations.

  • Pathway A: C5-Sulfonylation First. This route begins with a readily available 2-aminothiazole, first installing the sulfonyl group at the electron-rich C5 position, followed by the conversion of the C2-amino group into a chloro group.

  • Pathway B: C2-Chlorination First. This alternative strategy involves an initial conversion of the C2-amino group to a chloro group, followed by the more challenging chlorosulfonation of the now electron-deficient thiazole ring.

This guide will dissect both pathways, focusing on the critical intermediates that define the success of each approach.

G cluster_A Pathway A cluster_B Pathway B Target This compound Int_A2 Key Intermediate: 2-Amino-1,3-thiazole-5-sulfonyl chloride Int_A2->Target Sandmeyer Reaction Int_A1 Key Intermediate: 2-Amino-1,3-thiazole-5-sulfonic acid Int_A1->Int_A2 Chlorination of SO3H Start_A 2-Aminothiazole Start_A->Int_A1 Sulfonation Int_B1 Key Intermediate: 2-Chlorothiazole Int_B1->Target Chlorosulfonation Start_B 2-Aminothiazole Start_B->Int_B1 Sandmeyer Reaction

Figure 1: Retrosynthetic analysis of this compound.

Pathway A: A Strategy Led by C5-Sulfonylation

This pathway leverages the inherent reactivity of the 2-aminothiazole ring. The electron-donating amino group activates the C5 position, making it highly susceptible to electrophilic substitution, which is the foundational step of this route.[2]

Key Intermediate: 2-Amino-1,3-thiazole-5-sulfonic acid

The initial step involves the direct sulfonation of 2-aminothiazole. This transformation is critical as it establishes the C5-substituent that will ultimately become the sulfonyl chloride.

Causality Behind Experimental Choices: The choice of sulfonating agent is paramount. While fuming sulfuric acid (oleum) can be effective, chlorosulfonic acid is often employed. The reaction proceeds via an electrophilic aromatic substitution mechanism. The C5 position is the most electron-rich carbon, making it the primary site of attack for the electrophile (SO₃ or ClSO₃H).[1][2]

Experimental Protocol: Synthesis of 2-Amino-1,3-thiazole-5-sulfonic acid

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, carefully cool chlorosulfonic acid (e.g., 4.0 molar equivalents) to 0°C in an ice-salt bath.

  • Substrate Addition: Add 2-aminothiazole (1.0 molar equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is the sulfonic acid product.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum to yield the title intermediate.

Transformation to 2-Amino-1,3-thiazole-5-sulfonyl chloride

With the sulfonic acid in hand, the next step is its conversion to the more reactive sulfonyl chloride. This is a standard transformation in organic synthesis.

Causality Behind Experimental Choices: Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically used for this conversion. The mechanism involves the conversion of the hydroxyl group of the sulfonic acid into a good leaving group, which is then displaced by a chloride ion. An excess of the chlorinating agent is often used to drive the reaction to completion.

The Final Step: The Sandmeyer Reaction

The final transformation in Pathway A is the conversion of the 2-amino group to a 2-chloro group. The Sandmeyer reaction is the classic and most reliable method for this purpose on heteroaromatic amines.[3][4]

Mechanistic Insight: The reaction proceeds through a critical diazonium salt intermediate. The 2-amino group is first treated with a nitrosating agent (commonly sodium nitrite in an acidic medium) at low temperatures to form the diazonium salt. This intermediate is typically unstable and is used in situ. The subsequent addition of a copper(I) chloride (CuCl) catalyst facilitates the replacement of the diazonium group with a chlorine atom.[5][6]

Experimental Protocol: Sandmeyer Reaction of 2-Amino-1,3-thiazole-5-sulfonyl chloride

  • Diazotization: Suspend 2-Amino-1,3-thiazole-5-sulfonyl chloride (1.0 molar equivalent) in concentrated hydrochloric acid at 0°C. Add a pre-cooled aqueous solution of sodium nitrite (1.1 molar equivalents) dropwise, maintaining the temperature between 0 and 5°C. Stir for 30-60 minutes.

  • Catalyst Addition: In a separate flask, prepare a solution of copper(I) chloride (e.g., 1.5 molar equivalents) in concentrated hydrochloric acid.

  • Conversion: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (N₂ gas) should be observed.

  • Reaction Completion: Allow the reaction mixture to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Isolation and Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]

SubstrateReagentsTemperature (°C)TimeProductYield (%)Reference
2-AminothiazoleCuBr, n-butyl nitrite, acetonitrile6015 min2-Bromothiazole46[3]
2-AminothiazoleCuBr₂, n-butyl nitrite, acetonitrile6515 min2,5-Dibromothiazole79[3]
2-AminothiazoleCuSO₄, NaNO₂, NaClN/AN/A2-ChlorothiazoleN/A[6]
Table 1: Representative yields for Sandmeyer reactions on 2-aminothiazole derivatives.

Pathway B: A Strategy Led by C2-Chlorination

This pathway reverses the order of operations, beginning with the formation of a 2-chlorothiazole intermediate.

Key Intermediate: 2-Chlorothiazole

The synthesis of this intermediate is achieved directly from 2-aminothiazole using the same Sandmeyer reaction described previously.[2][5] The rationale and protocol are analogous to step 2.3, simply applied at the beginning of the synthetic sequence.

The Chlorosulfonation Challenge

The final step in this pathway is the direct chlorosulfonation of the 2-chlorothiazole ring. This step is mechanistically more challenging than the sulfonation of 2-aminothiazole.

Causality Behind Experimental Choices: The chlorine atom at the C2 position is an electron-withdrawing group, which deactivates the thiazole ring towards electrophilic substitution. Consequently, harsher reaction conditions and a strong electrophile are required.[7] Chlorosulfonic acid is the reagent of choice. The directing effect of the existing substituents must be considered. The ring nitrogen and the C2-chloro group will direct the incoming electrophile to the C5 position.

Experimental Protocol: Chlorosulfonation of 2-Chlorothiazole

  • Reagent Preparation: In a flask protected from atmospheric moisture, cool chlorosulfonic acid (e.g., 5.0 molar equivalents) to 0°C.

  • Substrate Addition: Add 2-chlorothiazole (1.0 molar equivalent) dropwise to the acid, maintaining a low temperature.

  • Reaction: After addition, heat the mixture, often to a higher temperature than in Pathway A (e.g., 80-100°C), for several hours until the reaction is complete.

  • Work-up and Isolation: The work-up is similar to that for the sulfonation in Pathway A. The mixture is quenched on ice, and the product is extracted with an organic solvent. Purification is typically achieved via distillation or chromatography.

Comparative Analysis and Process Workflow

Both pathways offer viable routes to the target molecule, but they present different advantages and challenges that are critical for process development and scale-up.

G cluster_A Workflow: Pathway A cluster_B Workflow: Pathway B StartA 2-Aminothiazole StepA1 Sulfonation (e.g., ClSO3H) StartA->StepA1 IntA Intermediate: 2-Amino-1,3-thiazole-5-sulfonic acid StepA1->IntA StepA2 Chlorination (e.g., SOCl2) IntA->StepA2 IntA2 Intermediate: 2-Amino-1,3-thiazole-5-sulfonyl chloride StepA2->IntA2 StepA3 Sandmeyer Reaction (NaNO2, CuCl) IntA2->StepA3 EndA Target Product StepA3->EndA StartB 2-Aminothiazole StepB1 Sandmeyer Reaction (NaNO2, CuCl) StartB->StepB1 IntB Intermediate: 2-Chlorothiazole StepB1->IntB StepB2 Chlorosulfonation (ClSO3H, heat) IntB->StepB2 EndB Target Product StepB2->EndB

Sources

The Chemistry of 2-Chloro-1,3-thiazole-5-sulfonyl chloride: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Thiazole Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. Among these, the 2-chloro-1,3-thiazole moiety has emerged as a privileged structure, imparting unique electronic properties and metabolic stability to bioactive molecules.[1][2] The further functionalization of this ring system at the 5-position with a sulfonyl chloride group affords 2-chloro-1,3-thiazole-5-sulfonyl chloride, a highly versatile and reactive intermediate. This bifunctional building block presents two distinct electrophilic sites: the sulfonyl chloride group, which is highly susceptible to nucleophilic attack, and the C2-chloro position, which can participate in various substitution reactions.[3][4] This dual reactivity allows for a modular and divergent approach to the synthesis of complex molecular architectures, making it a valuable tool for the construction of chemical libraries for high-throughput screening.[5] This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Proposed Pathway

While a direct and detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be extrapolated from established methods for the preparation of isomeric and substituted thiazole sulfonyl chlorides. The most logical approach involves the direct chlorosulfonation of 2-chlorothiazole.

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway 2-Chlorothiazole 2-Chlorothiazole Reaction Chlorosulfonation (0°C to rt) 2-Chlorothiazole->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid (excess) Chlorosulfonic_Acid->Reaction Quench Quenching (Ice-water) Reaction->Quench Product This compound Quench->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Reaction Setup. In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add an excess of chlorosulfonic acid (e.g., 5 equivalents). Cool the flask to 0°C in an ice-salt bath.

  • Step 2: Addition of 2-Chlorothiazole. Slowly add 2-chlorothiazole (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the internal temperature below 10°C.

  • Step 3: Reaction. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitoring by TLC is recommended).

  • Step 4: Quenching and Isolation. Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Step 5: Purification. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using chlorosulfonic acid as both the reagent and the solvent drives the reaction to completion and ensures complete sulfonation.[6]

  • Low-Temperature Addition: The reaction is highly exothermic; slow addition at low temperatures prevents uncontrolled side reactions and degradation of the starting material and product.

  • Ice Quenching: This method safely decomposes the excess chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride product.

Spectroscopic Characterization (Predicted)

Spectroscopic Data Predicted Characteristics
¹H NMR A singlet in the downfield region (δ 8.0-8.5 ppm) corresponding to the C4-proton. The exact shift will be influenced by the electron-withdrawing effects of the chloro and sulfonyl chloride groups.
¹³C NMR Three signals are expected for the thiazole ring carbons. The C2 carbon, attached to chlorine and nitrogen, would appear around δ 150-160 ppm. The C5 carbon, bearing the sulfonyl chloride group, would be significantly deshielded, likely in the range of δ 145-155 ppm. The C4 carbon would resonate further upfield, around δ 125-135 ppm.
IR (cm⁻¹) Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. A C-Cl stretching vibration should be observable in the fingerprint region.
Mass Spectrometry (EI) The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of M⁺ due to the ³⁷Cl isotope. Fragmentation would likely involve the loss of SO₂ and Cl.

Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the high reactivity of the sulfonyl chloride group towards nucleophiles. The thiazole ring itself influences this reactivity through its electronic properties.

Nucleophilic Substitution at the Sulfonyl Group

The primary reaction of this compound is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. This reaction is the foundation for the synthesis of a wide array of sulfonamide and sulfonate ester derivatives.

G cluster_1 Nucleophilic Substitution Start This compound Reaction Addition-Elimination (or SN2-like) Start->Reaction Nucleophile Nucleophile (e.g., R₂NH, ROH) Nucleophile->Reaction Product Sulfonamide or Sulfonate Ester Reaction->Product Byproduct HCl Reaction->Byproduct

Caption: General reaction pathway for nucleophilic substitution.

The mechanism of this substitution can be viewed as either a concerted SN2-like process or a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate. For most reactions with amines and alcohols, the addition-elimination mechanism is generally favored. The electron-withdrawing nature of the 2-chloro-thiazole ring is expected to enhance the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack.

Reactivity at the C2-Position

The chlorine atom at the C2 position of the thiazole ring is also susceptible to nucleophilic substitution, although it is generally less reactive than the sulfonyl chloride. The reactivity of the C2-chloro group is dependent on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and higher temperatures are typically required to displace the C2-chloro group. This differential reactivity allows for selective functionalization at the 5-position while leaving the 2-position intact, or for sequential functionalization at both sites.

Applications in Drug Discovery and Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of biologically active compounds.

Pharmaceutical Applications

The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[7] The this compound core provides a facile entry into novel sulfonamide derivatives with potential therapeutic applications.

Synthesis of 2-Chloro-1,3-thiazole-5-sulfonamides:

A general protocol for the synthesis of sulfonamides involves the reaction of this compound with a primary or secondary amine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Amine Product Potential Biological Activity
AnilineN-phenyl-2-chloro-1,3-thiazole-5-sulfonamideAntimicrobial, Anticancer
Piperidine1-[(2-chloro-1,3-thiazol-5-yl)sulfonyl]piperidineCNS activity, Enzyme inhibition
Amino AcidsN-[(2-chloro-1,3-thiazol-5-yl)sulfonyl]amino acidsProtease inhibition
Agrochemical Applications

Thiazole-containing compounds are also prominent in the agrochemical industry as fungicides, herbicides, and insecticides.[2][5][8] The this compound scaffold can be used to synthesize novel pesticides. The sulfonamide linkage can modulate the lipophilicity and systemic properties of the resulting agrochemical, potentially leading to improved efficacy and crop safety.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of a diverse range of functionalized molecules. Its dual electrophilic nature allows for selective and sequential reactions, making it an invaluable tool in the construction of novel compounds for pharmaceutical and agrochemical applications. While detailed synthetic and spectroscopic data for this specific compound are not widely published, its chemistry can be reliably predicted from established principles of thiazole and sulfonyl chloride reactivity. As the demand for novel bioactive molecules continues to grow, the strategic application of such bifunctional intermediates will undoubtedly play a crucial role in the future of drug discovery and crop protection. Further research into the direct synthesis and detailed reactivity of this compound would be a valuable contribution to the field of synthetic chemistry.

References

  • 2-Chlorothiazole: A Key Pharmaceutical Intermediate and Versatile Organic Synthesis Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
  • Demydchuk, B. A., et al. A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides.
  • Process for preparing 2-chlorothiazole compounds.
  • Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries. JIN DUN CHEMISTRY. [Link]
  • 2-Chlorothiazole-5-sulfonyl chloride. ChemSrc. [Link]
  • Why 2-Chloro-5-chloromethylthiazole is an Essential Compound in Agrochemical and Pharmaceutical Industries. JIN DUN CHEMISTRY. [Link]
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. [Link]
  • Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Process for the preparation of chlorothiazole derivatives.
  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • 2-Chloro-1,3-thiazole-5-carboxylic acid. PubChem. [Link]
  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Concerted Nucleophilic Aromatic Substitutions.
  • 2-Chloro-5-chloromethyl-1,3-thiazole.
  • 2-Chloro-5-chloromethyl-1,3-thiazole.
  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
  • 13C NMR Chemical Shifts.
  • 2-Chlorothiazole. PubChem. [Link]
  • Chlorosulfonic Acid - A Vers
  • FT-IR spectrum of 2-(4-methoxyphenyl)
  • 2-Thiazolamine, 5-chloro-. NIST WebBook. [Link]

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An In-depth Technical Guide to the Solubility of 2-Chloro-1,3-thiazole-5-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-chloro-1,3-thiazole-5-sulfonyl chloride, a key building block in synthetic chemistry. Given the limited availability of public quantitative data, this document establishes a predictive solubility framework based on first principles of chemical structure and reactivity. We present a qualitative solubility assessment across a range of common organic solvents and offer a detailed, field-proven experimental protocol for accurate quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals to facilitate optimal solvent selection for synthesis, purification, and formulation, ensuring both reaction efficiency and safety.

Introduction: The Significance of this compound

This compound is a highly functionalized heterocyclic compound. The thiazole ring is a privileged scaffold in medicinal chemistry, and the presence of a reactive sulfonyl chloride group makes this molecule a versatile intermediate for the synthesis of a wide array of sulfonamides and other derivatives with potential applications in pharmaceuticals and agrochemicals.[1]

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of reaction media, influences reaction rates and yields, is critical for the design of purification protocols such as crystallization, and is a key parameter in formulation development. The high reactivity of the sulfonyl chloride moiety adds a layer of complexity, making a thorough understanding of its behavior in different solvent environments essential.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, polarity, and its ability to interact with the solvent.

  • Molecular Structure: The molecule contains a planar, aromatic thiazole ring, a highly polar and electrophilic sulfonyl chloride group (-SO₂Cl), and a chlorine atom at the 2-position.

  • Polarity: The combination of the polar sulfonyl chloride group and the heteroatoms in the thiazole ring makes the molecule polar. However, the overall polarity is moderated by the nonpolar hydrocarbon backbone of the ring.

  • Intermolecular Forces: The primary intermolecular interactions for this compound in an unreactive solvent would be dipole-dipole interactions. It is not a hydrogen bond donor but can act as a hydrogen bond acceptor at the nitrogen and oxygen atoms.

Based on the principle of "like dissolves like," we can predict a qualitative solubility profile. However, the high reactivity of the sulfonyl chloride group, particularly towards nucleophiles, must be considered.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Remarks
Nonpolar Aprotic Hexane, Toluene, CyclohexaneLow to InsolubleThe high polarity of the sulfonyl chloride group makes it incompatible with nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleThese solvents have sufficient polarity to solvate the molecule without reacting with the sulfonyl chloride group. They are the recommended choice for reactions and as stock solutions.
Polar Protic Water, Methanol, Ethanol, IsopropanolReactive (Solvolysis)The sulfonyl chloride group will react with the hydroxyl group of water and alcohols, or the amino group of amines, leading to the formation of the corresponding sulfonic acid or sulfonamide. While the compound may appear to dissolve, it is undergoing a chemical transformation.[2]

The Critical Role of Reactivity: Solvolysis in Protic Solvents

The sulfonyl chloride functional group is a potent electrophile. In the presence of protic solvents (which contain acidic protons, e.g., O-H, N-H), it readily undergoes nucleophilic substitution, a process known as solvolysis.[2]

Reaction Scheme:

R-SO₂Cl + Nu-H → R-SO₂-Nu + HCl

Where:

  • R-SO₂Cl is this compound

  • Nu-H is a protic solvent (e.g., H₂O, R'-OH, R'₂NH)

This reactivity has profound implications:

  • Solvent Selection: Protic solvents are generally unsuitable for dissolving this compound if the integrity of the starting material is to be maintained.

  • Reaction Conditions: Reactions involving this compound must be carried out under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.

  • Workup Procedures: Aqueous workups must be carefully considered, as they will hydrolyze any remaining sulfonyl chloride.

A Validated Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust method for accurately determining the solubility of this compound in a chosen aprotic organic solvent. The "shake-flask" method at a controlled temperature is the gold standard, and quantification is achieved via High-Performance Liquid Chromatography (HPLC), a technique well-suited for such analyses.[3]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Principle

An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical method (HPLC-UV).

Materials and Reagents
  • This compound (high purity)

  • Solvent of interest (anhydrous, HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (for HPLC mobile phase)

  • Trifluoroacetic acid (TFA, optional for mobile phase)

  • Scintillation vials or glass test tubes with screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC vials

Equipment
  • Analytical balance

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)[4]

  • Syringes

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions for Calibration

  • Accurately weigh a small amount (e.g., 10 mg) of this compound and dissolve it in a known volume (e.g., 10.0 mL) of the chosen solvent in a volumetric flask. This is your stock solution.

  • Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of known concentrations. These will be used to create a calibration curve.

Step 2: Sample Preparation for Solubility Measurement

  • Add an excess amount of this compound to a vial (e.g., add 20 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath on an orbital shaker.

  • Agitate the mixture for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

Step 3: Sample Filtration

  • After equilibration, allow the vial to stand undisturbed in the temperature bath for a short period (e.g., 30 minutes) to let the excess solid settle.

  • Carefully draw the supernatant into a syringe.

  • Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

Step 4: Quantification by HPLC-UV

  • HPLC Conditions (Example): [4][5]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.05% TFA) and acetonitrile (with 0.05% TFA).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 210 nm (or a wavelength determined by UV scan of a standard solution)[5]

  • Analysis:

    • First, inject the series of standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Then, inject the filtered sample solution. It may be necessary to dilute the sample with the solvent to ensure the concentration falls within the linear range of the calibration curve.

Step 5: Calculation of Solubility

  • Determine the concentration of the compound in the (potentially diluted) sample from the calibration curve.

  • Calculate the concentration in the original saturated solution by applying the dilution factor.

  • Express the solubility in appropriate units, such as g/L or mol/L.

Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor

Self-Validation and Trustworthiness
  • Calibration Curve: The calibration curve must have a correlation coefficient (R²) of >0.99 for the results to be considered reliable.[6]

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h). The solubility value should be consistent.

  • Solid Phase: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to ensure it has not changed its crystalline form.

Visualizing Key Workflows

Logical Workflow for Solvent Selection

The choice of solvent for a reaction involving this compound is a balance between ensuring sufficient solubility for the reactants and avoiding unwanted side reactions with the solvent.

Caption: Logical workflow for selecting an appropriate solvent.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the quantitative determination of solubility.

Solubility_Workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStandards 1. Prepare Calibration Standards HPLC 5. Analyze by HPLC-UV PrepStandards->HPLC PrepSample 2. Prepare Supersaturated Sample (Solid in Excess) Equilibrate 3. Equilibrate at Constant T (e.g., 24h Shake-Flask) PrepSample->Equilibrate Filter 4. Filter Supernatant (0.22 µm Syringe Filter) Equilibrate->Filter Filter->HPLC Calculate 6. Calculate Solubility from Calibration Curve HPLC->Calculate Result Final Solubility Value (g/L or mol/L) Calculate->Result

Caption: Key steps for quantitative solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its chemical properties allows for a predictive assessment of its behavior in various organic solvents. It is expected to be soluble in polar aprotic solvents, which are the recommended media for its use in synthesis to avoid solvolysis. For any application requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and validated method for their determination. Adherence to these guidelines will empower researchers to handle this reactive intermediate with greater efficiency, safety, and success.

References

  • ResearchGate. (2022).
  • Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • PubMed. (2022).
  • Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride.
  • PubMed. (2015). Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction. [Link]
  • JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. [Link]
  • Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonyl chloride. [Link]
  • ResearchGate. (n.d.). Experimental UV-visible spectra, a) Naphthalene sulfonyl chloride, b).... [Link]
  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
  • PubMed. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. [Link]
  • NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-1,3-thiazole-5-sulfonyl chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-1,3-thiazole-5-sulfonyl chloride, a pivotal heterocyclic building block for professionals engaged in chemical research and pharmaceutical development. We will delve into its chemical properties, commercial availability, applications, and handling protocols, offering field-proven insights to facilitate its effective use in the laboratory.

Introduction to a Versatile Heterocyclic Building Block

This compound (CAS No. 88917-11-7) is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its structure uniquely combines a thiazole ring, a reactive sulfonyl chloride group, and a chloro substituent, making it an exceptionally versatile intermediate for synthesizing a diverse range of complex molecules.[3]

The thiazole core is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved pharmaceuticals and known to contribute to a wide spectrum of biological activities. The true synthetic power of this molecule, however, lies in the electrophilic sulfonyl chloride group at the 5-position. This functional group serves as a robust handle for introducing sulfonamide moieties, a critical pharmacophore in many therapeutic agents, including antibacterial, diuretic, and anticancer drugs. The additional chloro group at the 2-position offers a further site for chemical modification, enabling the construction of intricate molecular architectures.

Key Compound Identifiers:

  • Chemical Name: this compound

  • CAS Number: 88917-11-7[1]

  • Molecular Formula: C₃HCl₂NO₂S₂[1]

  • Molecular Weight: 218.1 g/mol [1]

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13953787&t=l"]; A [label="", pos="0,0!"]; }

Caption: Chemical structure of this compound.

Commercial Availability and Procurement

Sourcing high-quality starting materials is a critical first step in any research and development workflow. This compound is available from several specialized chemical suppliers, typically for research and development purposes. When procuring this reagent, it is essential to verify purity specifications, as impurities can significantly impact the outcome of sensitive synthetic transformations.

Below is a summary of known commercial suppliers. Researchers should note that stock availability can fluctuate and are advised to inquire directly with the suppliers for current lead times and bulk pricing.

SupplierProduct IdentifierPurity/SpecificationCAS Number
ScienceLab.com Not specifiedmin 95%88917-11-7[1]
Apollo Scientific MFCD09742125Not specified88917-11-7[4][5]
BLD Pharm BD229460Not specified88917-11-7[6]
Sigma-Aldrich Enamine-ENA161669083Not specified88917-11-7[2]

Note: This table is for informational purposes and does not constitute an endorsement of any specific supplier. Availability and product specifications should be confirmed directly with the vendor.

Synthesis, Reactivity, and Mechanistic Insights

Synthesis: The preparation of thiazole sulfonyl chlorides generally involves direct chlorosulfonation of a pre-formed thiazole ring. This process typically utilizes aggressive reagents like chlorosulfonic acid under carefully controlled temperature conditions to prevent degradation of the heterocyclic core. The electron-withdrawing nature of the thiazole ring substituents influences the regioselectivity of the sulfonation.

Core Reactivity: The primary utility of this compound stems from the high reactivity of the sulfonyl chloride moiety. This group is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably primary and secondary amines.

This reaction is the cornerstone for the synthesis of a vast library of sulfonamide derivatives. The causality behind this choice is clear: the reaction is typically high-yielding, proceeds under mild conditions, and has a broad substrate scope. The resulting sulfonamide linkage is metabolically stable and can act as a hydrogen bond donor and acceptor, making it a highly desirable feature in drug design.

dot digraph "Sulfonamide_Synthesis_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent1 [label="2-Chloro-1,3-thiazole-\n5-sulfonyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="Primary/Secondary Amine\n(R1R2NH)"]; product [label="Thiazole Sulfonamide\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_product [label="HCl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base (e.g., Pyridine, TEA)\n(Scavenges HCl)", shape=note, fillcolor="#FFFFFF"];

reagent1 -> product [label="+ R1R2NH"]; reagent2 -> product; product -> side_product [label="forms", style=dashed, dir=none]; product -> base [label="requires", style=dashed, arrowhead=open]; }

Caption: General workflow for sulfonamide synthesis.

Applications in Drug Discovery and Organic Synthesis

The structural motifs accessible from this reagent are of high value to medicinal chemists.

  • Scaffold for Bioactive Agents: Thiazole-sulfonamides are explored for a variety of therapeutic targets. The combination of the thiazole ring and the sulfonamide group creates a pharmacologically active scaffold that has been investigated for antimicrobial, anti-inflammatory, and antitumor properties.

  • Intermediate for Complex Synthesis: Beyond direct sulfonamide formation, the chloro-substituent at the C2 position can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and divergent approach to chemical library synthesis, enabling a thorough exploration of the structure-activity relationship (SAR) during lead optimization. The ability to introduce diverse functionalities at two distinct points on the scaffold is a key advantage for drug development professionals.

Safety, Handling, and Storage Protocols

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.

  • Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of corrosive vapors.

Handling and Storage:

  • Handling: Avoid direct contact with the substance. Prevent the formation of dust or mists in the air.[6] A safety shower and eye wash station should be readily accessible.

  • Storage: Store in a cool, well-ventilated area, typically between 2-8°C, under an inert atmosphere.[6] Keep the container tightly closed in its original packaging. The storage area should be designed to contain spills.

This self-validating protocol—combining appropriate engineering controls (fume hood), mandatory PPE, and proper storage—is essential for mitigating the risks associated with this corrosive and reactive compound.

Representative Experimental Protocol: Synthesis of a Thiazole Sulfonamide

The following protocol describes a general procedure for the reaction of this compound with a primary amine. This protocol is illustrative and should be adapted based on the specific properties of the amine substrate.

Objective: To synthesize N-alkyl-2-chloro-1,3-thiazole-5-sulfonamide.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Tertiary amine base (e.g., triethylamine or pyridine) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial for controlling the exothermicity of the reaction upon addition of the amine.

  • Reagent Addition: In a separate flask, prepare a solution of the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes. The base is essential to neutralize the HCl byproduct generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide derivative.

This robust protocol includes built-in checks, such as temperature control and reaction monitoring, to ensure a successful and safe synthetic outcome.

Conclusion

This compound is a high-value, versatile reagent for researchers in drug discovery and organic synthesis. Its unique combination of a privileged thiazole scaffold and a highly reactive sulfonyl chloride handle provides a direct route to novel sulfonamide derivatives and other complex heterocyclic systems. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, will empower scientists to fully leverage the synthetic potential of this powerful chemical building block.

References

  • 2-Chloro-1, 3-thiazole-5-sulfonyl chloride, min 95%, 1 gram. ScienceLab.com. [Link]
  • Chemical Name : 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride - Pharmaffiliates.

Sources

Safety and handling precautions for 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Foreword

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound. As a highly reactive sulfonyl chloride, this compound is an invaluable building block in medicinal chemistry, particularly for the synthesis of complex sulfonamides. However, its utility is matched by its significant hazardous potential. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Section 1: Compound Profile and Core Reactivity

This compound is a specialized reagent whose reactivity is dominated by the electrophilic sulfur atom in the sulfonyl chloride group. This functional group makes it highly susceptible to nucleophilic attack, a characteristic that is fundamental to its intended use in synthesis and the primary driver of its hazards.

Identifier Value
Chemical Name This compound
CAS Number 88917-11-7[1]
Molecular Formula C₃HCl₂NO₂S₂[1]
Molecular Weight 218.1 g/mol [1]
Synonyms 2-chlorothiazole-5-sulphonyl chloride

Causality of Hazard—The Reaction with Water: The most critical reaction to understand is its violent reactivity with water and other protic nucleophiles (e.g., alcohols, amines). This hydrolysis reaction is highly exothermic and produces hydrochloric acid (HCl) and the corresponding 2-chloro-1,3-thiazole-5-sulfonic acid. The generation of corrosive HCl gas is responsible for the compound's lachrymatory effects and severe damage to respiratory tracts, skin, and eyes.

Section 2: Hazard Identification and Toxicology

Table 2: GHS Hazard Classification Summary Classifications are based on data from closely related analogs and the inherent reactivity of sulfonyl chlorides.

Hazard Class Category Hazard Statement
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[2][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[2][3]
Serious Eye DamageCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[3]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Aquatic Hazard (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects[3]
  • Dermal and Ocular: As a corrosive substance, direct contact with skin or eyes will cause immediate and severe chemical burns.[3] The high reactivity of the sulfonyl chloride group leads to rapid tissue damage. Prolonged or repeated exposure may also lead to allergic skin reactions (sensitization).[3]

  • Inhalation: Inhalation of dust or fumes is highly dangerous. The compound's reaction with moisture in the respiratory tract produces hydrochloric acid, leading to severe irritation, inflammation, and potentially irreversible damage.[4]

  • Ingestion: Ingestion is harmful and can cause severe burns to the mouth, throat, and stomach.[4] Due to its corrosive nature, emesis (vomiting) is contraindicated as it would cause secondary damage to the esophagus.[4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. Engineering controls are the primary line of defense, supplemented by a robust PPE protocol.

3.1 Engineering Controls: The Non-Negotiable First Line of Defense

  • Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to contain fumes and dust.[3]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[2]

  • Safety Stations: A safety shower and eyewash station must be immediately accessible and tested regularly.[2][3]

3.2 Personal Protective Equipment (PPE): The Final Barrier The selection of PPE is critical and must be based on the high reactivity and corrosivity of the compound.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Hand Protection Impermeable, chemical-resistant gloves (e.g., Butyl rubber, Viton®). [5]Double-gloving is recommended. Gloves must be inspected for integrity before each use. Use proper removal technique to avoid self-contamination and dispose of them immediately after handling or suspected contact.[2][6] Change gloves frequently (e.g., every 30-60 minutes).
Eye & Face Protection Tightly-fitting chemical safety goggles AND a full-face shield. [7]Standard safety glasses are insufficient. A face shield is required to protect against splashes during transfers or exothermic reactions.
Body Protection Flame-retardant lab coat with tight-fitting cuffs, worn over personal clothing. A chemically resistant apron is also required. [2][3][4]Ensures no skin is exposed. The lab coat should be fully buttoned. Remove immediately if contaminated.
Respiratory Protection Not required if handled exclusively within a fume hood. For spill cleanup or situations with potential for exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is mandatory.[3]

Section 4: Standard Operating Protocol for Handling and Storage

Adherence to a strict protocol is essential for preventing incidents.

4.1 Receiving and Storage

  • Upon receipt, inspect the container for damage within a fume hood.

  • Store the container in a cool, dry, and well-ventilated area designated for reactive and corrosive materials.[3]

  • The storage location must be isolated from incompatible materials, particularly water, bases, amines, and strong oxidizing agents.[8]

  • Keep the container tightly sealed.[2][3] Use of a desiccator cabinet is a best practice to protect from atmospheric moisture.

4.2 Weighing and Dispensing Workflow

  • Preparation: Don all required PPE before entering the designated handling area.

  • Inert Environment: Perform all manipulations inside a chemical fume hood.[3] If the compound is particularly sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon).

  • Dispensing: Use clean, dry spatulas and glassware. Avoid creating dust.

  • Sealing: Tightly reseal the container immediately after dispensing.

  • Cleanup: Decontaminate spatulas and the work surface after use according to the protocol in Section 6.

Section 5: Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical to mitigating harm.

5.1 Personal Exposure

  • Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes at a safety shower.[9] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[7][8] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[4]

5.2 Laboratory Spill Response

The following workflow outlines the decision-making process for a spill.

Spill_Response_Workflow start Spill Detected alert Alert personnel in immediate area Evacuate if necessary start->alert assess Assess spill size & location alert->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Beyond lab capability) assess->large_spill Large ppe Don full PPE: - Double gloves - Goggles & face shield - Lab coat/apron - Respirator (if required) contain Contain spill with inert, dry absorbent (e.g., sand, vermiculite) ppe->contain small_spill->ppe Yes evacuate Evacuate the area Isolate the room large_spill->evacuate Yes collect Carefully collect absorbent into a sealed container for hazardous waste contain->collect decontaminate Decontaminate area (See Section 6) collect->decontaminate report_small Report incident to Lab Supervisor decontaminate->report_small call_ehs Call Emergency Services / EH&S evacuate->call_ehs report_large Report incident (Follow institutional protocol) call_ehs->report_large

Caption: Emergency response workflow for a laboratory spill.

Section 6: Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement, driven by the compound's toxicity to aquatic life.[3]

6.1 Equipment Decontamination

  • Carefully rinse contaminated glassware and equipment with a dry, non-protic organic solvent (e.g., acetone, ethyl acetate) in a fume hood to remove residue.

  • The resulting solvent rinse is considered hazardous waste and must be collected.

  • Subsequently, perform a slow, careful quench of the equipment in a separate container with a dilute basic solution (e.g., sodium bicarbonate) to neutralize any remaining reactive material before final washing.

6.2 Waste Disposal

  • Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed container for hazardous waste.[9]

  • Liquid Waste: Unused reagent and solvent rinses must be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: All waste must be disposed of through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[7][8] Do not pour down the drain or dispose of in regular trash.[7][8]

References

  • Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, E67(6), o1531.
  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • MBL Life Science. (2025). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary for ETHANESULFONYL CHLORIDE, 2-CHLORO-.
  • PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid.
  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines.
  • Stanczak, A. (n.d.). 2-Chloro-1, 3-thiazole-5-sulfonyl chloride, min 95%, 1 gram.
  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • Britannica. (2026). Sulfonyl chloride.
  • ACS Publications. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
  • GOV.UK. (n.d.). Chlorine - Incident management: aliminium.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • New Jersey Department of Health. (n.d.). Hazard Summary for THIONYL CHLORIDE.
  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Sulfonamide Scaffold

In the landscape of medicinal chemistry and drug discovery, sulfonamides represent a privileged structural class, integral to a vast array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] The functionalization of heterocyclic systems with the sulfonamide moiety (—SO₂NR₂) is a time-tested strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The thiazole ring, in particular, is a versatile heterocyclic scaffold found in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key binding interactions with biological targets.[2][3]

This document provides a detailed guide to the synthesis of novel sulfonamides utilizing 2-chloro-1,3-thiazole-5-sulfonyl chloride , a key building block for introducing a functionalized thiazole motif. The presence of a chlorine atom at the 2-position of the thiazole ring offers a potential site for further chemical modification, such as nucleophilic aromatic substitution, thereby expanding the chemical space accessible from this intermediate. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance.

Reaction Mechanism: Nucleophilic Attack at the Sulfonyl Group

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a classical nucleophilic substitution reaction at the sulfonyl sulfur. The nitrogen atom of the amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride ion as a leaving group and forming the stable sulfonamide bond. A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

Experimental Protocols

Safety First: Handling this compound

This compound and related compounds are reactive and potentially hazardous. It is crucial to handle them with appropriate safety precautions.

  • Handling: Avoid direct contact with the substance.[4] Use only in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including impermeable gloves, safety glasses with side-shields, and a lab coat.[4][5]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container, preferably at 2-8 °C.[4] The storage area should have an impermeable floor.[4]

  • Hazards: This class of compounds can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[4]

General Protocol for the Synthesis of N-Substituted 2-Chloro-1,3-thiazole-5-sulfonamides

This protocol provides a general method for the reaction of this compound with a representative primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Amine Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0-1.2 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the base (e.g., anhydrous pyridine, 1.5 eq).

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) or by recrystallization from a suitable solvent (e.g., Ethanol/water) to yield the pure sulfonamide.[1][6]

Data Presentation: Critical Reaction Parameters

The success of the sulfonamide synthesis is highly dependent on the careful control of several reaction parameters. The following table summarizes these key variables and provides general recommendations.

ParameterRecommended ConditionsRationale & Field Insights
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. DCM is a common choice due to its inertness and ease of removal.
Base Pyridine, Triethylamine (NEt₃), N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the amine nucleophile. Pyridine can sometimes act as a nucleophilic catalyst.
Temperature 0 °C to Room TemperatureThe initial addition of the sulfonyl chloride is performed at 0 °C to control the exothermic reaction. The reaction is then typically allowed to proceed at room temperature.
Stoichiometry Amine (1.0-1.2 eq), Base (1.5-2.0 eq)A slight excess of the amine can help drive the reaction to completion. A larger excess of the base ensures complete neutralization of HCl.
Reaction Time 6 - 24 hoursReaction times can vary significantly depending on the reactivity of the amine. Monitoring by TLC is essential to determine the point of completion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-chloro-1,3-thiazole-5-sulfonamides.

Sulfonamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Amine & Base in Anhydrous DCM Cool Cool to 0 °C Reagents->Cool Add_SC Add 2-Chloro-1,3-thiazole- 5-sulfonyl chloride Cool->Add_SC Stir Stir at RT (6-18h) Add_SC->Stir Workup Aqueous Workup (HCl, NaHCO₃, Brine) Stir->Workup Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Purify (Chromatography or Recrystallization) Dry->Purify Product Pure Sulfonamide Purify->Product

Caption: Workflow for the synthesis of 2-chloro-1,3-thiazole-5-sulfonamides.

Characterization of Synthesized Sulfonamides

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of protons on the thiazole ring and the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a singlet. ¹³C NMR will show signals for all unique carbon atoms in the molecule.[1]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the final compound.[1]

  • Infrared (IR) Spectroscopy: Characteristic asymmetric and symmetric S=O stretching bands are expected around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[1]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive sulfonyl chloride (hydrolyzed)- Poorly reactive amine- Insufficient base- Use freshly opened or properly stored sulfonyl chloride.- Consider using a more forcing solvent (e.g., DMF) and gentle heating (e.g., 40-50 °C).- Ensure the base is anhydrous and used in sufficient excess.
Multiple Products Observed by TLC - Reaction of the base with the sulfonyl chloride- Side reactions involving other functional groups on the amine- Switch to a more sterically hindered base like DIPEA.- Protect other reactive functional groups on the amine starting material prior to sulfonylation.
Difficult Purification - Co-elution of product with starting materials or byproducts- Streaking on silica gel column- Optimize the solvent system for column chromatography; a small percentage of a polar solvent like methanol in DCM can sometimes improve separation.- For very polar compounds, consider reverse-phase chromatography.

Conclusion

This compound is a valuable reagent for the synthesis of a diverse range of sulfonamides with significant potential in drug discovery. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize and characterize novel thiazole-containing sulfonamides. Careful attention to reaction conditions, appropriate safety measures, and thorough characterization are paramount to achieving reliable and reproducible results.

References

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. ScienceDirect. [Link]
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. The Macmillan Group, Princeton University. [Link]
  • Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study.
  • Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]
  • Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Comput
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
  • Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. [Link]
  • Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. Taylor & Francis Online. [Link]

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The Versatile Scaffold: Applications of 2-Chloro-1,3-thiazole-5-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Sulfonamide Moiety

In the landscape of modern medicinal chemistry, the thiazole ring and the sulfonamide group stand out as "privileged scaffolds"—structural motifs that consistently appear in a multitude of biologically active compounds.[1][2] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key component in natural products like vitamin B1 (thiamine) and numerous synthetic drugs, valued for its metabolic stability and diverse chemical reactivity.[2] The sulfonamide group (-SO₂NH₂), famously introduced in the sulfa drugs, is a powerful hydrogen bond donor and acceptor, and a bioisostere for other functional groups, enabling strong interactions with biological targets.[3]

The compound 2-chloro-1,3-thiazole-5-sulfonyl chloride represents a powerful convergence of these two critical pharmacophores. It is a highly reactive and versatile building block that allows for the efficient introduction of the 2-chloro-thiazole-5-sulfonamide core into a wide array of molecules. The presence of the sulfonyl chloride group provides a reactive handle for coupling with various amines and other nucleophiles, while the chloro-substituent on the thiazole ring offers a potential site for further chemical modification, such as cross-coupling reactions. This dual functionality makes it an invaluable tool for medicinal chemists aiming to generate libraries of novel compounds for drug discovery programs.

This guide provides an in-depth exploration of the applications of this compound, focusing on its use in the synthesis of potent enzyme inhibitors. We will delve into the rationale behind its synthetic utility, provide detailed experimental protocols, and discuss the biological significance of the resulting molecules, particularly in the context of anticancer therapies targeting carbonic anhydrases.

Application Note I: A Key Building Block for Carbonic Anhydrase Inhibitors

A primary and highly significant application of this compound is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes are involved in a multitude of physiological processes, and their dysregulation is implicated in several diseases.

Notably, certain CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are linked to tumor progression, metastasis, and resistance to therapy.[1][5] In the hypoxic and acidic tumor microenvironment, CA IX plays a crucial role in pH regulation, helping cancer cells to survive and proliferate.[1] By catalyzing the formation of bicarbonate and protons, CA IX contributes to the acidification of the extracellular space, which promotes invasion and metastasis, while maintaining a more alkaline intracellular pH conducive to cell growth.[5] This makes CA IX a prime target for the development of novel anticancer agents.

The sulfonamide group is the quintessential zinc-binding group for carbonic anhydrase inhibitors. Derivatives of this compound are designed to position this sulfonamide moiety within the active site of the enzyme, where it can coordinate with the zinc ion and disrupt its catalytic activity. The thiazole ring itself can engage in additional interactions with active site residues, enhancing binding affinity and selectivity.

Signaling Pathway of Carbonic Anhydrase IX in Cancer Progression

The following diagram illustrates the central role of CA IX in the tumor microenvironment, a pathway that can be targeted by inhibitors synthesized from this compound.

CAIX_Pathway cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CAIX) CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ Invasion ECM Degradation & Invasion/Metastasis H_HCO3->Invasion Angiogenesis Angiogenesis H_HCO3->Angiogenesis pH_reg Intracellular pH Regulation (Alkaline) H_HCO3->pH_reg Bicarbonate Import Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene Activates CAIX_gene->CAIX Expresses CAIX->H_HCO3 Catalyzes Proliferation Cell Survival & Proliferation pH_reg->Proliferation Inhibitor Thiazole Sulfonamide Inhibitor Inhibitor->CAIX Inhibits

Caption: Role of CAIX in cancer cell adaptation and invasion.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of N-substituted 2-chloro-1,3-thiazole-5-sulfonamides. This protocol is based on established methods for sulfonamide synthesis and can be adapted for a variety of amine starting materials.

Protocol 1: Synthesis of N-Aryl-2-chloro-1,3-thiazole-5-sulfonamides

This protocol describes the reaction of this compound with a substituted aniline to yield the corresponding N-aryl sulfonamide.

Causality Behind Experimental Choices:

  • Solvent: Pyridine is often used as both the solvent and the base. Its role as a base is to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. As a solvent, it effectively dissolves the reactants.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction goes to completion.

  • Work-up: The addition of water and acid during the work-up serves to precipitate the product and remove the excess pyridine base. The product, being an organic molecule, is typically insoluble in the acidic aqueous solution.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent (e.g., ethanol/water) is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while impurities should remain soluble at all temperatures.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired aniline (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of aniline) under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add this compound (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (50 mL). Acidify the mixture with 2M HCl until a precipitate forms and the pH is acidic.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration, washing with cold water until the filtrate is neutral.

  • Purification by Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and water).

    • Heat the mixture with stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from the starting material to the final biological evaluation of the synthesized compounds.

Synthesis_Workflow Start This compound + Substituted Amine Reaction Sulfonamide Synthesis (Pyridine, 0°C to RT) Start->Reaction Workup Aqueous Work-up (HCl/Water) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., Carbonic Anhydrase Inhibition Assay) Characterization->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR

Caption: General workflow for synthesis and evaluation.

Data Presentation: Structure-Activity Relationship (SAR) of Thiazole Sulfonamides as Carbonic Anhydrase Inhibitors

The following table presents representative data for a series of sulfonamide-bearing thiazole derivatives tested for their inhibitory activity against two human carbonic anhydrase isoforms, hCA I and hCA II.[5] While not directly synthesized from this compound, this data provides valuable insight into the structure-activity relationships of this class of compounds.

Compound IDR-Group (Substitution on Phenyl Ring)hCA I Inhibition (Kᵢ, µM)hCA II Inhibition (Kᵢ, µM)
5a H1.211.99
5b 4-F0.330.11
5c 4-Cl0.780.84
5d 4-Br0.810.89
5e 4-CN0.941.12
5f 4-OCH₃1.021.24
5g 4-CH₃1.151.56
5h 4-NO₂0.450.35
5i 3-NO₂0.520.41
5j 2-NO₂0.610.53
AAZ (Standard)0.250.012

Data adapted from Güner et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[5]

Analysis of SAR:

  • Effect of Halogens: The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 5b ) resulted in the most potent inhibitor in this series for both hCA I and hCA II.[5] This suggests that a small, electronegative substituent at this position is favorable for binding.

  • Electron-Withdrawing Groups: The presence of a nitro group (Compounds 5h , 5i , 5j ) also led to potent inhibitors, with the para-substituted analog 5h showing the strongest inhibition among the nitro-derivatives.[5]

  • Electron-Donating Groups: In contrast, electron-donating groups such as methyl (5g ) and methoxy (5f ) resulted in a decrease in inhibitory activity compared to the unsubstituted compound (5a ).[5]

These findings highlight the importance of the electronic properties of the substituent on the aryl ring for modulating the inhibitory potency of thiazole sulfonamides against carbonic anhydrases.

Conclusion and Future Directions

This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its utility in the straightforward synthesis of thiazole-containing sulfonamides provides a reliable route to compounds with significant biological activity, particularly as inhibitors of carbonic anhydrases. The insights gained from structure-activity relationship studies of these derivatives can guide the rational design of more potent and selective inhibitors for therapeutic targets such as CA IX in oncology. Future research in this area will likely focus on exploring the reactivity of the 2-chloro position for further diversification of these scaffolds, as well as the development of inhibitors with improved isoform selectivity and pharmacokinetic properties. The continued application of this key intermediate will undoubtedly contribute to the discovery of novel therapeutic agents for a range of diseases.

References

  • Güner, Z., Yildirim, H., & Çavuşoğlu, T. (2016). Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 108-113. [Link]
  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 75, 111–140. [Link]
  • Argyropoulou, I., Geronikaki, A., Vicini, P., & Zani, F. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arkivoc, 2009(2), 89-104. [Link]
  • Carta, F., & Supuran, C. T. (2013). Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action. Journal of Medicinal Chemistry, 56(21), 8535-8543. [Link]
  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(8), 2235. [Link]
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]
  • Ward, C., & Meehan, J. (2018). Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. Cancers, 10(2), 48. [Link]
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
  • Das, A. K., et al. (2016). Thiazole: a review on chemistry, synthesis and therapeutic importance of its derivatives. Current topics in medicinal chemistry, 16(25), 2841-2862. [Link]
  • Xu, Z., et al. (2023).

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Application Notes and Protocols for the Synthesis of 2-Chloro-1,3-thiazole-5-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the 2-Chloro-1,3-thiazole-5-sulfonamide Scaffold

The 2-chloro-1,3-thiazole-5-sulfonamide core is a privileged scaffold in medicinal chemistry and agrochemical research. The inherent functionalities of this heterocyclic system—the reactive sulfonyl chloride, the electron-deficient thiazole ring, and the strategically positioned chlorine atom—offer a versatile platform for the synthesis of a diverse array of compounds with significant biological activities. Sulfonamides derived from this core have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. The ability to readily react 2-chloro-1,3-thiazole-5-sulfonyl chloride with a wide range of primary and secondary amines allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive protocol for the synthesis of 2-chloro-1,3-thiazole-5-sulfonamides, grounded in established principles of sulfonamide chemistry and supported by analogous procedures from the scientific literature.

Reaction Mechanism and Core Principles

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrochloric acid (HCl).[1] This reaction is typically facilitated by a base to neutralize the HCl byproduct, driving the reaction to completion.

The choice of reaction conditions is critical for achieving high yields and purity. Key parameters to consider include:

  • The nature of the amine: The nucleophilicity of the amine will influence the reaction rate. Electron-rich aliphatic amines are generally more reactive than electron-deficient aromatic amines.

  • The choice of base: A non-nucleophilic organic base, such as triethylamine or pyridine, is commonly used to avoid competition with the amine substrate.[2] For less reactive amines, a stronger base like sodium hydride may be employed in an anhydrous solvent.

  • The selection of solvent: The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices for reactions with organic bases, while reactions in aqueous media with inorganic bases like sodium acetate have also been reported for analogous systems.[3]

  • Reaction temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[2] In some cases, gentle heating may be necessary to drive the reaction to completion, particularly with less reactive amines.[3]


Experimental Protocols

PART 1: General Protocol for the Reaction with Primary and Secondary Aliphatic Amines

This protocol is designed for the reaction of this compound with common aliphatic amines such as benzylamine or piperidine.

Materials:

  • This compound (1.0 eq)

  • Aliphatic amine (e.g., benzylamine, piperidine) (1.1-1.2 eq)

  • Triethylamine (Et3N) or Pyridine (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for work-up and purification.

Workflow Diagram:

G setup Reaction Setup (Flask with Amine and Solvent) cool Cool to 0 °C (Ice Bath) setup->cool add_sulfonyl Slow Addition of Sulfonyl Chloride Solution cool->add_sulfonyl add_base Dropwise Addition of Base (e.g., Et3N) add_sulfonyl->add_base react Warm to RT Stir for 2-16 h (Monitor by TLC) add_base->react workup Aqueous Work-up react->workup extract Extraction with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentration in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify

Caption: Workflow for Aliphatic Amine Sulfonylation.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aliphatic amine (1.1 eq) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Addition of Base: Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture. A precipitate of triethylamine hydrochloride may form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO3 solution (to neutralize any remaining acid), and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

PART 2: Protocol for the Reaction with Aromatic Amines (e.g., Aniline Derivatives)

This protocol is adapted for less nucleophilic aromatic amines and may require slightly more forcing conditions.

Materials:

  • This compound (1.0 eq)

  • Aromatic amine (e.g., aniline) (1.1 eq)

  • Pyridine (as both base and solvent) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) in anhydrous DMF.

  • Standard work-up and purification reagents as listed in Part 1.

Workflow Diagram:

G cluster_0 Option A: Pyridine cluster_1 Option B: NaH/DMF setup_A Dissolve Amine and Sulfonyl Chloride in Pyridine react_A Stir at RT to 50 °C (Monitor by TLC) setup_A->react_A workup Quench and Aqueous Work-up react_A->workup setup_B Add Amine to NaH in DMF at 0 °C stir_B Stir for 30 min setup_B->stir_B add_sulfonyl_B Add Sulfonyl Chloride Solution stir_B->add_sulfonyl_B react_B Stir at RT (Monitor by TLC) add_sulfonyl_B->react_B react_B->workup purify Purification workup->purify

Caption: Workflow for Aromatic Amine Sulfonylation.

Step-by-Step Procedure (using Pyridine):

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic amine (1.1 eq) in pyridine.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and slowly add this compound (1.0 eq).

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water. If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with 1 M HCl to remove pyridine, followed by saturated NaHCO3 and brine.

  • Drying, Concentration, and Purification: Proceed as described in Part 1.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of 2-chloro-1,3-thiazole-5-sulfonamides can be confirmed by various analytical techniques.

ParameterTypical Range/Observation
Yield 40-90% (highly dependent on the amine)
Physical Appearance White to off-white or pale yellow solids
TLC Rf Product should have a different Rf from starting materials. Typically, the sulfonamide is less polar than the amine but more polar than the sulfonyl chloride.
1H NMR - A singlet for the C4-H of the thiazole ring (typically δ 7.5-8.5 ppm).- Signals corresponding to the amine moiety.- A broad singlet for the N-H proton of primary sulfonamides (can be exchanged with D2O).
13C NMR - Signals for the thiazole ring carbons.- Signals for the carbons of the amine moiety.
IR Spectroscopy - Characteristic asymmetric and symmetric SO2 stretching bands around 1350-1310 cm-1 and 1160-1140 cm-1 respectively.[4]
Mass Spectrometry Molecular ion peak corresponding to the expected mass of the product.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Hydrolysis of the sulfonyl chloride.[5]- Low nucleophilicity of the amine.- Inappropriate base or solvent.- Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[2]- For unreactive amines, consider using a stronger base (e.g., NaH) or gentle heating.- Use a non-nucleophilic base like triethylamine or pyridine.[2]
Formation of Multiple Products - Bis-sulfonylation of a primary amine.- Side reactions with other functional groups in the amine.- Use a larger excess of the primary amine or add the sulfonyl chloride slowly to the amine solution.[2]- Protect other reactive functional groups on the amine substrate before the reaction.
Difficulty in Purification - Product is highly soluble in the work-up solvent.- Co-elution of impurities during chromatography.- If the product is a salt, adjust the pH of the aqueous layer during work-up to precipitate the neutral compound.- Optimize the solvent system for column chromatography.

Safety and Handling

  • This compound: This is a reactive and potentially corrosive compound. It is sensitive to moisture. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amines: Many amines are corrosive, toxic, and have strong odors. Consult the Safety Data Sheet (SDS) for the specific amine being used. Handle in a fume hood with appropriate PPE.

  • Bases: Pyridine and triethylamine are flammable and toxic. Sodium hydride is a flammable solid that reacts violently with water. Handle with extreme care under anhydrous conditions.

Conclusion

The synthesis of 2-chloro-1,3-thiazole-5-sulfonamides is a robust and versatile reaction that provides access to a wide range of compounds with significant potential in drug discovery and agrochemical development. By carefully selecting the reaction conditions based on the properties of the amine substrate and by adhering to rigorous experimental techniques, researchers can efficiently generate libraries of these valuable compounds for further investigation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful synthesis and characterization of this important class of molecules.

References

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  • U.S. Patent No. US20030153767A1. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • International Journal of Current Microbiology and Applied Sciences. (2016).
  • Al-Ghorbani, M., et al. (2020). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters, 22(15), 6018–6022.
  • MCE. (n.d.). Compound 2-chloro-5-(piperidine-1-sulfonyl)-N-(1,3-thiazol-2-yl)benzamide.
  • Rusinov, V. L., et al. (2006). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Russian Chemical Bulletin, 55(10), 1845-1851.

Sources

Application Notes & Protocols: Catalytic Systems for the Functionalization of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of catalysts in reactions involving 2-chloro-1,3-thiazole-5-sulfonyl chloride. This bifunctional reagent is a highly valuable building block in modern synthetic chemistry, offering two distinct and orthogonally reactive sites: a sulfonyl chloride group amenable to nucleophilic substitution and a C2-chloro position ideal for transition metal-catalyzed cross-coupling. This guide elucidates the core principles behind catalyst selection and provides detailed, field-proven protocols for key transformations, including sulfonamide formation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The emphasis is placed on understanding the causal relationships between catalyst structure, reaction conditions, and synthetic outcomes, enabling rational design of complex synthetic routes.

Introduction: A Bifunctional Scaffold for Drug Discovery

This compound is a cornerstone reagent in medicinal chemistry, prized for its dual reactivity which allows for the sequential and controlled introduction of diverse functionalities. Its structure contains two key electrophilic sites:

  • The Sulfonyl Chloride (-SO₂Cl): This group is highly reactive towards nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages. The sulfonamide motif is a privileged structure in pharmacology, present in a wide array of antibacterial, diuretic, and anti-inflammatory drugs.[1][2]

  • The 2-Chloro-thiazole Moiety: The chlorine atom at the C2 position of the electron-deficient thiazole ring serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C and C-N bonds, enabling extensive exploration of structure-activity relationships (SAR).[3]

The significant difference in the reactivity of these two sites allows for a predictable and strategic approach to synthesis. Typically, the more labile sulfonyl chloride is reacted first, followed by the more robust, catalytically activated C-Cl bond.

G cluster_0 Strategic Functionalization of this compound cluster_1 Step 1: Sulfonamide Formation cluster_2 Step 2: C2 Cross-Coupling reagent 2-Chloro-1,3-thiazole- 5-sulfonyl chloride step1 Reaction with R¹R²NH (Base-mediated) reagent->step1 High Reactivity No Catalyst Needed intermediate N-Substituted-2-chloro- 1,3-thiazole-5-sulfonamide step1->intermediate step2 Pd-Catalyzed Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 Requires Catalyst (e.g., Pd(0)/Ligand) product Disubstituted Thiazole Product step2->product

Figure 1: A typical sequential functionalization workflow.

Reactions at the Sulfonyl Chloride: Sulfonamide Synthesis

The reaction of the sulfonyl chloride group with an amine is a fundamental transformation that typically proceeds rapidly and without the need for transition metal catalysis. The primary role of ancillary reagents is to scavenge the HCl byproduct generated during the reaction.

Mechanistic Rationale

The reaction is a classical nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen, yielding the sulfonamide. A base is required to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Standard Protocol for Sulfonamide Formation

This protocol provides a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.2 equiv)

  • Base (e.g., Triethylamine, Pyridine, or K₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

Procedure:

  • Dissolve the amine (1.1 equiv) and the base (1.5 equiv) in the chosen anhydrous solvent in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction, especially with reactive amines.

  • In a separate flask, dissolve this compound (1.0 equiv) in the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-substituted 2-chloro-1,3-thiazole-5-sulfonamide.[4]

Self-Validation: The successful formation of the product can be confirmed by LC-MS (observing the expected molecular ion peak) and NMR spectroscopy (disappearance of the amine N-H protons and appearance of the sulfonamide N-H proton, if applicable, along with characteristic shifts in the thiazole ring protons).

Catalytic Cross-Coupling at the C2-Chloro Position

The C-Cl bond at the 2-position of the thiazole ring is significantly less reactive than the sulfonyl chloride and requires catalytic activation for substitution. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation. The success of these reactions is highly dependent on the choice of the palladium source, the ligand, the base, and the solvent. Heteroaryl chlorides are notoriously challenging substrates compared to bromides or iodides, necessitating the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.[5][6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or a boronate ester.[7]

Causality & Catalyst Choice:

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species.

  • Ligand: This is the most critical component. For activating the C-Cl bond, bulky and electron-rich monodentate phosphine ligands are superior. Ligands like XPhos, SPhos, and RuPhos (Buchwald ligands) increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step.[5] They also promote the final reductive elimination step to release the product.

  • Base: A base such as K₃PO₄ or Cs₂CO₃ is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'B(OH)₂ + Base pd_boronate Ar-Pd(II)(Ar')L₂ transmetal->pd_boronate red_elim Reductive Elimination pd_boronate->red_elim red_elim->pd0 Ar-Ar' G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ ox_add->pd_complex amide_form Amide Formation pd_complex->amide_form R¹R²NH + Base pd_amido Ar-Pd(II)(NR¹R²)L₂ amide_form->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Ar-NR¹R² G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Cl(L)₂ Pd0->PdII Oxidative Addition (Ar-Cl) PdII->Pd0 Reductive Elimination (Ar-C≡CR) CuAcetylide Cu(I)-C≡CR PdII->CuAcetylide Transmetalation CuX Cu(I)X CuX->CuAcetylide H-C≡CR + Base CuAcetylide->CuX Transmetalation

Sources

Guide to the Large-Scale Synthesis of 2-Chloro-1,3-thiazole-5-sulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The 2-chloro-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives, particularly those functionalized at the 5-position with a sulfonyl chloride group, are highly valuable intermediates. The sulfonyl chloride moiety is a versatile functional handle, readily reacting with amines to form sulfonamides—a class of compounds renowned for its wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][3][4]

The transition from laboratory-scale synthesis to large-scale industrial production of 2-chloro-1,3-thiazole-5-sulfonyl chloride presents significant challenges. These include managing highly reactive and hazardous reagents, controlling reaction exotherms, ensuring process safety, and optimizing for yield and purity. This guide provides a comprehensive overview of a robust synthetic strategy, detailed protocols, and critical safety considerations tailored for researchers, scientists, and drug development professionals involved in scaling up this crucial synthesis.

Part 1: Primary Synthetic Pathway via Sandmeyer Reaction

The most established and scalable route to aryl and heteroaryl sulfonyl chlorides from their corresponding amines is the Sandmeyer reaction.[5][6] This classic transformation involves two key stages: the diazotization of an aromatic amine followed by a copper-catalyzed reaction to introduce the sulfonyl chloride group.[7]

Stage 1: Diazotization The process begins with the conversion of the primary amino group of a precursor, such as 2-amino-1,3-thiazole, into a diazonium salt. This is typically achieved by treating the amine with a nitrosating agent, most commonly sodium nitrite, in a strong acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C). Precise temperature control is paramount to prevent the premature decomposition of the thermally unstable diazonium salt.

Stage 2: Sulfonylation The resulting diazonium salt is then introduced to a solution containing a source of sulfur dioxide (SO₂) and a copper(I) salt catalyst, typically copper(I) chloride. This initiates a radical-nucleophilic aromatic substitution (SRNAr), where the diazonium group is displaced, nitrogen gas is evolved, and the -SO₂Cl group is installed onto the thiazole ring.[5] A novel and practical modification for large-scale work involves the in situ generation of SO₂ through the controlled hydrolysis of thionyl chloride, which can offer safety and handling advantages over using gaseous SO₂.[3][8]

The overall transformation is depicted below.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Start 2-Amino-1,3-thiazole Intermediate Thiazole-2-diazonium salt Start->Intermediate Diazotization NaNO₂, HCl 0-5 °C Product This compound Intermediate->Product Sandmeyer Sulfonylation SO₂, CuCl

Caption: General Synthetic Pathway

Part 2: Large-Scale Synthesis Protocol

This protocol details a scalable method for preparing this compound. It is intended for execution by trained professionals in a controlled environment equipped for large-scale chemical synthesis.

Critical Safety and Handling

Hazardous Reagents:

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases like HCl and SO₂.[9][10][11] It is a lachrymator and causes severe skin burns and eye damage.[12][13] Handle only in a well-ventilated chemical fume hood with appropriate PPE.[10][11] Keep away from moisture.[9]

  • Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts explosively with water. Causes severe burns. Requires careful handling and addition.

  • Diazonium Salts: Can be explosive in a dry, solid state. Protocols must be designed to keep the diazonium salt in a cold, aqueous solution at all times and use it immediately in the next step.

Personal Protective Equipment (PPE) & Engineering Controls:

  • Eyes/Face: Tightly fitting safety goggles and a full-face shield (minimum 8-inch) are mandatory.[9]

  • Skin: A complete chemical-resistant suit, flame-retardant clothing, and heavy-duty acid-resistant gloves (e.g., butyl rubber) are required.[9][12] Ensure gloves are inspected for integrity before use.

  • Respiratory: Use a NIOSH-approved respirator with an appropriate acid gas cartridge if working outside of a fully contained system.[10] For emergencies or spills, a self-contained breathing apparatus (SCBA) is necessary.[12][13]

  • Controls: All operations must be conducted in a walk-in fume hood. Ensure that safety showers and eyewash stations are unobstructed and directly accessible.[10][11] An attached scrubber system containing a caustic solution (e.g., sodium hydroxide) is essential to neutralize toxic off-gases (HCl, SO₂).

Equipment and Materials
CategoryItem
Reagents 2-Aminothiazole (98%+), Sodium Nitrite (99%+), Concentrated Hydrochloric Acid (37%), Thionyl Chloride (99%+), Copper(I) Chloride (98%+), Acetic Acid (Glacial), Dichloromethane (DCM), Anhydrous Magnesium Sulfate, Ice.
Equipment 10 L Jacketed Glass Reactor with overhead stirrer, thermocouple, and condenser.
2 L Pressure-equalizing addition funnel.
Chiller/circulator for reactor temperature control.
Diaphragm pump for transfers.
Scrubber system.
Rotary evaporator (large scale).
Appropriate glassware and filtration apparatus.
Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Aminothiazole

  • Reactor Setup: Charge the 10 L jacketed reactor with 2.5 L of concentrated hydrochloric acid and 2.5 L of water. Begin stirring and cool the reactor contents to -5 °C using the circulator.

  • Amine Addition: Slowly add 500 g (5.0 mol) of 2-aminothiazole to the cold acid solution. Maintain the temperature below 0 °C during the addition. A slurry will form.

  • Nitrite Preparation: In a separate beaker, dissolve 362 g (5.25 mol, 1.05 eq) of sodium nitrite in 1 L of deionized water. Cool this solution in an ice bath.

  • Diazonium Salt Formation: Transfer the cold sodium nitrite solution to the addition funnel. Add the nitrite solution dropwise to the stirred amine slurry in the reactor over 2-3 hours. Crucially, maintain the internal temperature between -5 °C and 0 °C. A rapid temperature increase indicates a potential runaway reaction.

  • Completion Check: After the addition is complete, stir the resulting solution for an additional 30 minutes at 0 °C. Check for a slight excess of nitrous acid using starch-iodide paper (a positive test turns the paper blue-black). The resulting cold diazonium salt solution is used immediately in the next step.

Step 2: Sandmeyer Sulfonylation

  • Catalyst Slurry Preparation: In a separate large vessel suitable for the reaction (e.g., a secondary reactor), prepare a slurry of 75 g (0.76 mol, 0.15 eq) of copper(I) chloride in 3 L of glacial acetic acid saturated with sulfur dioxide. Alternative: For in-situ SO₂ generation, prepare a solution of copper(I) chloride in acetic acid, and plan for the co-addition of thionyl chloride with the diazonium salt solution.

  • Sulfonylation Reaction: Begin to add the cold diazonium salt solution from Step 1 to the stirred catalyst slurry. The addition rate must be carefully controlled to manage the vigorous evolution of nitrogen gas and the reaction exotherm. Maintain the temperature of the reaction mixture between 15-25 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until gas evolution ceases. The reaction can be monitored by TLC or HPLC for the disappearance of the intermediate.

Step 3: Product Isolation and Purification

  • Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice and water (approx. 20 kg) in a suitable container with stirring. This will precipitate the crude product.

  • Extraction: Transfer the quenched mixture to a large separatory funnel and extract the product with dichloromethane (3 x 2 L).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 2 L) and saturated brine (1 x 2 L) to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield the final product as a crystalline solid.

Data Summary
ParameterValue
Starting Material2-Aminothiazole (500 g, 5.0 mol)
Key ReagentsNaNO₂, SO₂, CuCl
Diazotization Temperature-5 °C to 0 °C
Sulfonylation Temperature15 °C to 25 °C
Typical Yield65-75%
Purity (Post-Recrystallization)>98% (by HPLC)
Final Product AppearanceOff-white to pale yellow crystalline solid
Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Charge Reactor with HCl/H₂O B Add 2-Aminothiazole A->B Cool to -5°C E Diazotization: Add NaNO₂ solution to reactor (Maintain T < 0°C) B->E C Prepare cold NaNO₂ solution C->E D Prepare CuCl/SO₂/AcOH slurry F Sulfonylation: Add diazonium salt to CuCl slurry (Maintain T < 25°C) D->F E->F G Quench reaction on ice-water F->G H Extract with DCM G->H I Wash organic layers H->I J Dry & Concentrate I->J K Recrystallize J->K G SulfonylChloride 2-Chloro-1,3-thiazole- 5-sulfonyl chloride arrow Base (e.g., Et₃N) Solvent (e.g., DCM) Room Temperature SulfonylChloride->arrow Amine Primary or Secondary Amine (R¹R²NH) Amine->arrow Product 2-Chloro-1,3-thiazole- 5-sulfonamide Derivative reagents + arrow->Product

Sources

2-Chloro-1,3-thiazole-5-sulfonyl chloride in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Leveraging 2-Chloro-1,3-thiazole-5-sulfonyl Chloride for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Importance of the Thiazole Sulfonamide Scaffold

In the landscape of modern drug discovery, protein kinases remain a paramount target class, primarily due to their critical role in cellular signaling pathways.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific and potent kinase inhibitors a central goal for medicinal chemists. The thiazole ring is a privileged heterocyclic motif, frequently incorporated into bioactive compounds due to its unique electronic properties and ability to form key interactions with biological targets.[1][3]

When combined with a sulfonamide functional group, the resulting thiazole-sulfonamide scaffold becomes a powerful pharmacophore for kinase inhibition. The sulfonamide moiety is particularly effective at anchoring a molecule within a kinase's active site, often forming crucial hydrogen bonds with hinge region residues or coordinating with catalytic metal ions.[4] This guide provides a detailed overview and practical protocols for utilizing This compound , a versatile and reactive building block, in the rational design and synthesis of next-generation kinase inhibitors.

Physicochemical Properties and Reagent Handling

Before commencing any synthesis, a thorough understanding of the primary reagent is essential. This compound is a highly reactive compound and must be handled with appropriate care.

PropertyValue
Molecular Formula C₃HCl₂NO₂S₂
Molecular Weight 218.09 g/mol
Appearance Off-white to yellow solid
CAS Number 35264-11-8

Safety and Handling Precautions:

  • Corrosive: Causes severe skin burns and eye damage.[5][6] Always handle in a certified fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5][7]

  • Moisture Sensitivity: As with most sulfonyl chlorides, this reagent is sensitive to moisture. Hydrolysis will yield the corresponding sulfonic acid, rendering it inactive for amidation. Store in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

  • In case of exposure:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6]

    • Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

Core Synthetic Application: Sulfonamide Formation

The primary utility of this compound in drug discovery is its efficient reaction with primary or secondary amines to form stable sulfonamides.[8] This reaction provides a robust and modular approach to building libraries of potential kinase inhibitors.

General Reaction Scheme

The fundamental transformation involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. An ancillary base is required to neutralize the hydrogen chloride (HCl) byproduct.

G reagent_node reagent_node product_node product_node condition_node condition_node sub1 2-Chloro-1,3-thiazole- 5-sulfonyl chloride prod 2-Chloro-N-(R1,R2)-1,3-thiazole- 5-sulfonamide sub1->prod plus + sub2 Primary or Secondary Amine (R1R2-NH) sub2->prod plus_mid->prod  Base (e.g., Et3N, Pyridine)  Aprotic Solvent (e.g., DCM, THF)  0 °C to RT

Caption: General synthesis of a thiazole sulfonamide.

Expert Insights: The "Why" Behind the Protocol

A successful synthesis relies on understanding the function of each step. The following protocol is designed to be self-validating by explaining the rationale behind the choices made.

Protocol: Synthesis of a Representative 2-Chloro-1,3-thiazole-5-sulfonamide

This protocol details the reaction with a generic amine, R-NH₂. Adjust stoichiometry based on the molecular weight of your specific amine.

ReagentMW ( g/mol )EquivalentsAmount
Amine (R-NH₂)Varies1.0Varies
This compound218.091.05(Amount of Amine / MW of Amine) * 218.09 * 1.05
Triethylamine (Et₃N)101.191.5 - 2.0(Amount of Amine / MW of Amine) * 101.19 * 1.5
Dichloromethane (DCM)--Sufficient to make a ~0.1 M solution

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

    • Rationale: An inert atmosphere and anhydrous solvent are critical to prevent hydrolysis of the sulfonyl chloride.[9] Triethylamine acts as an HCl scavenger; the excess ensures that the reaction medium remains basic, preventing protonation of the nucleophilic amine.

  • Reaction Setup: Cool the flask to 0 °C using an ice-water bath.

    • Rationale: The reaction of a sulfonyl chloride with an amine is exothermic. Cooling prevents potential side reactions and decomposition, ensuring cleaner product formation.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq.) in a separate volume of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

    • Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate. Slow, dropwise addition maintains temperature control and prevents a rapid exotherm.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • Rationale: TLC is essential for determining when the starting amine has been fully consumed. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product sulfonamide will generally have a different Rf value than the starting amine.

  • Aqueous Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and finally, brine.

    • Rationale:

      • Water quench stops the reaction.

      • 1N HCl wash removes the excess triethylamine.

      • NaHCO₃ wash removes any unreacted sulfonyl chloride (by hydrolysis) and residual acid.

      • Brine wash removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removing all water is crucial before solvent evaporation to prevent co-distillation or hydrolysis of the product if it is sensitive.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

    • Rationale: Purification is necessary to remove any side products and unreacted reagents to obtain a compound suitable for biological testing. The choice between chromatography and recrystallization depends on the scale and physical properties of the product.

Logical Workflow for Inhibitor Development

The synthesis of the core scaffold is the first step in a larger drug discovery workflow.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Reagent Prep & Safety Check B Sulfonamide Synthesis (As per Protocol) A->B C Workup & Purification B->C D Structural Confirmation (NMR, MS, HRMS) C->D E In Vitro Kinase Assay (IC50 Determination) D->E F Potency > Threshold? E->F G SAR Analysis & Next-Gen Design F->G No H Lead Candidate F->H Yes G->B

Caption: Drug discovery workflow using the thiazole scaffold.

Characterization and Validation

Confirming the structure and purity of the synthesized compound is a non-negotiable step for trustworthiness.

  • ¹H and ¹³C NMR: Provides definitive structural information about the covalent framework of the molecule. Expect to see a characteristic singlet for the thiazole C4-H.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Purity Analysis (HPLC/LC-MS): Quantifies the purity of the final compound, which should typically be >95% for use in biological assays.

By following these detailed protocols and understanding the rationale behind each step, researchers can effectively utilize this compound to generate diverse libraries of thiazole sulfonamides, accelerating the discovery of novel and potent kinase inhibitors for therapeutic development.[2]

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • 2-Chloro-4-methylthiazole-5-sulfonyl chloride. (n.d.). Chem-Impex.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. (2025). PubMed Central.
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. (2025). Springer Link.
  • SAFETY D
  • Thiazole compounds as protein kinase inhibitors. (n.d.).
  • Synthesis of various thiazole sulfonamide derivatives. (n.d.).
  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (n.d.). MDPI.
  • SAFETY D
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.
  • 6-Chloroimidazo[2,1-b]-1,3-thiazole-5-sulfonyl chloride - SAFETY D
  • Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Comput
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (n.d.).

Sources

Preparation of 2-Thiouracil-5-Sulfonamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and potential applications of 2-thiouracil-5-sulfonamide derivatives. This class of compounds holds significant interest for researchers, scientists, and drug development professionals due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document is designed to offer both the theoretical underpinning and the practical, step-by-step instructions necessary for the successful preparation and evaluation of these promising molecules.

Introduction: The Significance of 2-Thiouracil-5-Sulfonamides

2-Thiouracil, a sulfur analog of the pyrimidine nucleobase uracil, serves as a versatile scaffold in medicinal chemistry. The introduction of a sulfonamide moiety at the C5 position of the thiouracil ring gives rise to 2-thiouracil-5-sulfonamide derivatives, a class of compounds with a broad spectrum of pharmacological activities. The structural similarity of the thiouracil core to endogenous pyrimidines allows these molecules to interact with various biological targets, while the sulfonamide group can participate in key binding interactions, for instance, with the zinc-containing active sites of metalloenzymes.

Recent research has highlighted the potential of these derivatives as:

  • Anticancer Agents: They have shown cytotoxic activity against various cancer cell lines, such as ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cells.[1][2] Some derivatives have been found to induce cell cycle arrest and inhibit cyclin-dependent kinase 2A (CDK2A).[2][3]

  • Antimicrobial Agents: These compounds have demonstrated promising antibacterial and antifungal activities.[4][5][6]

  • Enzyme Inhibitors: Notably, they have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[7][8][9][10] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and certain types of cancer.

  • Antioxidants: Certain derivatives have exhibited potent antioxidant properties, which are crucial in combating oxidative stress-related diseases.[11][12]

The synthetic accessibility and the possibility of introducing diverse substituents on the sulfonamide nitrogen atom make this scaffold an attractive starting point for the development of new therapeutic agents.

General Synthetic Strategy

The most common and effective route for the preparation of 2-thiouracil-5-sulfonamide derivatives involves a two-step process. This strategy is predicated on the initial activation of the C5 position of the 2-thiouracil ring via chlorosulfonation, followed by the nucleophilic substitution of the resulting sulfonyl chloride with a primary or secondary amine.

Step 1: Chlorosulfonation of 2-Thiouracil

The key intermediate, 2-thiouracil-5-sulfonyl chloride, is synthesized by reacting 2-thiouracil or its derivatives with an excess of chlorosulfonic acid.[1][11][13] This electrophilic substitution reaction is typically carried out at elevated temperatures. The strong electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring can deactivate it towards electrophilic substitution; however, the reaction with a potent electrophile like that generated from chlorosulfonic acid proceeds effectively at the C5 position.[3]

Step 2: Sulfonamide Formation

The highly reactive 2-thiouracil-5-sulfonyl chloride is then reacted with a variety of primary or secondary amines to yield the desired 2-thiouracil-5-sulfonamide derivatives.[1][14] This reaction is a classic nucleophilic acyl substitution at the sulfur atom. The choice of the amine is crucial as it determines the final properties and biological activity of the molecule. A wide range of aromatic, heterocyclic, and aliphatic amines can be employed, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The reaction is often carried out in the presence of a base, such as pyridine, to act as an acid scavenger.[2][3]

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative 2-thiouracil-5-sulfonamide derivative.

Synthesis of 2-Thiouracil-5-sulfonyl chloride (Intermediate 2)

This protocol describes the chlorosulfonation of 2-thiouracil (1).

Materials:

  • 2-Thiouracil (1)

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Protocol:

  • Reaction Setup: In a fume hood, carefully add chlorosulfonic acid (e.g., 50 mL for 0.05 mol of 2-thiouracil) to a dry round-bottom flask equipped with a reflux condenser.

  • Addition of 2-Thiouracil: Slowly and portion-wise, add 2-thiouracil (1) to the chlorosulfonic acid with gentle stirring. The addition should be controlled to manage any initial exotherm.

  • Heating: Heat the reaction mixture to 120°C and maintain this temperature under reflux for approximately 8 hours.[2][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Carefully and slowly pour the cooled reaction mixture onto a large beaker containing crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Isolation: A precipitate of 2-thiouracil-5-sulfonyl chloride (2) will form. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with copious amounts of cold deionized water to remove any residual acid. Dry the product under vacuum to obtain the crude 2-thiouracil-5-sulfonyl chloride, which can often be used in the next step without further purification.

Synthesis of a Representative 2-Thiouracil-5-sulfonamide Derivative (Compound 3)

This protocol outlines the reaction of 2-thiouracil-5-sulfonyl chloride (2) with a primary amine (e.g., p-anisidine).

Materials:

  • 2-Thiouracil-5-sulfonyl chloride (2)

  • p-Anisidine (or another desired amine)

  • Absolute ethanol

  • Pyridine

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

Protocol:

  • Reaction Setup: Dissolve 2-thiouracil-5-sulfonyl chloride (2) (e.g., 0.01 mol) in absolute ethanol (e.g., 30 mL) in a round-bottom flask.

  • Addition of Reagents: To this solution, add the desired primary amine (e.g., p-anisidine, 0.01 mol) and a catalytic amount of pyridine.[13]

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours.[13] Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-thiouracil-5-sulfonamide derivative (3).

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the preparation of 2-thiouracil-5-sulfonamide derivatives.

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Sulfonamide Formation cluster_diversification Further Derivatization Thiouracil 2-Thiouracil (1) SulfonylChloride 2-Thiouracil-5-sulfonyl chloride (2) Thiouracil->SulfonylChloride Chlorosulfonic Acid, 120°C SulfonylChloride_ref 2-Thiouracil-5-sulfonyl chloride (2) Amine Primary/Secondary Amine (R-NH2) Sulfonamide 2-Thiouracil-5-sulfonamide (3) Amine->Sulfonamide Ethanol, Pyridine, Reflux Sulfonamide_ref 2-Thiouracil-5-sulfonamide (3) SulfonylChloride_ref->Sulfonamide Ethanol, Pyridine, Reflux Chalcones Chalcones Sulfonamide_ref->Chalcones Aromatic Aldehydes Thiazoles Thiazoles Sulfonamide_ref->Thiazoles Multi-step reactions Pyrimidines Pyrimidines Chalcones->Pyrimidines Urea/Thiourea

Caption: General workflow for the synthesis of 2-thiouracil-5-sulfonamide derivatives.

Reaction_Mechanism Thiouracil 2-Thiouracil HN-C(=S)-NH-C(=O)-CH=CH Intermediate Sigma Complex Thiouracil->Intermediate Electrophilic Attack at C5 ChlorosulfonicAcid Chlorosulfonic Acid ClSO3H Electrophile Electrophilic Sulfur Species SO2Cl+ ChlorosulfonicAcid->Electrophile Generation of Electrophile Electrophile->Intermediate SulfonylChloride 2-Thiouracil-5-sulfonyl chloride Intermediate->SulfonylChloride Deprotonation Sulfonamide 2-Thiouracil-5-sulfonamide SulfonylChloride->Sulfonamide Nucleophilic Substitution Amine Amine R-NH2 Amine->Sulfonamide

Caption: Simplified reaction mechanism for the synthesis of 2-thiouracil-5-sulfonamides.

Characterization Data

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following table summarizes the typical analytical data obtained for 2-thiouracil-5-sulfonamide derivatives.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the protons of the thiouracil ring, the aromatic/aliphatic protons of the amine moiety, and the N-H protons of the sulfonamide and thiouracil rings. Chemical shifts and coupling constants will be indicative of the specific structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including the characteristic thiocarbonyl (C=S) and carbonyl (C=O) carbons of the thiouracil ring, and the carbons of the sulfonamide substituent.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), C=S stretching (around 1200-1250 cm⁻¹), and the asymmetric and symmetric stretching of the SO₂ group (around 1350 and 1160 cm⁻¹, respectively).[14]
Mass Spectrometry (MS) The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound. Fragmentation patterns can provide further structural information.
Elemental Analysis The experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should be within ±0.4% of the calculated theoretical values.[1]
Melting Point (m.p.) A sharp and defined melting point is indicative of the purity of the crystalline solid.

Conclusion and Future Perspectives

The synthetic route to 2-thiouracil-5-sulfonamide derivatives is robust and versatile, allowing for the generation of large and diverse chemical libraries for biological screening. The protocols outlined in this guide provide a solid foundation for researchers to synthesize these compounds efficiently and reliably. The promising biological activities of this class of molecules, particularly in the areas of oncology and infectious diseases, warrant further investigation. Future work could focus on the exploration of novel amine substituents to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these derivatives, ultimately leading to the development of new and effective therapeutic agents.

References

  • Fatahala, S. S., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(15), 4991. [Link]
  • Fathalla, O. A. (2005). Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. Archives of Pharmacal Research, 28(11), 1205-1212. [Link]
  • Fatahala, S. S., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(15), 4991. [Link]
  • Scilit. (n.d.). Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. [Link]
  • Sayed, A. I., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1843. [Link]
  • Fatahala, S. S., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 27(15), 4991. [Link]
  • Awad, S. M., et al. (2022). SONOCRYSTALLIZATION OF A NOVEL SYNTHESIZED ANTICANCER DERIVATIVE OF 2- THIOURACIL-6-SULPHONAMIDE TO ENHANCE ITS WATER SOLUBILITY. Obstetrics and Gynaecology Forum, 32(4), 48-54. [Link]
  • Fatahala, S. S., et al. (2022). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking.
  • Fathalla, O. A. (2005). Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity.
  • Sayed, A. I., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PubMed. [Link]
  • Senturk, M., et al. (2011). Synthesis and carbonic anhydrase inhibitory properties of novel uracil derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 652-656. [Link]
  • Khan, I., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 13(24), 16345-16361. [Link]
  • El-Gamal, M. I., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5344. [Link]
  • Jamil, S., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega, 7(51), 48181-48196. [Link]
  • Fathalla, O. A. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Archives of Pharmacal Research, 25(5), 585-593. [Link]
  • Senturk, M., et al. (2011). Carbonic anhydrase inhibitory properties of some uracil derivatives. Bioorganic & Medicinal Chemistry, 19(11), 3438-3441. [Link]
  • Gupton, B. F., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1133-1143. [Link]

Sources

Application Note: Continuous Flow Synthesis of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Safety and Efficiency in Sulfonyl Chloride Synthesis

Sulfonyl chlorides are cornerstone building blocks in organic synthesis, most notably serving as precursors to the ubiquitous sulfonamide functional group found in a vast array of pharmaceuticals and agrochemicals.[1] However, traditional batch methods for their synthesis are often fraught with challenges. These reactions are typically highly exothermic and often employ hazardous and difficult-to-handle reagents, posing significant safety risks, particularly during scale-up.[2] The transition from batch to continuous flow processing offers a transformative solution to these challenges, providing exquisite control over reaction parameters, enhancing safety, and often improving process efficiency.[3][4]

This application note provides a detailed guide to the continuous flow synthesis of sulfonyl chlorides, exploring two robust and widely applicable methods: the oxidative chlorination of thiols and disulfides, and the direct chlorosulfonation of aromatic compounds. By leveraging the inherent advantages of microreactor technology, these protocols offer safer, more scalable, and highly reproducible routes to this vital class of chemical intermediates.

The Flow Chemistry Advantage: A Paradigm Shift in Chemical Synthesis

Continuous flow chemistry offers several key advantages over traditional batch processing, particularly for energetic and hazardous reactions.[5] By confining the reaction to a small, well-defined volume within a microreactor, several benefits are realized:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material at any given moment, drastically reducing the risk associated with thermal runaways.[2]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, enabling precise temperature control of highly exothermic reactions.[3]

  • Precise Process Control: Key reaction parameters such as residence time, temperature, and stoichiometry are precisely controlled, leading to improved consistency, higher yields, and reduced byproduct formation.[6]

  • Scalability: Scaling up a continuous flow process is typically achieved by extending the operational time or by "numbering up" – running multiple reactors in parallel – which is often more straightforward and safer than scaling up batch reactors.[3]

Method 1: Oxidative Chlorination of Thiols and Disulfides in Continuous Flow

The oxidation of thiols and disulfides is a common and versatile method for the preparation of sulfonyl chlorides. In a continuous flow setup, this transformation can be carried out with enhanced safety and efficiency. One effective method utilizes 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for both oxidation and chlorination.[2]

Causality of Experimental Choices

The selection of DCH as the reagent is advantageous due to its solid nature, making it easier to handle than gaseous chlorine or liquid sulfuryl chloride. The use of a continuous flow system is particularly crucial for this reaction as it allows for the precise control of the stoichiometry and temperature, mitigating the risks of over-oxidation and thermal decomposition. The short residence time in a microreactor minimizes the exposure of the potentially unstable sulfonyl chloride product to the reaction conditions.

Experimental Workflow: Oxidative Chlorination

The following diagram illustrates a typical setup for the continuous flow oxidative chlorination of a disulfide.

G cluster_reagents Reagent Delivery cluster_pumps Pumping System cluster_reaction Reaction Zone cluster_collection Product Collection reagent_A Disulfide Solution pump_A Syringe Pump A reagent_A->pump_A reagent_B DCH Solution pump_B Syringe Pump B reagent_B->pump_B T_mixer T-Mixer pump_A->T_mixer pump_B->T_mixer reactor PFA Capillary Reactor (e.g., 639 μL) T_mixer->reactor temp_control Thermostatic Bath reactor->temp_control bpr Back-Pressure Regulator reactor->bpr collection_vessel Collection Vessel bpr->collection_vessel caption Workflow for continuous oxidative chlorination.

Caption: Workflow for continuous oxidative chlorination.

Detailed Protocol: Continuous Synthesis of Phenylsulfonyl Chloride from Diphenyl Disulfide

This protocol is adapted from a procedure described by Hone et al.[2]

Materials:

  • Diphenyl disulfide

  • 1,3-dichloro-5,5-dimethylhydantoin (DCH)

  • Acetonitrile (MeCN)

  • Syringe pumps (2)

  • T-mixer

  • PFA capillary reactor (e.g., 639 μL internal volume)

  • Thermostatic bath or heating block

  • Back-pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare a solution of diphenyl disulfide in acetonitrile (e.g., 0.25 M).

    • Prepare a solution of DCH in acetonitrile (concentration will depend on the desired stoichiometry, typically 2.5 equivalents per disulfide).

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

    • Immerse the PFA capillary reactor in the thermostatic bath set to the desired temperature (e.g., 40 °C).

    • Set the back-pressure regulator to a suitable pressure (e.g., 10 bar) to ensure the solvent remains in the liquid phase.

  • Reaction Execution:

    • Pump the diphenyl disulfide solution and the DCH solution at equal flow rates into the T-mixer. The total flow rate will determine the residence time. For a 639 μL reactor and a desired residence time of 41 seconds, the total flow rate would be approximately 0.935 mL/min (0.4675 mL/min for each pump).

    • The combined streams react as they pass through the heated PFA capillary reactor.

    • The product stream exits the reactor, passes through the back-pressure regulator, and is collected in the collection vessel.

  • Work-up and Analysis:

    • The collected reaction mixture can be quenched with a suitable reagent, such as a solution of diethylamine in acetonitrile, to derivatize the sulfonyl chloride for analysis.[7]

    • The yield of the sulfonyl chloride can be determined by techniques such as GC-FID or HPLC analysis against a calibrated standard.

Data Summary: Oxidative Chlorination
SubstrateReagentResidence TimeTemperatureYieldReference
Diphenyl disulfideDCH41 s40 °C87%[2]
Diphenyl disulfideDCH41 s60 °C94%[7]
Various thiols/disulfidesHNO3/HCl/O2>6 hours operationNot specified70-81%[8][9]

Method 2: Continuous Chlorosulfonation of Arenes

The direct chlorosulfonation of aromatic compounds using chlorosulfonic acid is a fundamental transformation for producing aryl sulfonyl chlorides. However, this reaction is notoriously hazardous in batch due to its highly exothermic nature and the corrosive properties of the reagent. A continuous flow process offers a significantly safer and more scalable alternative.[3]

Causality of Experimental Choices

The use of continuous stirred-tank reactors (CSTRs) in series for this process allows for a controlled, staged reaction, preventing the buildup of a large amount of unreacted starting material in the presence of the highly reactive chlorosulfonic acid.[10] Automation and real-time monitoring of parameters like temperature and mass flow are critical for ensuring the safety and reproducibility of this hazardous reaction. The continuous precipitation and filtration step integrated into the workflow streamlines the isolation of the product, a significant advantage over batch processing.[3]

Experimental Workflow: Automated Continuous Chlorosulfonation

The following diagram illustrates a multi-stage CSTR system for the continuous chlorosulfonation of an arene.

G cluster_reagents Reagent Feeds cluster_pumps Pumping System cluster_reaction Reaction Stage cluster_isolation Isolation Stage arene Arene Solution pump_arene Pump A arene->pump_arene chlorosulfonic_acid Chlorosulfonic Acid pump_acid Pump B chlorosulfonic_acid->pump_acid CSTR1 CSTR 1 (Heated) pump_arene->CSTR1 pump_acid->CSTR1 CSTR2 CSTR 2 (Heated) CSTR1->CSTR2 iso_CSTR Precipitation CSTR (Ice Water) CSTR2->iso_CSTR filtration Continuous Filtration iso_CSTR->filtration product Aryl Sulfonyl Chloride Product filtration->product caption Workflow for automated continuous chlorosulfonation.

Caption: Workflow for automated continuous chlorosulfonation.

Detailed Protocol: Continuous Synthesis of an Aryl Sulfonyl Chloride

This protocol is a generalized representation based on the work of Cativiela et al.[3]

Materials:

  • Aromatic starting material

  • Chlorosulfonic acid

  • Appropriate pumping system for corrosive reagents

  • Jacketed continuous stirred-tank reactors (CSTRs)

  • Automated process control system for monitoring temperature and flow rates

  • Continuous precipitation and filtration unit

  • Ice water for precipitation

Procedure:

  • System Priming and Equilibration:

    • The CSTRs are pre-filled with chlorosulfonic acid and heated to the desired reaction temperature (determined through prior batch optimization).

  • Reaction Initiation:

    • The aromatic starting material and chlorosulfonic acid are continuously pumped into the first CSTR at defined flow rates.

    • The reaction mixture overflows from the first CSTR into the second, allowing for sufficient residence time to ensure complete conversion.

  • Continuous Precipitation and Isolation:

    • The effluent from the second CSTR is directed into a precipitation CSTR containing ice water. The highly exothermic quenching process is carefully controlled.

    • The resulting slurry, containing the precipitated aryl sulfonyl chloride, is fed to a continuous filtration system.

  • Product Collection and Drying:

    • The filtered solid product is collected.

    • The wet cake is dried under a slow stream of nitrogen at a controlled temperature (e.g., not exceeding 50 °C).

Data Summary: Continuous Chlorosulfonation
ProcessThroughputSpace-Time YieldKey AdvantageReference
Batch~65 g in 6.5 h0.072 g mL⁻¹ h⁻¹Baseline for comparison[3]
Continuous Flow500 g in 12 h0.139 g mL⁻¹ h⁻¹Improved safety and spacetime yield[3]

Troubleshooting and Process Optimization

  • Clogging: Precipitation of starting materials, intermediates, or products is a common issue in flow chemistry.[4] This can often be addressed by adjusting solvent composition, temperature, or by using a back-pressure regulator to keep materials in solution. For the chlorosulfonation process, ensuring the transfer lines from the reaction CSTRs to the precipitation unit are heated can prevent premature crystallization.

  • Exotherm Management: While flow reactors offer excellent heat transfer, monitoring the temperature profile along the reactor is crucial. Hotspots can indicate potential issues. Adjusting flow rates or the temperature of the external cooling/heating can mitigate this.

  • Phase Separation: In biphasic reactions, ensuring efficient mixing is key. The use of static mixers within the reactor can improve interfacial contact and reaction rates.

Conclusion

The continuous flow synthesis of sulfonyl chlorides represents a significant advancement over traditional batch methodologies. By offering enhanced safety, precise process control, and improved scalability, flow chemistry provides a powerful tool for researchers and drug development professionals. The protocols detailed in this application note for the oxidative chlorination of thiols/disulfides and the direct chlorosulfonation of arenes demonstrate the practical application of this technology to produce this important class of chemical intermediates safely and efficiently. The adoption of continuous flow techniques is poised to accelerate the development of novel chemical entities that rely on sulfonyl chloride chemistry.

References

  • Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
  • ResearchGate (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
  • Sulzer, N., et al. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ChemSusChem.
  • Semantic Scholar (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
  • Sulzer, N., et al. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate.
  • Stavber, S., et al. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry.
  • Cativiela, A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • ResearchGate (n.d.). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • Hone, C. A., et al. (2020). Supporting Information for A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
  • Organic Chemistry Portal (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • Gutmann, B., et al. (2017). The assembly and use of continuous flow systems for chemical synthesis. PubMed.
  • Fier, P. S., et al. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. PubMed.

Sources

Application Notes and Protocols: The Strategic Use of 2-Chloro-1,3-thiazole-5-sulfonyl chloride in the Synthesis of Novel PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space in Targeted Protein Degradation

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] A typical PROTAC consists of a ligand for a POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] The design and synthesis of novel PROTACs are central to expanding the scope of this technology to new and "undruggable" targets. This guide focuses on the application of a versatile and reactive building block, 2-Chloro-1,3-thiazole-5-sulfonyl chloride , in the synthesis of innovative PROTACs.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds.[5][6] When functionalized as a sulfonamide, this moiety can engage in specific interactions with biological targets, including serving as a warhead for certain classes of enzymes or even as a ligand for E3 ligases.[1][7][8] The inherent reactivity of the sulfonyl chloride group provides a straightforward handle for conjugation to amine-functionalized linkers, making this compound a highly attractive starting material for PROTAC development.

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of this reagent into PROTAC synthesis workflows. We will explore its potential dual role as both a novel E3 ligase recruiter and a POI-targeting warhead, complete with detailed synthetic protocols and mechanistic insights.

Part 1: The Thiazole Sulfonamide Moiety as a Novel E3 Ligase Ligand

Recent discoveries have shown that certain aryl sulfonamides can act as "molecular glues," reprogramming the substrate specificity of the CRL4-DCAF15 E3 ligase complex to induce the degradation of neo-substrates.[1][2] This opens up the exciting possibility of using the 2-chloro-1,3-thiazole sulfonamide scaffold to recruit DCAF15, thereby expanding the arsenal of E3 ligases available for PROTAC design beyond the commonly used VHL and Cereblon.[3][9]

Proposed Mechanism of Action

The proposed mechanism involves the formation of a ternary complex between the POI, the thiazole sulfonamide-based PROTAC, and the DCAF15 E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

PROTAC_Mechanism_DCAF15 cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC Thiazole Sulfonamide PROTAC POI->PROTAC binds to Warhead E3_Ligase CRL4-DCAF15 E3 Ligase PROTAC->E3_Ligase binds to Thiazole Sulfonamide PolyUb Poly-Ubiquitinated POI E3_Ligase->PolyUb   Ub Transfer Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Proposed mechanism of a thiazole sulfonamide-based PROTAC recruiting the CRL4-DCAF15 E3 ligase.

Experimental Protocol: Synthesis of a Thiazole Sulfonamide-Based PROTAC

This protocol describes the synthesis of a hypothetical PROTAC where the thiazole sulfonamide moiety serves as the E3 ligase ligand. The synthesis involves the coupling of this compound with an amine-terminated linker, followed by conjugation to a POI ligand.

Workflow Overview:

Synthesis_Workflow_E3 Start 2-Chloro-1,3-thiazole- 5-sulfonyl chloride Step1 Step 1: Sulfonamide Formation Start->Step1 Linker Amine-Linker-FunctionalGroup (e.g., Boc-NH-PEG-COOH) Linker->Step1 Intermediate1 Thiazole-Linker Intermediate Step1->Intermediate1 Step2 Step 2: Deprotection (if needed) Intermediate1->Step2 Intermediate2 Amine-Terminated Thiazole-Linker Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 POI_Ligand POI Ligand with Carboxylic Acid Handle POI_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: Synthetic workflow for a thiazole sulfonamide-based PROTAC as an E3 ligase recruiter.

Step-by-Step Methodology:

  • Synthesis of the Thiazole-Linker Intermediate:

    • Rationale: This step forms the core sulfonamide bond. The reaction is a standard nucleophilic attack of a primary amine on the sulfonyl chloride. A base is required to neutralize the HCl generated.

    • Reagents & Materials:

      • This compound (1.0 eq)

      • Amine-terminated linker (e.g., tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate) (1.1 eq)

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

      • Anhydrous Dichloromethane (DCM)

      • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

    • Procedure:

      • Dissolve the amine-terminated linker and TEA/DIPEA in anhydrous DCM under a nitrogen atmosphere.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add a solution of this compound in anhydrous DCM dropwise over 15 minutes.

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

      • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected thiazole-linker intermediate.

  • Deprotection of the Linker:

    • Rationale: Removal of the Boc protecting group to reveal the terminal amine necessary for coupling to the POI ligand.

    • Procedure:

      • Dissolve the purified intermediate from Step 1 in DCM.

      • Add Trifluoroacetic acid (TFA) (typically 20-50% v/v) and stir at room temperature for 1-2 hours.

      • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene to ensure complete removal of TFA.

      • The resulting TFA salt of the amine-terminated thiazole-linker is often used directly in the next step without further purification.

  • Amide Coupling to the POI Ligand:

    • Rationale: Formation of a stable amide bond to connect the E3 ligase-linker moiety to the POI ligand. HATU is a common and efficient peptide coupling reagent.[10]

    • Reagents & Materials:

      • Amine-terminated thiazole-linker (from Step 2) (1.0 eq)

      • POI ligand with a carboxylic acid handle (1.1 eq)

      • HATU (1.2 eq)

      • DIPEA (3.0-4.0 eq)

      • Anhydrous Dimethylformamide (DMF)

    • Procedure:

      • Dissolve the POI ligand, HATU, and the amine-terminated thiazole-linker in anhydrous DMF.

      • Add DIPEA to the mixture and stir at room temperature for 2-4 hours.

      • Monitor the reaction by LC-MS.

      • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

      • Dry the organic layer, concentrate, and purify the final PROTAC using preparative HPLC to obtain the pure product.

      • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: The Thiazole Sulfonamide Moiety as a POI Warhead

Thiazole sulfonamide derivatives are known to be potent inhibitors of various enzymes, notably carbonic anhydrases (CAs).[7][8] This established pharmacology can be leveraged to design PROTACs that target CAs or other enzymes susceptible to inhibition by this scaffold for degradation.

Application Example: Targeting Carbonic Anhydrase IX (CAIX)

CAIX is a transmembrane protein overexpressed in many types of cancer, contributing to the acidification of the tumor microenvironment and promoting tumor progression. A PROTAC that degrades CAIX could be a valuable therapeutic strategy.

Synthetic Strategy:

In this approach, the 2-chloro-1,3-thiazole sulfonamide acts as the warhead. It is first reacted with a linker containing a functional group (e.g., an azide or alkyne for click chemistry) on one end and a protected amine on the other. This intermediate is then deprotected and coupled to an E3 ligase ligand.

Synthesis_Workflow_POI Start 2-Chloro-1,3-thiazole- 5-sulfonyl chloride Step1 Step 1: Sulfonamide Formation Start->Step1 Linker Amine-Linker-Azide (e.g., 1-amino-11-azido-3,6,9-trioxaundecane) Linker->Step1 Intermediate1 Thiazole-Linker-Azide (Warhead-Linker) Step1->Intermediate1 Step2 Step 2: CuAAC 'Click' Reaction Intermediate1->Step2 E3_Ligand E3 Ligase Ligand with Alkyne Handle (e.g., Pomalidomide-alkyne) E3_Ligand->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC

Caption: Synthetic workflow using the thiazole sulfonamide as a POI warhead, employing click chemistry.

Protocol: Synthesis via Click Chemistry

  • Synthesis of the Warhead-Linker-Azide Intermediate:

    • Follow the procedure outlined in Part 1, Step 1 , using an amine-linker-azide instead of a Boc-protected amine linker. The reaction conditions and purification are analogous.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Rationale: Click chemistry provides a highly efficient and orthogonal method for conjugating the two halves of the PROTAC with high yields and simple purification.[11]

    • Reagents & Materials:

      • Thiazole-Linker-Azide (from Step 1) (1.0 eq)

      • E3 Ligase Ligand with Alkyne Handle (e.g., a derivative of pomalidomide or VH032) (1.0 eq)

      • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

      • Sodium ascorbate (0.2 eq)

      • Solvent system (e.g., DMF/water or t-BuOH/water)

    • Procedure:

      • Dissolve the Thiazole-Linker-Azide and the alkyne-functionalized E3 ligase ligand in the chosen solvent system.

      • Add sodium ascorbate, followed by CuSO₄·5H₂O.

      • Stir the reaction mixture at room temperature for 12-24 hours.

      • Monitor the reaction by LC-MS.

      • Upon completion, purify the final PROTAC by preparative HPLC.

      • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Part 3: Biological Evaluation and Data Interpretation

Once the PROTAC is synthesized and purified, its biological activity must be assessed.

Protocol: Western Blot for Protein Degradation
  • Objective: To quantify the reduction in the levels of the target protein (POI) upon treatment with the synthesized PROTAC.

  • Procedure:

    • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line overexpressing the POI) and allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify the band intensities using densitometry software.

Data Presentation and Key Metrics

The results of the Western blot analysis should be used to determine key degradation parameters.

ParameterDescriptionHow to Determine
DC₅₀ The concentration of the PROTAC that results in 50% degradation of the POI.Plot the percentage of remaining POI against the log of the PROTAC concentration and fit a dose-response curve.
Dₘₐₓ The maximum percentage of protein degradation achieved.The lowest point (nadir) of the dose-response curve.
Hook Effect A phenomenon where the degradation efficiency decreases at very high PROTAC concentrations due to the formation of binary complexes instead of the productive ternary complex.[2]Observe if the degradation curve rises again after reaching the Dₘₐₓ at high concentrations.

Conclusion and Future Perspectives

This compound is a versatile and reactive building block that holds significant promise for the synthesis of novel PROTACs. Its utility is twofold: it can be employed to generate sulfonamide moieties that may recruit non-traditional E3 ligases like DCAF15, or it can serve as a warhead for targeting enzymes such as carbonic anhydrases. The straightforward chemistry of sulfonamide formation, combined with modern conjugation techniques like click chemistry, allows for the modular and efficient assembly of these complex molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore this exciting area of chemical space and develop the next generation of targeted protein degraders.

References

  • Ciulli, A. (2019). The PROTAC technology in drug discovery. RSC Chemical Biology, 1(1), 18-20.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718.
  • Kolos, J. M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2445-2455.
  • Uehara, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science, 356(6342), eaal3755.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
  • Sun, X., et al. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 62(19), 8935-8950.
  • Zhang, X., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
  • Gao, H., et al. (2020). Click chemistry in the development of PROTACs. Chemical Society Reviews, 49(18), 6614-6638.
  • Krajcovicova, S., et al. (2019). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Organic Letters, 21(11), 4043-4047.
  • Angeli, A., et al. (2021). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. European Journal of Medicinal Chemistry, 213, 113168.
  • RSC Medicinal Chemistry. (2024). Novel PROTAC probes targeting KDM3 degradation to eliminate colorectal cancer stem cells through inhibition of Wnt/β-catenin signaling. RSC Med. Chem., 15, 3746-3758.
  • Aguilar, A., et al. (2014). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 25.
  • Kim, H. J., & Kim, K. (2021).
  • Plesniak, M. P., et al. (2021).
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24.
  • Taylor & Francis. (2025). Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study.
  • Worachartcheewan, A., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 22, 1-19.
  • ResearchGate. (2021). Design and development of novel thiazole-sulfonamide derivatives as a protective agent against diabetic cataract in Wistar rats via inhibition of aldose reductase.
  • EXCLI Journal. (2025).
  • ResearchGate. (2019). The Role of 2-Chloro-1,3-thiazole-5-carboxylic acid (2-CTA) and 6-Chloro-nicotinic acid (6-CNA) as Urinary Metabolites of Neonicotinoids.
  • ResearchGate. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531.
  • OPUS. (2017). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Int.J.Curr.Microbiol.App.Sci, 5(8), 1-13.
  • Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. US20030153767A1.
  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1230, 129891.
  • Frontiers in Pharmacology. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.
  • MDPI. (2016).
  • Springer. (2009). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Chemistry of Heterocyclic Compounds, 45(7), 834-840.
  • Amerigo Scientific. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve reaction yields and achieve high-purity products.

Introduction to the Reagent

This compound is a highly reactive building block used in the synthesis of a wide range of biologically active sulfonamides. The presence of an electron-deficient thiazole ring and a chlorine atom at the 2-position influences the reactivity of the sulfonyl chloride group, making it a potent electrophile. However, this high reactivity also presents challenges, primarily its sensitivity to moisture and potential for side reactions. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low or no yield in my sulfonamide synthesis?

A low yield is the most common issue and can often be traced back to the degradation of the this compound starting material.[1] This reagent is highly susceptible to hydrolysis from atmospheric moisture, which converts it to the unreactive 2-chloro-1,3-thiazole-5-sulfonic acid.[2][3] Always use a fresh bottle or a properly stored reagent. Other critical factors include the choice of base and solvent, reaction temperature, and the nucleophilicity of your amine.[1]

Q2: How should I properly handle and store this compound?

Due to its moisture sensitivity, the reagent should be stored in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[2] When weighing and transferring the compound, do so quickly in a dry environment to minimize exposure to air. Using a glovebox or a nitrogen-purged bag is highly recommended.

Q3: Can I use an inorganic base like sodium hydroxide or potassium carbonate?

While Schotten-Baumann conditions (using an aqueous base) are sometimes employed for sulfonamide synthesis, this is highly discouraged for this reagent.[1] The presence of water will significantly increase the rate of hydrolysis of the sulfonyl chloride, drastically reducing the yield of your desired sulfonamide.[4][5] Anhydrous, non-nucleophilic organic bases are the preferred choice.[1]

Q4: My amine is sterically hindered or electron-poor. How can I improve the reaction rate?

For amines with low nucleophilicity, standard conditions may be insufficient. Consider increasing the reaction temperature or using a more polar, aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[2] In some cases, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[2] Microwave-assisted synthesis can also be an effective technique for driving difficult reactions to completion.[2]

Troubleshooting Guide: Low Yield

Low product yield is a multifaceted problem. Use the following decision tree and detailed explanations to diagnose and resolve the issue.

Visual Troubleshooting Workflow

Troubleshooting_Yield start Low or No Product Yield check_reagent Check Sulfonyl Chloride Quality (Is it fresh/properly stored?) start->check_reagent reagent_bad Degraded Reagent (Hydrolysis to Sulfonic Acid) check_reagent->reagent_bad No reagent_ok Reagent is Good check_reagent->reagent_ok Yes solution_reagent Solution: Use fresh sulfonyl chloride. Store under inert gas. reagent_bad->solution_reagent check_conditions Review Reaction Conditions reagent_ok->check_conditions anhydrous Are Conditions Anhydrous? (Oven-dried glassware, dry solvents) check_conditions->anhydrous wet Moisture Present anhydrous->wet No dry Conditions are Dry anhydrous->dry Yes solution_anhydrous Solution: Oven/flame-dry all glassware. Use anhydrous solvents. Run under N2 or Ar. wet->solution_anhydrous base Is the Base Correct? (Non-nucleophilic, sufficient eq.) dry->base base_wrong Incorrect Base/Amount base->base_wrong No base_ok Base is Correct base->base_ok Yes solution_base Solution: Use 1.5-2.0 eq. of TEA or Pyridine. For hindered amines, consider DBU. base_wrong->solution_base solvent Is the Solvent Appropriate? (Aprotic, dissolves reactants) base_ok->solvent solvent_wrong Inappropriate Solvent solvent->solvent_wrong No solvent_ok Solvent is Appropriate solvent->solvent_ok Yes solution_solvent Solution: Use DCM, THF, or ACN. For poor solubility, try DMF. solvent_wrong->solution_solvent temp Is Temperature Optimized? solvent_ok->temp temp_wrong Suboptimal Temperature temp->temp_wrong No temp_ok Temperature is Optimized temp->temp_ok Yes solution_temp Solution: Start at 0°C to RT. For slow reactions, gently heat (40-60°C). Monitor by TLC. temp_wrong->solution_temp Protocol_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry glassware prep2 Add amine (1.1 eq) and anhydrous DCM to flask prep1->prep2 prep3 Cool to 0°C (ice bath) prep2->prep3 reac1 Slowly add sulfonyl chloride (1.0 eq) prep3->reac1 reac2 Dropwise add TEA (1.5 eq) reac1->reac2 reac3 Warm to RT, stir for 2-12h reac2->reac3 reac4 Monitor by TLC/LC-MS reac3->reac4 work1 Quench with H₂O or sat. NH₄Cl reac4->work1 work2 Extract with organic solvent (e.g., DCM) work1->work2 work3 Wash organic layer (brine) work2->work3 work4 Dry (Na₂SO₄), filter, concentrate work3->work4 work5 Purify by column chromatography or recrystallization work4->work5

Caption: Step-by-step workflow for a typical sulfonylation reaction.

Step-by-Step Methodology
  • Preparation: To a clean, oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the primary or secondary amine (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the amine (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the stirred amine solution.

  • Base Addition: Add triethylamine (1.5 equivalents) dropwise to the reaction mixture. A precipitate of triethylammonium chloride may form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (typically the sulfonyl chloride) is consumed.

  • Quenching: Once complete, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

References
  • Troubleshooting low yield in amine sulfonylation reactions - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Sulfonamide Synthesis - Benchchem. (n.d.).
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.).
  • Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph. (2011). Journal of Fisheries Research, 33(2), 39-43.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (n.d.). American Chemical Society.
  • Common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
  • Sulfonamide - Wikipedia. (n.d.).
  • Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid - Benchchem. (n.d.).
  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.).
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). J. Org. Chem. USSR (Engl. Transl.), 24(4).
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2004). Russian Journal of Organic Chemistry, 40(5), 733-739.
  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
  • Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem. (n.d.).
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (n.d.). American Chemical Society.

Sources

Technical Support Center: 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a highly reactive bifunctional molecule, making it a valuable building block in medicinal chemistry for the synthesis of novel sulfonamides. However, its utility is matched by its reactivity, which can lead to several side reactions if not handled with care. The primary reactive site is the sulfonyl chloride group, which readily reacts with nucleophiles such as primary and secondary amines to form sulfonamides. A secondary, less reactive site is the C2-chloro position on the thiazole ring, which can undergo nucleophilic aromatic substitution under certain conditions. Furthermore, the compound's stability is sensitive to moisture, temperature, and pH.

This guide will help you navigate these challenges by providing a mechanistic understanding of the common side reactions and practical, field-proven solutions to mitigate them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Sulfonamide 1. Hydrolysis of this compound: The sulfonyl chloride moiety is highly susceptible to hydrolysis, especially in the presence of water or protic solvents. This leads to the formation of the corresponding sulfonic acid, which is unreactive towards amines under standard sulfonylation conditions.- Ensure strictly anhydrous conditions: Use freshly distilled, dry solvents (e.g., anhydrous THF, DCM, or acetonitrile). Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).- Use a non-nucleophilic base: Employ a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with the amine nucleophile.- Control reaction temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This minimizes premature degradation of the starting material.
2. Formation of a Symmetric Sulfonamide (R₂-SO₂-R₂): If a primary amine is used, it's possible for the initially formed sulfonamide to be deprotonated by excess base, and this anion can then react with another molecule of the sulfonyl chloride.- Use a stoichiometric amount of base: Carefully control the stoichiometry of the base to be equivalent to the amine nucleophile.- Slow addition of the sulfonyl chloride: Add a solution of the this compound dropwise to the mixture of the amine and base to maintain a low concentration of the electrophile.
3. SO₂ Extrusion: Some heteroaromatic sulfonyl chlorides are known to be thermally unstable and can extrude sulfur dioxide to form the corresponding chloro-heterocycle. While less common for thiazoles compared to some pyridines, it can occur under harsh conditions.[1][2]- Maintain low reaction temperatures: Avoid excessive heating of the reaction mixture. If the reaction is sluggish at room temperature, consider longer reaction times instead of increasing the temperature.- Monitor the reaction closely: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product to avoid prolonged heating.
Presence of an Unexpected Byproduct with a Higher Molecular Weight 1. Reaction with the Solvent: Aprotic polar solvents like DMF or DMSO, if not properly purified, can contain trace amounts of dimethylamine or water, which can react with the sulfonyl chloride.- Use high-purity, anhydrous solvents: Always use freshly opened or properly stored anhydrous solvents.- Choose an inert solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are generally safer choices for these reactions.
2. Dimerization/Oligomerization: In the absence of a strong nucleophile, the sulfonyl chloride might undergo self-condensation or react with impurities to form complex mixtures.- Ensure the purity of the starting materials: Use freshly purified amines and high-purity this compound.- Add the sulfonyl chloride last: The amine and base should be pre-mixed in the solvent before the addition of the sulfonyl chloride to ensure the desired reaction is favored.
Formation of a Byproduct from Nucleophilic Aromatic Substitution (SNAr) 1. Displacement of the C2-Chloride: Strong nucleophiles or harsh reaction conditions (e.g., high temperatures) can lead to the substitution of the chlorine atom at the C2 position of the thiazole ring.[3][4][5][6][7]- Use milder reaction conditions: Employ lower temperatures and avoid prolonged reaction times.- Choose a less nucleophilic base: A bulky, non-nucleophilic base like DIPEA is less likely to participate in SNAr than a smaller, more nucleophilic one.- Protecting groups: If the nucleophile is particularly reactive, consider if a protecting group strategy is feasible.
Difficulty in Purifying the Final Product 1. Formation of the Corresponding Sulfonic Acid: Hydrolysis of the starting material or the product during workup can lead to the formation of the highly polar sulfonic acid, which can be difficult to separate from the desired sulfonamide.- Perform an aqueous workup carefully: Use a biphasic extraction with an organic solvent and a neutral or slightly acidic aqueous solution (e.g., saturated NH₄Cl). Avoid strongly basic or acidic conditions if the product is sensitive.- Use a silica gel plug: Before full column chromatography, passing the crude product through a short plug of silica gel can help remove highly polar impurities.
2. Excess Amine: Using a large excess of the amine nucleophile can make its removal from the product challenging, especially if their polarities are similar.- Use near-stoichiometric amounts: Aim for 1.0-1.2 equivalents of the amine.- Aqueous wash with dilute acid: If the product is stable to acid, a wash with dilute HCl can protonate and remove the excess amine into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Due to its moisture sensitivity, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It is recommended to store it at low temperatures (2-8 °C) to minimize degradation over time. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

Q2: What is the white precipitate that sometimes forms when I add the sulfonyl chloride to my reaction mixture?

A2: The white precipitate is most likely the hydrochloride salt of your amine or the base (e.g., triethylammonium chloride). This is a normal consequence of the reaction, as one equivalent of HCl is produced for every equivalent of sulfonamide formed. The salt is generally insoluble in common organic solvents like DCM and can be removed by filtration or an aqueous workup.

Q3: Can I use a protic solvent like ethanol for my reaction?

A3: It is strongly discouraged to use protic solvents like ethanol or methanol. These solvents can act as nucleophiles and react with the sulfonyl chloride to form the corresponding sulfonate ester, leading to a lower yield of the desired sulfonamide. Always use anhydrous aprotic solvents.

Q4: My reaction is very slow at room temperature. Can I heat it?

A4: Heating should be approached with caution. While a moderate increase in temperature (e.g., to 40-50 °C) might accelerate the reaction, excessive heat can promote side reactions such as SO₂ extrusion or nucleophilic aromatic substitution at the C2-position.[1][2][8] It is preferable to extend the reaction time at a lower temperature. If heating is necessary, it should be carefully monitored by TLC or LC-MS.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. The consumption of the this compound and the appearance of the sulfonamide product spot can be visualized under UV light. For more quantitative analysis, LC-MS is an excellent tool.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a standardized, step-by-step methodology for the reaction of this compound with a primary or secondary amine.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.).

    • Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (TEA) (1.2 eq.) dropwise to the stirred solution.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 10-15 minutes.

  • Reaction and Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of the Sulfonamide Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware setup Dissolve Amine & Base in Anhydrous DCM at 0 °C prep1->setup prep2 Anhydrous Solvents prep2->setup add Dropwise Addition of Sulfonyl Chloride Solution setup->add react Stir at RT (2-16h) add->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. NH4Cl monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify final_product final_product purify->final_product Pure Sulfonamide

Caption: Workflow for the synthesis of sulfonamides.

Visualizing Potential Side Reactions

The following diagram illustrates the main reaction pathway and the key side reactions that can compete with the formation of the desired sulfonamide product.

G cluster_main Desired Reaction cluster_side Side Reactions reagent 2-Chloro-1,3-thiazole- 5-sulfonyl chloride product Desired Sulfonamide reagent->product + R₂NH / Base hydrolysis Sulfonic Acid (Inactive) reagent->hydrolysis + H₂O snar C2-Substituted Product reagent->snar + Strong Nu⁻ (High Temp) so2_extrusion 2,5-Dichlorothiazole (via SO₂ Extrusion) reagent->so2_extrusion Δ (Heat)

Caption: Competing reaction pathways.

References

  • El-Gaby, M. S. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Jie, J., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 49(29), 4584-4587.
  • Koval'chuk, V. M., et al. (2008). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Russian Chemical Bulletin, 57(10), 2226-2231.
  • Chem-Impex International. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonyl chloride. Chem-Impex.
  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube.
  • Barceló, D., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240.
  • Grygorenko, O., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • Mironov, M. A., et al. (2018). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones. Molecules, 23(11), 2801.
  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2461-2467.
  • Zhang, Y., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592.
  • Grygorenko, O., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Zhao, L.-L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531.
  • Zhao, L.-L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1531.
  • CN105294595A. (2016). Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole. Google Patents.
  • PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. National Center for Biotechnology Information.
  • Li, Y., et al. (2023). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 159(16), 164311.
  • US20030153767A1. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • De Kimpe, N., et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(10), 4025-4077.

Sources

Technical Support Center: Purification of Products from 2-Chloro-1,3-thiazole-5-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-chloro-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of sulfonamide products derived from this versatile reagent. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

Answer: When reacting this compound with a primary or secondary amine, you can typically anticipate three main classes of impurities:

  • 2-Chloro-1,3-thiazole-5-sulfonic acid: This is the hydrolysis product of the starting sulfonyl chloride. Its formation is a primary cause of low yield and is favored by the presence of moisture in the reaction solvent, reagents, or glassware.[1] Sulfonyl chlorides are highly susceptible to moisture, which converts them into the unreactive sulfonic acid.[1]

  • Bis-sulfonated Amine (for primary amines): If you are using a primary amine (R-NH₂), a common side product is the bis-sulfonated species, where two molecules of the sulfonyl chloride react with the same nitrogen atom. This is more likely if the stoichiometry is not carefully controlled or if the amine is particularly reactive.[1]

  • Unreacted Starting Materials: Residual amine or unreacted this compound may also be present. The latter is often quenched during aqueous work-up, converting it to the sulfonic acid.

Q2: My reaction work-up is complete, but I'm seeing a very low yield. What are the likely causes?

Answer: Low yields are a frequent issue and can often be traced back to several key factors during the reaction and work-up stages.[2]

  • Hydrolysis of the Sulfonyl Chloride: As mentioned above, this is a major contributor to low yield. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this.[1]

  • Product Loss During Extraction: The desired sulfonamide product may have some solubility in the aqueous layer, especially if it possesses polar functional groups. To mitigate this, adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. Washing with brine can also decrease the solubility of organic compounds in the aqueous phase (salting out effect).

  • Inappropriate Base or Solvent: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine is often preferred to neutralize the HCl byproduct without competing with the amine nucleophile.[1] The solvent must dissolve both reactants and be inert to the reaction conditions; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1]

Q3: I'm trying to crystallize my product, but it keeps "oiling out." What does this mean and how can I fix it?

Answer: "Oiling out" occurs when your product separates from the solution as a liquid oil instead of a crystalline solid.[3] This is often due to the melting point of the solid being lower than the temperature of the solution or the presence of significant impurities that depress the melting point.[3] An oiled-out product is typically impure.[3]

Here are several strategies to induce crystallization:

  • Slow Down Cooling: Rapid cooling is a common cause of oiling out and amorphous solid formation. Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[4]

  • Change the Solvent System: The solvent may be too nonpolar.[3] Experiment with a more polar solvent or a solvent/anti-solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[3]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the liquid surface or adding a "seed" crystal of the pure compound to provide a nucleation site.[3][4]

  • Preliminary Purification: If the crude product is highly impure, a preliminary purification step like flash column chromatography may be necessary before attempting recrystallization.[3]

Troubleshooting Guide: Specific Purification Issues

This section addresses specific problems you might encounter during the purification workflow and provides actionable solutions.

Problem 1: Persistent Impurities After Flash Chromatography

You've performed flash chromatography on your crude product, but TLC or HPLC analysis of the combined fractions shows that one or more impurities are still present.

  • Possible Cause: Co-elution of the impurity with your desired product. This happens when the impurity has a similar polarity and affinity for the stationary phase as your product.

  • Solution 1: Optimize the Mobile Phase.

    • Gradient Elution: If you used an isocratic (constant solvent mixture) system, switch to a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. This can effectively separate compounds with close Rf values. A study on separating various sulfonamides successfully used a gradient of methanol in CO₂.[5]

    • Change Solvent System: A different solvent system can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.

  • Solution 2: Change the Stationary Phase.

    • Standard silica gel may not be optimal for all separations. Consider alternative stationary phases that offer different selectivities.[5]

    • Amide-modified silica: These have shown good selectivity for sulfonamides.[5]

    • Reverse-Phase (C8 or C18): If your compound is sufficiently nonpolar, reverse-phase chromatography using solvent systems like water/acetonitrile or water/methanol can provide a completely different separation profile.[5]

  • Possible Cause: The 2-chloro group on the thiazole ring is reacting with a nucleophilic solvent (e.g., methanol) on the column.

  • Solution: While less common, if you suspect on-column reaction, consider using less nucleophilic solvents like isopropanol instead of methanol in your mobile phase.

Problem 2: Product Appears as an Amorphous Powder, Not Crystalline

Your product has solidified, but it is a fine, amorphous powder rather than distinct crystals. Amorphous solids can trap impurities and may have undesirable physical properties for downstream applications.

  • Possible Cause: The product "crashed out" of solution too quickly, preventing the molecules from arranging into an ordered crystal lattice.[4]

  • Solution 1: Slow Down the Precipitation.

    • Reduce Cooling Rate: This is the most critical factor.[4] Let the solution cool naturally to room temperature before any further cooling in an ice bath. Insulating the flask can slow this process even further.

    • Solvent/Anti-Solvent Method: Dissolve your compound in a minimum amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble, dropwise, until the solution becomes persistently cloudy.[4] Allow this to stand undisturbed for crystal growth.[4]

  • Solution 2: Re-dissolve and Try Again.

    • If the product has already crashed out, re-dissolve it by heating and add a small amount of additional hot solvent to ensure it is not supersaturated. Then, allow it to cool more slowly.[3]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Sulfonamide Synthesis

This protocol is a standard procedure to quench the reaction and perform an initial purification of the crude sulfonamide product.

  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove basic impurities like excess amine and pyridine).

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid and unreacted sulfonyl chloride).

    • Brine (to reduce the solubility of the organic product in any remaining aqueous phase).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6]

Protocol 2: Flash Chromatography Method Development

This protocol outlines a systematic approach to developing a flash chromatography method for purifying your sulfonamide derivative.

  • TLC Analysis: Spot your crude product on a silica gel TLC plate. Develop several plates using different solvent systems (e.g., varying ratios of hexane/ethyl acetate or DCM/methanol).

  • Select Solvent System: Choose the solvent system that provides good separation between your product and impurities, with an Rf value for your product ideally between 0.2 and 0.4.

  • Prepare the Column: Dry pack or wet slurry pack a silica gel column with the chosen mobile phase (use a less polar composition than your elution solvent for packing).

  • Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent or DCM and load it onto the column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel first.

  • Elution: Run the chromatography, collecting fractions. You can use an isocratic elution or a gradient elution, gradually increasing the solvent polarity.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.

Data Presentation

Table 1: Common Solvents for Flash Chromatography of Sulfonamides

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood starting point for many sulfonamides.
Dichloromethane / MethanolMedium to HighEffective for more polar sulfonamides.
Toluene / AcetoneMediumCan offer different selectivity from ester-based systems.
Chloroform / AcetonitrileMediumUseful for resolving closely-eluting spots.

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarGood general solvent for sulfonamides, often used with water as an anti-solvent.[7]
Isopropanol82PolarSimilar to ethanol, can be effective in mixtures with water.[3]
Ethyl Acetate77MediumOften used in combination with a nonpolar anti-solvent like hexanes.
Acetonitrile82PolarCan be a good choice for moderately polar compounds.
Toluene111NonpolarUseful for less polar sulfonamides; higher boiling point requires careful handling.

Visualizations

Workflow & Logic Diagrams

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Reaction Sulfonamide Synthesis (this compound + Amine) Workup Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Reaction Complete Crude Crude Product Workup->Crude PurityCheck1 Purity Check (TLC/HPLC) Crude->PurityCheck1 Chromatography Flash Column Chromatography PurityCheck1->Chromatography Impurities Present PureProduct Pure Product PurityCheck1->PureProduct Sufficiently Pure Crystallization Recrystallization Chromatography->Crystallization Combine Fractions Crystallization->PureProduct

G cluster_solutions Potential Solutions Start Attempt Crystallization Problem Product 'Oils Out'? Start->Problem Success Crystals Form Problem->Success No Sol1 Re-dissolve in hot solvent, add slightly more solvent, cool SLOWLY. Problem->Sol1 Yes Sol1->Start Re-attempt Sol2 Try a different solvent or solvent/anti-solvent system. Sol1->Sol2 Sol4 Attempt to induce crystallization (scratching, seed crystal). Sol1->Sol4 Sol2->Start Re-attempt Sol3 Purify further by chromatography before crystallization. Sol2->Sol3 Sol3->Start Re-attempt

References

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride.
  • Sulfonamide Crystals: Introduction, Identification Features - Medical Notes.
  • Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram - ResearchGate.
  • Sulfonamide-impurities - Pharmaffiliates.
  • Sulfonamide Crystals - PubMed.
  • Purification and Identi®cation of an Impurity in Bulk Hydrochlorothiazide - PhaRxmon Consulting LLC.
  • Crystallization of Sulfanilamide - YouTube.
  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal.
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection | Scilit.
  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Chloro-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the complexities of its synthesis, optimize your reaction conditions, and troubleshoot common experimental hurdles.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, valued for its dual reactive sites that allow for diverse molecular elaborations. However, its synthesis is not without challenges. The electron-deficient nature of the thiazole ring and the inherent instability of many heteroaromatic sulfonyl chlorides necessitate careful control over reaction conditions to achieve high yields and purity. This guide provides a framework for understanding and mastering its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three principal strategies for the synthesis of this compound, each with its own set of advantages and challenges:

  • Direct Chlorosulfonation of 2-Chlorothiazole: This is the most direct approach, involving the reaction of 2-chlorothiazole with a strong chlorosulfonating agent.

  • Sandmeyer-Type Reaction of 2-Amino-1,3-thiazole-5-sulfonic Acid (or its derivatives): This classic transformation in aromatic chemistry can be adapted for the synthesis of the target sulfonyl chloride from an amino-substituted precursor.

  • Oxidative Chlorination of a Thiol Precursor: This method involves the oxidation of a corresponding thiazole-5-thiol or disulfide to the sulfonyl chloride.

Q2: Why is the temperature so critical in the synthesis of this compound?

A2: Temperature control is paramount for several reasons. In Sandmeyer-type reactions, the initial diazotization step to form the diazonium salt is highly exothermic and the salt itself is often thermally unstable, readily decomposing at elevated temperatures.[1] For direct chlorosulfonation, the reagents are highly reactive and can lead to unwanted side reactions and degradation of the starting material if the temperature is not kept low initially.

Q3: My isolated this compound seems to degrade over time. How can I improve its stability?

A3: Heteroaromatic sulfonyl chlorides are notoriously susceptible to hydrolysis by atmospheric moisture.[2] For this reason, it is often recommended to use the crude or freshly prepared sulfonyl chloride immediately in the subsequent reaction step without prolonged storage. If storage is necessary, it should be done under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).

Q4: I am observing a lot of dark-colored impurities in my reaction mixture. What is the likely cause?

A4: Dark-colored impurities, often polymeric in nature, can arise from several sources. In Sandmeyer-type reactions, these can be the result of azo-coupling side reactions if the diazonium salt is not consumed efficiently.[1] In direct chlorosulfonation, aggressive reaction conditions can lead to charring of the organic material. Careful temperature control and efficient stirring are key to minimizing these byproducts.

Synthetic Strategies and Optimization

Strategy 1: Direct Chlorosulfonation of 2-Chlorothiazole

This method is conceptually simple but can be aggressive. The direct introduction of a sulfonyl chloride group onto the thiazole ring is typically achieved using chlorosulfonic acid.[3]

  • To a stirred solution of 2-chlorothiazole (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) at -10 to 0°C, add chlorosulfonic acid (3.0-5.0 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Excess Chlorosulfonic Acid: A significant excess of chlorosulfonic acid is often required to drive the reaction to completion, as 2-chlorothiazole is an electron-deficient heterocycle and thus less reactive towards electrophilic substitution.

  • Controlled Temperature: The initial low temperature is crucial to control the exothermic reaction between the substrate and chlorosulfonic acid. Subsequent heating is necessary to overcome the activation energy for the sulfonation.

ParameterConditionRationale
Temperature-10°C to 60°CInitial cooling to control exotherm, followed by heating to drive the reaction.
Equivalents of ClSO₃H3.0 - 5.0Overcomes the low reactivity of the electron-deficient thiazole ring.
QuenchingCrushed IceSafely neutralizes the excess, highly reactive chlorosulfonic acid.
Strategy 2: Sandmeyer-Type Reaction from 2-Amino-1,3-thiazole-5-sulfonamide

This strategy offers a milder alternative to direct chlorosulfonation and is particularly useful if the corresponding amino-thiazole derivative is readily available. The key steps are diazotization of the amine followed by a copper-catalyzed conversion to the sulfonyl chloride.[4]

  • Diazotization: Suspend 2-amino-1,3-thiazole-5-sulfonamide (1.0 eq) in aqueous HCl at 0-5°C. To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Chlorosulfonylation: In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid saturated with sulfur dioxide. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from step 1 to the copper-catalyst solution.

  • Allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature.

  • Work-up involves extraction with an organic solvent, followed by washing and drying.

  • Low Temperature Diazotization: The diazonium salt intermediate is unstable and can decompose or undergo unwanted side reactions at higher temperatures.[1]

  • Copper(I) Catalyst: The copper(I) salt facilitates the conversion of the diazonium salt to the desired product via a single-electron transfer mechanism.[5]

  • SO₂ Source: A source of sulfur dioxide is necessary for the formation of the sulfonyl chloride group.

Workflow for Sandmeyer-Type Synthesis cluster_diazotization Diazotization cluster_chlorosulfonylation Chlorosulfonylation A 2-Amino-1,3-thiazole-5-sulfonamide in aq. HCl B Add NaNO₂ solution dropwise A->B 0-5°C C Diazonium Salt Formation B->C Stir for 30 min E Add Diazonium Salt Solution C->E D CuCl in Acetic Acid/SO₂ D->E 0-5°C F This compound E->F Warm to RT

Caption: Workflow for the Sandmeyer-Type Synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient chlorosulfonation.1. Ensure a slight excess of sodium nitrite is used. 2. Maintain a strict temperature control (0-5°C) during diazotization.[1] 3. Use a freshly prepared and active copper catalyst.
Formation of Dark-Colored Impurities 1. Azo-coupling side reactions. 2. Degradation of starting material or product.1. Ensure the diazonium salt is added slowly to the catalyst solution to maintain a low concentration of the diazonium species. 2. Avoid excessive heating during the reaction and workup.
Product Decomposes During Workup 1. Hydrolysis of the sulfonyl chloride by water.1. Minimize contact with water during the workup. Use brine washes to aid phase separation and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
Reaction Fails to Go to Completion 1. Insufficient amount of chlorosulfonating agent (in direct chlorosulfonation). 2. Deactivated starting material.1. Increase the equivalents of chlorosulfonic acid. 2. Ensure the starting 2-chlorothiazole is pure and dry.

Visualization of Troubleshooting Logic

Troubleshooting Decision Tree Start Low Yield or Reaction Failure Q1 Was the Diazotization Temperature Kept Below 5°C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the Copper Catalyst Freshly Prepared? A1_Yes->Q2 Sol1 Optimize Temperature Control A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was an Excess of Chlorosulfonating Agent Used? A2_Yes->Q3 Sol2 Use Fresh or High-Purity CuCl A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Final Consider Alternative Synthetic Route A3_Yes->Final Sol3 Increase Equivalents of Reagent A3_No->Sol3

Caption: Troubleshooting Decision Tree for Low Yields.

References

  • Movassaghi, M., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters.
  • Vedejs, E., et al. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Park, K. H., et al. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry.
  • ChemSynthesis. (2025). 2-amino-4-methyl-1,3-thiazole-5-sulfonic acid.
  • International Journal of Current Microbiology and Applied Sciences. (2016).
  • Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Journal of Medicinal Chemistry. (2019). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell.
  • Chemistry & Biology Interface. (2011). Synthesis of some new 5- substituted of.
  • Der Pharma Chemica. (2013).
  • Journal of Organic Chemistry. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts.

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Technical Support Guide: Stability and Handling of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for experiments involving 2-chloro-1,3-thiazole-5-sulfonyl chloride . As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to navigate the complexities of working with this highly reactive intermediate.

This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Storage and Initial Handling

Question 1: What are the recommended storage conditions for this compound to ensure its long-term stability?

Answer: Proper storage is critical for preventing degradation. This compound is highly sensitive to moisture and elevated temperatures.

  • Moisture: Like most sulfonyl chlorides, it readily hydrolyzes upon contact with water or atmospheric moisture to form the corresponding sulfonic acid, which is unreactive for subsequent sulfonamide bond formation.[1] This is a common failure point in reactions.

  • Temperature: While specific thermal decomposition data for this exact compound is not widely published, analogous compounds and general principles for sulfonyl halides suggest that storage at elevated temperatures can lead to decomposition.[2][3]

Core Recommendation: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (0–8 °C).[4] For long-term storage, a freezer at -20 °C is advisable. Ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.

Question 2: My compound appears as a yellow to brown solid/liquid. Does this coloration indicate decomposition?

Answer: Not necessarily. While a pure, freshly prepared sulfonyl chloride might be a lighter color, a yellow to brown appearance is common for many commercially available thiazole sulfonyl chlorides and is not, by itself, a definitive sign of significant degradation.[4] However, a very dark brown or black color, especially if accompanied by a strong, acrid odor (beyond the typical sharp smell of sulfonyl chlorides), could indicate decomposition.

The best practice is to verify the compound's integrity before use, especially if the reaction is sensitive or for a critical synthesis step. A simple proton NMR or an IR spectrum can quickly confirm the presence of the sulfonyl chloride group and the absence of significant sulfonic acid byproduct.

Section 2: Reaction Stability and Troubleshooting

Question 3: My reaction with a primary/secondary amine is giving low yields of the desired sulfonamide. What are the common causes and how can I improve the outcome?

Answer: Low yields in sulfonamide formation are a frequent issue, often stemming from one of three areas: reagent stability, reaction conditions, or the nature of the amine.

  • Reagent Degradation: The primary suspect is often the sulfonyl chloride, which may have hydrolyzed due to improper storage or handling (see Q1 & Q7).

  • Reaction Conditions:

    • Base: A non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) is essential to neutralize the HCl generated during the reaction.[5] Insufficient base can lead to the protonation of your amine nucleophile, rendering it unreactive. Typically, 1.1 to 1.5 equivalents of base are used.

    • Solvent: Use a dry, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile). Protic solvents can compete with the amine and lead to solvolysis of the sulfonyl chloride.

    • Temperature: The reaction is typically exothermic. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can help control the reaction rate and minimize side reactions.

  • Nucleophile Reactivity: Sterically hindered or electron-poor (less nucleophilic) amines will react more slowly. These reactions may require longer reaction times, elevated temperatures, or the use of a stronger, non-nucleophilic base like DBU.

Troubleshooting Workflow:

start Low Sulfonamide Yield check_reagent 1. Verify Sulfonyl Chloride Integrity (NMR/IR) start->check_reagent reagent_ok Reagent is Good check_reagent->reagent_ok No sulfonic acid peak reagent_bad Reagent Degraded check_reagent->reagent_bad Sulfonic acid present check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions purify Purify or Acquire New Reagent reagent_bad->purify conditions_ok Conditions Correct check_conditions->conditions_ok Dry solvent, proper base conditions_bad Conditions Flawed check_conditions->conditions_bad Issues found check_amine 3. Assess Amine Reactivity conditions_ok->check_amine adjust_solvent Use Dry, Aprotic Solvent conditions_bad->adjust_solvent adjust_base Use >1.1 eq. Non-Nucleophilic Base conditions_bad->adjust_base amine_reactive Amine is Reactive check_amine->amine_reactive amine_hindered Amine is Hindered/ Electron-Poor check_amine->amine_hindered success Improved Yield amine_reactive->success increase_time_temp Increase Reaction Time/ Temperature or Use Stronger Base (DBU) amine_hindered->increase_time_temp increase_time_temp->success

Caption: Troubleshooting workflow for low sulfonamide yield.

Question 4: What is the primary degradation pathway for this compound under typical reaction conditions?

Answer: The most prevalent degradation pathway is hydrolysis due to trace amounts of water in the reaction mixture. Heteroaromatic sulfonyl chlorides are known to be susceptible to hydrolysis by trace water.[1] The sulfur atom of the sulfonyl chloride is highly electrophilic and is readily attacked by water, a nucleophile. This leads to the formation of the corresponding 2-chloro-1,3-thiazole-5-sulfonic acid, which is inactive in the desired amidation reaction.

Degradation Mechanism: Hydrolysis

Note: The DOT script above is a template. A chemical drawing program would be needed to generate the actual molecular structures for a publication-quality diagram.

Caption: Hydrolysis of the sulfonyl chloride to sulfonic acid.

Question 5: How stable is the sulfonyl chloride to aqueous workup conditions? Can I use an aqueous base to quench the reaction?

Answer: this compound is not stable to aqueous workups, especially under basic conditions. The use of aqueous bases like NaOH or NaHCO₃ to quench the reaction will rapidly hydrolyze any remaining sulfonyl chloride to its corresponding sulfonate salt.[6][7]

While this is often the desired outcome (to remove the reactive electrophile before extraction), it's important to understand this reactivity. If you need to analyze the reaction mixture for unreacted starting material, you must quench a small aliquot with a non-aqueous method (e.g., adding a scavenger amine like dibutylamine in an organic solvent) before analysis.

Recommended Quenching Protocol: If the goal is to simply neutralize acid and remove excess sulfonyl chloride, a standard aqueous quench is appropriate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of NaHCO₃ or a dilute (e.g., 1 M) NaOH solution. Be cautious as this is an exothermic process and may release gas (CO₂ if using bicarbonate).

  • Allow the mixture to stir for 15-30 minutes to ensure complete hydrolysis of the sulfonyl chloride.

  • Proceed with the standard organic extraction.

Question 6: What is the thermal stability of this compound? Are there temperature limits I should respect?

Answer: While specific data is limited for this molecule, sulfonyl chlorides can undergo thermal decomposition.[2] The stability is highly dependent on the structure. Some heteroaromatic sulfonyl chlorides can undergo SO₂ extrusion upon heating.[1]

For practical purposes, it is best to avoid high temperatures. Most sulfonamide formation reactions proceed efficiently at temperatures between 0 °C and room temperature. If heating is required to drive a reaction with a poorly reactive nucleophile, it is recommended to keep the temperature below 60-80 °C and monitor the reaction closely for the appearance of degradation products.[6] A small-scale trial is always advised before committing the bulk of your material.

Quantitative Data Summary

Table 1: Relative Stability of Sulfonyl Halides

Halide General Formula Relative Stability Reactivity with Nucleophiles
Fluoride RSO₂F Highest Lowest
Chloride RSO₂Cl Moderate High
Bromide RSO₂Br Low Very High
Iodide RSO₂I Lowest Highest

This table is based on established chemical principles of sulfonyl halide stability and reactivity.[3]

Experimental Protocol: Forced Degradation Study

To definitively assess the stability of this compound under your specific conditions, a forced degradation study is recommended. This protocol is adapted from standard pharmaceutical stress testing guidelines.[6][8]

Objective: To determine the stability of the sulfonyl chloride under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • 0.1 M HCl (aqueous)

  • 0.1 M NaOH (aqueous)

  • Purified Water (HPLC grade)

  • HPLC or UPLC system with a C18 column

Procedure:

  • Stock Solution: Prepare a stock solution of the sulfonyl chloride in ACN or THF at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Keep all three solutions at a controlled temperature (e.g., 60 °C) for a set period (e.g., 2 hours). Take time-point samples (e.g., at t=0, 30, 60, 120 min).

  • Sample Preparation: Before injection, immediately quench the reaction by diluting the sample in the mobile phase and, for the acid/base samples, neutralizing them.

  • Analysis: Analyze all samples by HPLC, monitoring the disappearance of the starting material peak and the appearance of any new peaks (e.g., the sulfonic acid).

This experiment will provide clear data on the compound's lability under different pH conditions.

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • ScienceDirect. (2025). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride.
  • ACS Publications. (n.d.).
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Journal of Organic Chemistry. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonyl chloride.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Pure and Applied Chemistry. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-1,3-thiazole-5-sulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges in your synthetic reactions. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to ensure your success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Question 1: Why is my sulfonamide yield consistently low or the reaction failing entirely?

Low yields in sulfonamide synthesis can be attributed to several factors, with the primary culprits often being the degradation of the starting material and suboptimal reaction conditions.[1][2]

Potential Causes and Solutions:

  • Hydrolysis of this compound: This is the most common cause of low yields.[1] Sulfonyl chlorides are highly reactive towards water, leading to the formation of the corresponding sulfonic acid, which is unreactive towards amines.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[1]

  • Inappropriate Base or Solvent Selection: The choice of base and solvent is critical for the success of the reaction.[2][3]

    • Solution: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is typically used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[1] The solvent should be inert and capable of dissolving both reactants; dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1][3]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion and ensure the full consumption of the sulfonyl chloride.[1]

  • Low Reactivity of the Amine: Sterically hindered or electron-deficient amines may react sluggishly.

    • Solution: For less reactive amines, consider increasing the reaction temperature or using a more polar aprotic solvent like N,N-dimethylformamide (DMF) to enhance solubility and reaction rate. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can also be beneficial.

Question 2: I am observing an unexpected side product. What could it be and how can I prevent it?

The formation of side products is a common issue, often arising from the reactivity of the starting materials or the product itself.

Common Side Products and Prevention Strategies:

  • Bis-sulfonylation of Primary Amines: Primary amines can react twice with the sulfonyl chloride to form a bis-sulfonated product.[4]

    • Prevention: This can be minimized by the slow, dropwise addition of the sulfonyl chloride to a solution of the primary amine.[4] Maintaining a 1:1 molar ratio of the amine to the sulfonyl chloride is also crucial.[4] Running the reaction at a lower temperature can further reduce the likelihood of this side reaction.[4]

  • Hydrolysis Product (Sulfonic Acid): As mentioned previously, the presence of moisture will lead to the formation of 2-chloro-1,3-thiazole-5-sulfonic acid.

    • Prevention: Strict adherence to anhydrous conditions is paramount.[1]

  • Reaction with Solvent: Reactive solvents can sometimes participate in the reaction.

    • Prevention: Choose inert solvents like DCM, THF, or acetonitrile. Avoid protic solvents like alcohols unless they are the intended nucleophile.

Question 3: How can I effectively purify my 2-chloro-1,3-thiazole-5-sulfonamide product?

Proper purification is essential to obtain a high-purity final product. The choice of method will depend on the physical properties of your sulfonamide.

Purification Methods:

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).

      • If the solution is colored, you can add a small amount of activated carbon to decolorize it.

      • Hot filter the solution to remove any insoluble impurities.

      • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable option.

    • Protocol:

      • Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis.

      • Prepare a silica gel column and load your crude product.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Aqueous Workup: An initial aqueous workup can remove many impurities.

    • Protocol:

      • After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

To maintain the reactivity of this compound, it is crucial to protect it from moisture and heat. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and kept in a refrigerator at 2-8°C.[6]

Q2: What analytical techniques are best for monitoring the progress of my reaction?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. A suitable eluent system can be determined by screening different solvent mixtures (e.g., ethyl acetate/hexanes).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring reaction progress, as it provides information on the molecular weights of the components in the reaction mixture, helping to identify the product and any major side products.[7][8]

Q3: Can I use an inorganic base for my reaction?

While organic bases like triethylamine and pyridine are most common, in some cases, an insoluble inorganic base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) can be used.[9] These can be advantageous as they are easily removed by filtration after the reaction. However, their effectiveness can be dependent on the specific reaction conditions and substrates.

Q4: What should I do if my amine has other reactive functional groups?

If your amine contains other nucleophilic groups (e.g., hydroxyl or thiol), these may also react with the sulfonyl chloride. To achieve selectivity, it may be necessary to use a protecting group strategy. For example, a hydroxyl group can be protected as a silyl ether, which is stable to the sulfonylation conditions and can be removed later.

Data and Protocols

Table 1: Recommended Reaction Conditions for Sulfonamide Synthesis
Amine TypeRecommended BaseRecommended SolventTypical Temperature
Primary AliphaticTriethylamine, PyridineDichloromethane (DCM), Tetrahydrofuran (THF)0 °C to room temp
Secondary AliphaticTriethylamine, PyridineDichloromethane (DCM), Tetrahydrofuran (THF)0 °C to room temp
Primary Aromatic (Aniline)Pyridine, DMAP (cat.)Dichloromethane (DCM), AcetonitrileRoom temp to 40 °C
Secondary AromaticPyridine, DMAP (cat.)Dichloromethane (DCM), AcetonitrileRoom temp to 40 °C
General Protocol for Sulfonamide Synthesis
  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq) and a non-nucleophilic base (1.2 eq, e.g., triethylamine) in an anhydrous solvent (e.g., DCM).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH4Cl. Separate the organic layer, and wash it with 1M HCl, saturated NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: Reaction Scheme and Competing Hydrolysis

G Thiazole 2-Chloro-1,3-thiazole- 5-sulfonyl chloride Sulfonamide Desired Product: 2-Chloro-1,3-thiazole-5-sulfonamide Thiazole->Sulfonamide + Amine (Desired Reaction) SulfonicAcid Side Product: 2-Chloro-1,3-thiazole-5-sulfonic acid Thiazole->SulfonicAcid + Water (Hydrolysis) Amine R-NH2 (Amine) Water H2O (Moisture)

Caption: Desired sulfonamide formation vs. competing hydrolysis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield or No Reaction CheckReagents Verify Reagent Quality (Anhydrous Conditions, Purity of Amine) Start->CheckReagents OptimizeCond Optimize Reaction Conditions (Base, Solvent, Temperature) CheckReagents->OptimizeCond Reagents OK CheckStoich Adjust Stoichiometry (Excess Amine?) OptimizeCond->CheckStoich Conditions OK AnalyzeSide Analyze for Side Products (TLC, LC-MS) CheckStoich->AnalyzeSide Stoichiometry OK Purification Review Purification Method (Losses during workup?) AnalyzeSide->Purification No major side products Success Improved Yield Purification->Success Optimized

Caption: A systematic approach to diagnosing low reaction yields.

References

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • AOAC INTERNATIONAL. (n.d.). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • National Institutes of Health. (n.d.). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst.
  • AOAC INTERNATIONAL. (n.d.). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
  • National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • ScienceDirect. (n.d.). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride.
  • Wiley Online Library. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.
  • Taylor & Francis Online. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides.
  • ACS Publications. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • ResearchGate. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • Wikipedia. (n.d.). Sulfuryl chloride.
  • Royal Society of Chemistry. (n.d.). Brønsted base catalyzed Reppe sulfonylation reaction.
  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines.
  • Oxford Academic. (2016). Synthesis of Sulfonamides.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?.
  • ACS Publications. (1970). Base-induced .alpha.-sulfonylation of aryl alkanesulfonates.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • Pharmaffiliates. (n.d.). 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride.
  • ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • University of Massachusetts Lowell. (n.d.). Synthesis of Sulfanilamide.
  • National Institutes of Health. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • National Institutes of Health. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines.
  • Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

Technical Support Center: Purification of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 2-Chloro-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification of this highly reactive intermediate. Due to its inherent reactivity, particularly its sensitivity to moisture, achieving high purity requires careful technique and an understanding of the potential impurities. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling and purifying this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dictated by the synthesis method, but the most common impurities are:

  • 2-Chloro-1,3-thiazole-5-sulfonic acid: This is the primary and most problematic impurity, formed by the hydrolysis of the sulfonyl chloride upon contact with trace amounts of water. Its presence is often indicated by a decreased melting point and characteristic broad peaks in an NMR spectrum.

  • Unreacted Starting Material (2-Chlorothiazole): Incomplete chlorosulfonation can leave residual 2-chlorothiazole in the crude product.[1]

  • Residual Chlorinating Agent: Depending on the synthetic route, reagents like chlorosulfonic acid or sulfuryl chloride may persist.[2][3]

  • Polymeric or Tarry Byproducts: Harsh reaction conditions can sometimes lead to the formation of dark, insoluble polymeric materials.

Q2: My purified product seems to degrade quickly upon storage. How can I improve its stability?

A2: this compound is highly moisture-sensitive. Its stability is contingent on rigorous anhydrous conditions.

  • Mechanism of Degradation: The sulfonyl chloride group is a potent electrophile that readily reacts with nucleophiles, with water being the most common culprit, leading to the formation of the corresponding sulfonic acid.

  • Recommended Storage: Store the purified solid under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20°C is recommended). Ensure the container is sealed with a high-quality cap and consider using a desiccator for secondary containment.

  • Handling: Always handle the material in a glovebox or under a stream of inert gas. Use oven-dried glassware and anhydrous solvents for any subsequent reactions.

Q3: What is the best purification method for my scale? A few milligrams or multiple grams?

A3: The optimal method depends on both the scale and the impurity profile.

Purification MethodRecommended ScalePrimary Impurity TargetProsCons
Flash Chromatography Milligrams to ~5 gramsStarting material, less polar byproductsHigh resolution, excellent purityLabor-intensive, solvent waste, potential for on-column degradation
Recrystallization >1 gramMinor impurities in a mostly solid productScalable, cost-effectiveLower yield, requires finding a suitable solvent system, may not remove all impurities
Cold Aqueous Wash Any scaleAcidic impurities (e.g., sulfonic acid)Fast, efficient for acid removalHigh risk of product hydrolysis and yield loss if not performed correctly

Q4: How can I reliably assess the purity of my final product?

A4: A multi-faceted analytical approach is recommended.

  • NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation and can quantify impurities if a qualified internal standard is used (qNMR). The absence of a broad exchangeable proton signal helps confirm the removal of the sulfonic acid.

  • FTIR Spectroscopy: The presence of the sulfonic acid impurity can be detected by a broad O-H stretch (~3000-3500 cm⁻¹). A pure product will lack this and show characteristic S=O stretches (~1370 and 1180 cm⁻¹).

  • Chromatographic Methods (HPLC, GC-MS): These are indispensable for high-sensitivity purity assessment. Due to the reactivity of the sulfonyl chloride, derivatization is often required. Reacting an aliquot of the sample with a nucleophile like diethylamine to form the stable sulfonamide allows for accurate quantification by GC-MS or HPLC.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Q: My crude product is a dark, non-crystalline oil. How can I begin purification?

A: Dark, oily crude products often contain significant tarry byproducts alongside the desired sulfonyl chloride. A multi-step approach is best.

  • Initial Cleanup (Trituration): First, attempt to solidify the product. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether). Pour this solution into a flask containing a vigorously stirred, cold, non-polar "anti-solvent" like hexane or pentane. The desired product may precipitate as a solid, leaving many of the tarry impurities in the solvent.

  • Filtration: Quickly filter the resulting solid under a blanket of inert gas. Wash the solid with more cold hexane.

  • Definitive Purification: The resulting solid is likely still impure. Subject this material to flash column chromatography for final purification.

Q: I performed a cold aqueous wash to remove acidic impurities, but my yield was extremely low. What happened?

A: This is a classic issue resulting from the hydrolysis of the product. The sulfonyl chloride is reactive, and even cold water can cause significant degradation if contact time is not minimized.

  • Causality: The longer the sulfonyl chloride is in contact with the aqueous phase, the more it hydrolyzes to the water-soluble sulfonic acid, leading to its loss from the organic layer.

  • Corrective Protocol:

    • Ensure all solutions are pre-chilled to 0°C. This includes the organic solvent with your crude product and the aqueous wash solution (e.g., saturated NaHCO₃ or brine).

    • Perform the extraction in a separatory funnel pre-cooled in an ice bath.

    • Do not shake vigorously for extended periods. A few quick inversions are sufficient. The goal is to facilitate mass transfer without allowing significant time for reaction.

    • Separate the layers immediately.

    • Dry the recovered organic layer swiftly and thoroughly with a strong drying agent like anhydrous magnesium sulfate (MgSO₄).

Q: I'm trying to recrystallize my product, but it keeps "oiling out" or fails to precipitate at all. What should I do?

A: "Oiling out" occurs when the solute is not fully soluble at high temperatures or comes out of solution above its melting point. Failure to precipitate suggests the solution is not supersaturated or the wrong solvent is being used.

  • Troubleshooting Steps:

    • Solvent Choice is Key: The ideal solvent should dissolve the compound when hot but poorly when cold. For sulfonyl chlorides, start with non-polar to moderately polar aprotic solvents. Try systems like Toluene/Hexane, Dichloromethane/Hexane, or Ethyl Acetate/Hexane.

    • Use a Solvent/Anti-Solvent System: Dissolve the crude material in a minimal amount of a "good" solvent (like dichloromethane) at room temperature. Then, slowly add a cold "anti-solvent" (like hexane) dropwise until persistent cloudiness is observed. Warm the mixture slightly until it becomes clear again, then allow it to cool slowly.

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.

    • Concentration: The solution may be too dilute. Slowly evaporate some of the solvent under a gentle stream of nitrogen and then attempt to cool and crystallize again.

Q: My ¹H NMR spectrum shows a persistent singlet around 8.5-9.0 ppm and another broad peak. How do I remove the corresponding impurity?

A: This strongly suggests the presence of 2-chloro-1,3-thiazole-5-sulfonic acid. The singlet corresponds to the thiazole proton, and the broad peak is the acidic proton. This impurity is highly polar and can be removed with a carefully executed basic wash.

  • Mechanism of Removal: Washing the organic solution with a cold, weak base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the sulfonic acid. The resulting sulfonate salt is ionic and thus highly soluble in the aqueous layer, allowing for its efficient removal from the organic phase.

  • Protocol: See Protocol C below for a detailed, step-by-step guide that minimizes product loss.

Part 3: Visualization & Workflows
General Purification Workflow

This diagram outlines the decision-making process for purifying crude this compound.

G cluster_purification Purification Options crude Crude Product (Post-Synthesis) analysis Initial Analysis (TLC, ¹H NMR) crude->analysis wash Cold Aqueous Wash (Protocol C) analysis->wash High Acid Content chrom Flash Chromatography (Protocol A) analysis->chrom Multiple Byproducts recryst Recrystallization (Protocol B) analysis->recryst Mostly Solid, Minor Impurities wash->chrom Further Purification Needed final_analysis Purity & Identity Confirmation (NMR, IR, GC-MS after derivatization) chrom->final_analysis recryst->final_analysis pure_product Pure Product (Store under N₂ at -20°C) final_analysis->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Impurity Removal

This diagram provides a logical path for addressing specific purification challenges.

G start Problem with Purification? oily_crude Crude is a Dark Oil? start->oily_crude Yes low_yield Low Yield After Aqueous Wash? start->low_yield No action_triturate Triturate with Hexane, then Column Chromatography oily_crude->action_triturate recryst_fail Recrystallization Failing? low_yield->recryst_fail No action_wash_protocol Review Protocol: Use 0°C, minimize contact time, separate immediately low_yield->action_wash_protocol Yes action_recryst_solvent Change Solvent System (e.g., DCM/Hexane) Induce with scratching/seeding recryst_fail->action_recryst_solvent Yes

Caption: Troubleshooting logic for common purification issues.

Part 4: Detailed Experimental Protocols

Safety Precaution: this compound is corrosive and moisture-sensitive. Always work in a fume hood, wear appropriate personal protective equipment (PPE), and use anhydrous techniques.

Protocol A: Purification by Flash Column Chromatography

This method is ideal for achieving high purity on a small to medium scale.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal volume of a volatile solvent (e.g., dichloromethane), add silica gel (approx. 2-3 times the weight of the crude product), and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Dry-pack the column with silica gel (32-63 µm) in the chosen eluent system. A common starting point is 95:5 Hexane:Ethyl Acetate.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the product. Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp for visualization.[5][6]

  • Fraction Collection: Collect the fractions containing the pure product. The product is typically less polar than the sulfonic acid impurity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat to prevent decomposition.

  • Final Drying: Place the purified product under high vacuum for several hours to remove any residual solvent.

Protocol B: Purification by Recrystallization

This method is suitable for larger quantities of material that are already substantially pure and solid.

  • Solvent Selection: In a small test tube, test the solubility of ~10-20 mg of your crude product in various solvent systems (e.g., Toluene, Ethyl Acetate/Hexane, Dichloromethane/Hexane). The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an oven-dried flask equipped with a reflux condenser under an inert atmosphere. Add the minimum amount of the chosen hot solvent to fully dissolve the material.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath, and finally in a freezer (-20°C) to maximize crystal formation.

  • Isolation: Collect the crystals by rapid vacuum filtration, preferably under an inert atmosphere (e.g., using a Schlenk filter).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly under high vacuum.

Protocol C: Small-Scale Purification via Cold Aqueous Wash

This protocol is designed to rapidly remove acidic impurities with minimal product hydrolysis.

  • Preparation: Pre-cool all required solutions and equipment to 0°C. This includes a solution of your crude product in an immiscible organic solvent (e.g., dichloromethane or diethyl ether), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and a saturated brine solution.

  • Extraction: In a pre-cooled separatory funnel, combine the organic solution of your product with an equal volume of the cold NaHCO₃ solution.

  • Mixing & Separation: Invert the funnel gently 2-3 times (venting frequently) and immediately allow the layers to separate. Drain the organic layer into a clean, dry, pre-cooled flask.

  • Brine Wash: Wash the recovered organic layer with an equal volume of the cold brine solution using the same rapid procedure. This helps to remove residual water.

  • Drying: Immediately dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Swirl for a few minutes, then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure, ensuring the bath temperature remains low, to yield the purified product.

References
  • Facile Synthesis of Sulfonyl Chlorides/Bromides
  • Synthesis of sulfonyl chloride substrate precursors.
  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • Sulfonyl chloride synthesis by chlorosulfon
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • 2-Chloro-5-chloromethyl-1,3-thiazole.
  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry. [Link]
  • Method for purifying 2-chloro-5-chloromethyl thiazole.
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. ScienceDirect. [Link]
  • 2-Chlorothiazole. PubChem. [Link]

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Handling moisture-sensitive reactions with 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this highly reactive and moisture-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so moisture-sensitive?

A1: this compound is a highly reactive chemical intermediate, prized in medicinal chemistry for synthesizing sulfonamide derivatives.[1][2] The core of its reactivity lies in the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the thiazole ring. This makes it an excellent target for nucleophiles.

Its profound moisture sensitivity stems from its rapid and irreversible reaction with water (hydrolysis).[3][4] Water, although a weak nucleophile, readily attacks the electrophilic sulfur atom. This process displaces the chloride ion and ultimately leads to the formation of the corresponding and catalytically inactive 2-chloro-1,3-thiazole-5-sulfonic acid, rendering the reagent useless for subsequent sulfonamide synthesis.[5][6]

Q2: What are the observable consequences of accidental moisture exposure?

A2: Moisture contamination leads to several critical experimental failures:

  • Drastically Reduced Yields: The primary consequence is the conversion of the starting material into the unreactive sulfonic acid, which directly lowers the potential yield of your desired sulfonamide product.[3]

  • Inconsistent Reaction Profiles: Trace amounts of moisture can lead to variable and non-reproducible results between batches.

  • Complex Purification: The sulfonic acid byproduct can complicate the purification process, potentially requiring additional chromatographic steps or extractions to isolate the target compound.

  • Visible Fuming: Upon opening a container in a humid environment, the reagent may appear to "fume." This is the result of the reaction with atmospheric moisture, producing hydrogen chloride (HCl) gas.

Q3: How should I properly store this compound?

A3: Proper storage is the first line of defense against degradation. The compound should be stored in a tightly sealed container, preferably the original manufacturer's bottle with a secure, lined cap.[7] For long-term storage, it is best kept in a desiccator or a controlled inert atmosphere environment, such as a nitrogen-filled glovebox, to minimize contact with atmospheric moisture.[8] Storing in a cool, dry, and well-ventilated area away from incompatible materials like bases and alcohols is also crucial.[9]

Q4: Can I use a solvent like ethanol or methanol for my reaction?

A4: No. Protic solvents containing hydroxyl groups, such as alcohols (methanol, ethanol) and water, are incompatible with sulfonyl chlorides. These solvents will react nucleophilically with the this compound in the same way water does, leading to the formation of undesired sulfonate esters and reducing the yield of the intended product. Always use anhydrous aprotic solvents.

Troubleshooting Guide for Moisture-Sensitive Reactions

This section addresses common problems encountered during reactions with this compound.

Problem 1: My reaction yield is very low or I recovered only starting amine.

This is the most common issue and almost always points to the hydrolysis or deactivation of the sulfonyl chloride.

start Low/No Yield q1 Was glassware rigorously dried? start->q1 sol1 Action: Oven-dry glassware at >120°C for at least 4 hours or flame-dry under vacuum. Assemble hot and cool under inert gas. q1->sol1 No q2 Was the solvent certified anhydrous AND handled properly? q1->q2 Yes sol1->q2 sol2 Action: Use a freshly opened bottle of anhydrous solvent or purify/dry it yourself. Quantify water content with Karl Fischer titration (<30 ppm). q2->sol2 No q3 Was the reaction performed under a strict inert atmosphere? q2->q3 Yes sol2->q3 sol3 Action: Use Schlenk line or glovebox techniques. Ensure proper flushing of the flask with N2 or Ar. Check for leaks in the system. q3->sol3 No q4 How old is the sulfonyl chloride? Was it handled correctly? q3->q4 Yes sol3->q4 sol4 Action: Use a fresh bottle if possible. If older, weigh out quickly in a dry environment (glovebox) to minimize atmospheric exposure. q4->sol4 No end_node Root Cause Identified q4->end_node Yes sol4->end_node

Caption: Troubleshooting flowchart for low reaction yield.

  • Cause A: Contaminated Glassware: Standard laboratory glassware is coated with a thin film of adsorbed water.[10]

    • Solution: All glassware (reaction flask, stir bar, addition funnels, condenser) must be rigorously dried immediately before use. The preferred method is oven-drying at >120°C for at least 4 hours, followed by assembly while hot and cooling under a stream of dry inert gas (Nitrogen or Argon).[11] Alternatively, flame-drying the assembled apparatus under vacuum is a common and effective technique.[12][13]

  • Cause B: "Wet" Solvents: Even commercially available "anhydrous" solvents can absorb moisture if not stored or handled correctly.

    • Solution: Use solvents from a freshly opened bottle, preferably with a septum-sealed cap (e.g., AcroSeal™). For highly sensitive reactions, it is best to distill solvents from an appropriate drying agent.[14] The water content should ideally be below 30 ppm, which can be verified using Karl Fischer titration.

  • Cause C: Inadequate Inert Atmosphere: The reaction must be protected from atmospheric moisture from start to finish.[15]

    • Solution: Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon.[16] This can be achieved using a Schlenk line or, for simpler setups, a balloon filled with the inert gas.[17][18] The reaction flask must be purged by subjecting it to several vacuum/inert gas refill cycles before adding reagents.[11]

Problem 2: I see a white precipitate immediately after adding the sulfonyl chloride to my amine/base solution.

This often indicates an incompatibility or a rapid, undesired side reaction.

  • Cause A: Hydrolysis by Aqueous Base: Using an aqueous base like sodium hydroxide will cause immediate and rapid hydrolysis of the sulfonyl chloride, competing with the desired reaction with the amine.[3]

    • Solution: Use a non-nucleophilic organic base such as triethylamine or pyridine. These bases act as acid scavengers, neutralizing the HCl byproduct of the sulfonylation reaction without reacting with the sulfonyl chloride.[3]

  • Cause B: Insoluble Amine Salt: Your amine starting material may have formed an insoluble salt with the acid byproduct (HCl) if the base is not efficient enough or is added too slowly.

    • Solution: Ensure the base is present in the reaction mixture before adding the sulfonyl chloride. A slight excess of the organic base (1.1-1.2 equivalents) is often recommended to ensure complete acid scavenging.[3]

Experimental Protocols & Data

Protocol 1: General Procedure for Sulfonamide Synthesis under Inert Atmosphere

This protocol outlines a standard procedure for reacting this compound with a primary or secondary amine using basic inert atmosphere techniques.

1. Glassware and System Preparation:

  • Dry a round-bottom flask equipped with a magnetic stir bar in an oven at 120°C overnight.
  • While hot, immediately cap the flask with a rubber septum and clamp it to a stand.
  • Insert a needle connected to a nitrogen or argon gas line (a balloon is sufficient) and an "exit" needle.[17]
  • Flush the flask with the inert gas for at least 5 minutes to displace all air and moisture.[12] Remove the exit needle and allow the flask to cool to room temperature under positive inert gas pressure.

2. Reagent Preparation:

  • In the prepared flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF).
  • Dissolve this compound (1.05 eq.) in a separate, small volume of anhydrous solvent in a second flask, also under an inert atmosphere.

3. Reaction Execution:

  • Using a dry, nitrogen-flushed syringe, slowly add the sulfonyl chloride solution to the stirring amine solution at 0°C (ice bath).[17]
  • Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.

4. Work-up and Purification:

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
  • Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.[3]

A[label="1. Dry Glassware\n(Oven or Flame-Dry)"]; B[label="2. Assemble Hot & Seal\n(Rubber Septum)"]; C [label="3. Purge with Inert Gas\n(3x Vacuum/N2 Cycles)"]; D [label="4. Add Anhydrous Solvent\n& Reagents via Syringe"]; E [label="5. Run Reaction\n(Under Positive N2 Pressure)"]; F [label="6. Quench Reaction"];

A -> B -> C -> D -> E -> F; }

Caption: Standard workflow for a moisture-sensitive reaction.

Table 1: Common Drying Agents for Solvents

Choosing the right drying agent is critical for ensuring your solvents are truly anhydrous.[19][20]

Drying AgentCapacitySpeedSuitable SolventsIncompatible WithComments
Magnesium Sulfate (MgSO₄) HighFastDiethyl ether, Ethyl acetate, Dichloromethane-Fine powder, requires careful filtration.
Sodium Sulfate (Na₂SO₄) HighSlowGeneral purpose, good for initial drying-Clumps when wet, indicating more is needed.[20]
Calcium Chloride (CaCl₂) HighMediumHydrocarbons, Ethers, Alkyl HalidesAlcohols, Amines, CarbonylsForms adducts with some functional groups.
Molecular Sieves (3Å or 4Å) ModerateSlowTHF, Dichloromethane, Acetonitrile, Methanol[14]-Excellent for achieving very low water content. Must be activated (heated) before use.[14]
Calcium Hydride (CaH₂) LowFastEthers, Hydrocarbons, AminesAcids, Alcohols, EstersReacts with water to produce H₂ gas. Use with caution.

Understanding the Chemistry: The Hydrolysis Mechanism

The sensitivity of this compound is best understood by visualizing its reaction with water.

Caption: Mechanism of sulfonyl chloride hydrolysis.

In this Sₙ2-type mechanism, a lone pair of electrons from the oxygen atom in water attacks the electrophilic sulfur center. This forms a transient intermediate, which then collapses, expelling a chloride ion and a proton to form the stable sulfonic acid and hydrochloric acid.[5][21]

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
  • Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]
  • Chemistry LibreTexts. 3.2: Drying Agents. [Link]
  • Scribd. Drying Agents for Organic Solvents. [Link]
  • Chemistry LibreTexts. 4.3: Drying Agents. [Link]
  • King, J. F., & Lee, T. W. S. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6339–6347. [Link]
  • Fiveable Inc.
  • Lisa Nichols. (2022).
  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. [Link]
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]
  • Organic Chemistry Portal. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry, 40(5), 733–739. [Link]
  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]
  • ScienceMadness Wiki. Sulfuryl chloride. [Link]
  • SD Fine-Chem Limited.
  • Wikipedia. Air-free technique. [Link]
  • Chemistry LibreTexts. 7.
  • ResearchGate. Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. [Link]
  • Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Results in Chemistry, 2, 100049. [Link]
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9311–9316. [Link]
  • Thieme Chemistry.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]
  • Rauf, A., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Future Journal of Pharmaceutical Sciences, 9(1), 63. [Link]
  • Chemistry LibreTexts. 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]
  • Capot Chemical. MSDS of 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride. [Link]
  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egypt. J. Chem., 63(12), 5293-5321. [Link]

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Technical Support Center: Scaling Up Reactions Involving 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up reactions with this versatile building block. The following content is structured to provide practical, in-depth solutions to common issues encountered in the laboratory and during process development.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of reactions involving this compound. The solutions provided are based on established principles of organic chemistry and process scale-up.

Question 1: My sulfonamide yield is significantly lower on a larger scale compared to my bench-scale experiments. What are the likely causes and how can I mitigate this?

Answer:

Low yields upon scale-up are a common challenge and can often be attributed to a combination of factors related to the inherent reactivity of sulfonyl chlorides and the physical challenges of larger reaction volumes.[1]

Potential Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: this compound is highly susceptible to hydrolysis by ambient moisture, which converts it to the unreactive sulfonic acid. This issue is often exacerbated on a larger scale due to longer addition times and larger vessel surface areas.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents.[1] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1]

  • Inefficient Mixing and Localized "Hot Spots": In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized areas of high concentration of reactants or base, which can promote side reactions or decomposition.

    • Solution: The mixing efficiency should be evaluated and potentially increased upon scale-up.[2] Consider using overhead stirring with appropriate impeller design to ensure good agitation. For highly exothermic reactions, controlling the rate of addition is crucial to prevent temperature spikes.[2][3]

  • Inadequate Temperature Control: The heat generated by the reaction (exotherm) increases with the cube of the reactor dimension, while the heat removal capacity (surface area) only increases with the square.[2] This can lead to a significant rise in temperature, promoting side reactions and decomposition.

    • Solution: Monitor the internal reaction temperature closely. A slower addition rate of the sulfonyl chloride or the amine may be necessary. Ensure the reactor's cooling system is adequate for the scale of the reaction.[3]

  • Bis-sulfonation with Primary Amines: If you are reacting with a primary amine, a common side reaction is the formation of a bis-sulfonated product, where a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide.

    • Solution: To minimize this, add the this compound solution slowly to a solution containing a slight excess of the primary amine. This ensures that the sulfonyl chloride is more likely to react with the unreacted amine.[1]

Question 2: I am observing a significant amount of an insoluble, dark-colored impurity in my scaled-up reaction. What is this and how can I prevent its formation?

Answer:

The formation of dark, insoluble materials, often polymeric in nature, can be a sign of product or reactant decomposition. The thiazole ring, while aromatic, can be susceptible to degradation under certain conditions, especially at elevated temperatures or in the presence of strong bases.

Potential Causes & Solutions:

  • Thermal Decomposition: As discussed, poor heat transfer on a larger scale can lead to higher reaction temperatures, which may cause the decomposition of the starting material or the sulfonamide product.

    • Solution: Implement stricter temperature control measures. Use a reaction calorimeter to understand the thermal profile of your reaction and identify the maximum safe operating temperature.[3]

  • Base-Mediated Decomposition: While a base is necessary to neutralize the HCl byproduct, an inappropriate choice or excess of a strong base can lead to side reactions with the thiazole ring.

    • Solution: Use a non-nucleophilic organic base like triethylamine or pyridine.[1] Ensure the stoichiometry of the base is carefully controlled, typically using 1.1 to 1.5 equivalents relative to the sulfonyl chloride.

  • Reaction with the 2-Chloro Substituent: The chlorine atom at the 2-position of the thiazole ring can be susceptible to nucleophilic aromatic substitution, especially at higher temperatures or with certain nucleophiles, potentially leading to oligomeric byproducts.

    • Solution: Maintain the lowest effective reaction temperature. Screen different non-nucleophilic bases to find one that minimizes this side reaction.

Question 3: My final sulfonamide product is difficult to purify on a large scale. What are some effective purification strategies?

Answer:

Purification challenges on a larger scale are common due to the larger volumes of solvents and materials involved.

Recommended Purification Strategies:

  • Crystallization: This is often the most effective and scalable method for purifying solid sulfonamides.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent.

      • If significant colored impurities are present, you can treat the hot solution with activated carbon and then filter it through a pad of celite.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

  • Liquid-Liquid Extraction: During the work-up, a series of aqueous washes can remove many impurities.

    • Typical Work-up Sequence:

      • After the reaction is complete, quench with water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base.

      • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer sequentially with water, a dilute acid, a dilute base (e.g., saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride that has hydrolyzed to the sulfonic acid), and finally with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Chromatography: While effective on a small scale, column chromatography can be cumbersome and expensive for large quantities. It should be considered as a final polishing step if crystallization does not provide the desired purity.

Purification Method Advantages Disadvantages Scale-up Feasibility
Crystallization High purity, cost-effective, scalable.Requires a solid product and a suitable solvent system.Excellent
Liquid-Liquid Extraction Good for removing ionic impurities.Can be solvent and time-intensive.Good
Silica Gel Chromatography High resolution for closely related impurities.Costly, generates significant waste, can be slow.Moderate

Section 2: Frequently Asked Questions (FAQs)

What are the recommended storage and handling conditions for this compound?
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[4] It is sensitive to water and will hydrolyze.[1]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid inhalation of dust or vapors.[5]

What analytical techniques are recommended for monitoring the progress of my reaction?
  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting amine and the formation of the sulfonamide product.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the conversion and the formation of impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any byproducts, especially when dealing with complex reaction mixtures.[6][9]

What are some common side reactions to be aware of when using this compound?

Besides the previously mentioned hydrolysis and bis-sulfonation, other potential side reactions include:

  • Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol), it can react with the sulfonyl chloride to form a sulfonate ester. It is best to use inert, aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile.

  • Dimerization/Polymerization: Under harsh conditions (e.g., high temperature, strong base), the thiazole ring itself could potentially undergo side reactions leading to colored, polymeric materials.

Is a catalyst necessary for the reaction of this compound with an amine?

Generally, a catalyst is not required for the formation of a sulfonamide from a sulfonyl chloride and an amine. The reaction is typically facile, with the primary requirement being a base to neutralize the hydrochloric acid that is formed.

Section 3: Visualizations and Workflows

Decision Workflow for Troubleshooting Low Yield in Scale-up

low_yield_troubleshooting start Low Yield on Scale-up check_moisture Check for Moisture Contamination start->check_moisture check_temp Review Temperature Control check_moisture->check_temp No solution_moisture Use Anhydrous Solvents Inert Atmosphere check_moisture->solution_moisture Yes check_mixing Assess Mixing Efficiency check_temp->check_mixing No solution_temp Improve Cooling Slower Addition Rate check_temp->solution_temp Yes check_stoichiometry Verify Stoichiometry check_mixing->check_stoichiometry No solution_mixing Increase Agitation Optimize Impeller check_mixing->solution_mixing Yes solution_stoichiometry Slow Addition of Sulfonyl Chloride to Excess Amine (for 1° amines) check_stoichiometry->solution_stoichiometry Yes end_node Yield Improved check_stoichiometry->end_node No solution_moisture->end_node solution_temp->end_node solution_mixing->end_node solution_stoichiometry->end_node

Caption: A decision tree for troubleshooting low yields during scale-up.

General Reaction Pathway for Sulfonamide Formation

sulfonamide_formation reagents This compound + Amine (R-NH2) + Base (e.g., Et3N) intermediate Reaction Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide Product + Base-HCl Salt intermediate->product Elimination of Cl-

Caption: The general reaction mechanism for sulfonamide synthesis.

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents. (n.d.). Google Patents.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink.
  • Overview of the Chemistry of 2-Thiazolines. (2008). ACS Publications.
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. (n.d.). ScienceDirect.
  • 2-Chloro-5-chloromethyl-1,3-thiazole. (2011). National Institutes of Health.
  • (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. (2011). ResearchGate.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2023). YMER.
  • Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health.
  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (2022). Progress in Chemistry.
  • Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo.
  • Modular Two-Step Route to Sulfondiimidamides. (2022). National Institutes of Health.
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (2020). National Institutes of Health.
  • Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (n.d.). Preprints.org.
  • Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. (2023). National Institutes of Health.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • 2H-Thiazolo[4,5-d][10][11][12]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024). National Institutes of Health.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • Rules of Thumb: Scale-up. (2023). The Chemical Engineer.
  • Sulfuryl chloride. (n.d.). Wikipedia.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications.
  • US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.). Google Patents.
  • 2H-Thiazolo[4,5-d][10][11][12]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024). RSC Publishing.
  • Sorption of Sulfonamide Pharmaceutical Antibiotics on Whole Soils and Particle-Size Fractions. (2025). ResearchGate.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ProQuest.
  • Examples of scaled-up mixing calculations used in the industry. (n.d.). VisiMix.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Publications.
  • Scale-up of Chemical Processes. (n.d.). IChemE.
  • Modeling and Scale-Up of Mixing- and Temperature-Sensitive Chemical Reactions. (2025). ResearchGate.

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Technical Support Center: Kinetics of 2-Chloro-1,3-thiazole-5-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-1,3-thiazole-5-sulfonyl chloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the kinetic and synthetic challenges associated with this highly reactive intermediate. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: Understanding the Reagent

This compound is a pivotal building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives.[1][2] Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with a variety of nucleophiles. However, this high reactivity is a double-edged sword, often leading to challenges such as competing side reactions, low yields, and instability. A thorough understanding of the reaction kinetics is paramount to mastering its use.

Section 1: Frequently Asked Questions (FAQs)

Q1: My sulfonamide synthesis using this compound is resulting in unexpectedly low yields. What are the primary culprits?

Low yields are the most common issue and typically trace back to one of three root causes:

  • Hydrolysis: this compound is extremely sensitive to moisture. Trace amounts of water in your solvent, amine, or reaction atmosphere will rapidly convert the starting material to the corresponding and unreactive 2-chloro-1,3-thiazole-5-sulfonic acid.[3][4][5]

  • Thermal Decomposition: Like many sulfonyl chlorides, this reagent can be thermally labile. Running reactions at elevated temperatures can lead to decomposition, often indicated by a color change in the reaction mixture to brown or black.[4]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically affect the reaction rate and the prevalence of side reactions. An inappropriate base may not effectively scavenge the HCl byproduct, or it may promote side reactions.

Q2: What are the best practices for storing this compound to ensure its integrity?

Given its reactivity, proper storage is critical. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place away from moisture. A desiccator is highly recommended for long-term storage.

Q3: How can I effectively monitor the progress of my reaction to study its kinetics?

Several analytical techniques are suitable for monitoring these reactions.[6]

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis. By taking aliquots at specific time points, quenching the reaction, and analyzing the sample, you can accurately determine the concentration of reactants and products over time to calculate reaction rates.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time (in-situ) or by analyzing quenched aliquots, providing detailed structural information about all components in the mixture.[6]

Section 2: In-Depth Troubleshooting Guides

Issue 1: Reaction is Stalled or Incomplete
  • Symptom: Analysis (TLC, HPLC) shows a significant amount of unreacted this compound and amine, even after extended reaction times.

  • Causality: The activation energy for the reaction is not being overcome, or a passivating species is present. This is often due to insufficient reactivity of the nucleophile or poor reaction conditions.

Potential CauseRecommended ActionScientific Rationale
Low Nucleophilicity of Amine Switch to a more polar aprotic solvent (e.g., DMF, NMP) or gently increase the reaction temperature in small increments (e.g., from RT to 40°C).A more polar solvent can better stabilize charged intermediates in the transition state, lowering the activation energy. Increased temperature provides the necessary kinetic energy for the reaction to proceed.
Steric Hindrance If using a sterically bulky amine, increase the reaction time and/or temperature. Consider using a less hindered amine if the structure allows.Steric hindrance around the nitrogen atom of the amine can physically block its approach to the electrophilic sulfur atom, dramatically slowing the reaction rate.
Inadequate Base Ensure at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine, DIPEA) is used. If the reaction is still slow, a stronger, non-nucleophilic base like DBU may be considered.The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this acid and regenerate the free amine.[8]
Poor Solubility Ensure all reactants are fully dissolved. If solubility is an issue, screen alternative anhydrous solvents in which all components are soluble at the reaction temperature.For a homogenous reaction to occur at an appreciable rate, the reactants must be in the same phase. Undissolved material will only react at the solid-liquid interface, leading to very slow kinetics.
Issue 2: Major Byproduct Detected, Consistent with Hydrolysis
  • Symptom: A new, highly polar spot appears on TLC that does not move far from the baseline. The product yield is significantly reduced, and the aqueous workup may be difficult.

  • Causality: This is the classic signature of sulfonyl chloride hydrolysis, forming the corresponding sulfonic acid.[3][5]

G start Low Yield & Polar Byproduct Observed check_water Assess All Reagents and Glassware for Water Content start->check_water dry_solvent Action: Dry Solvent over Molecular Sieves or Distill check_water->dry_solvent Solvent? dry_amine Action: Distill Amine from CaH2 or Use Fresh Sure/Seal™ Bottle check_water->dry_amine Amine? flame_dry Action: Flame-Dry Glassware Under Vacuum check_water->flame_dry Glassware? inert_atm Action: Run Reaction Under Inert Atmosphere (N2 or Ar) dry_solvent->inert_atm dry_amine->inert_atm flame_dry->inert_atm rerun Re-run Experiment with Anhydrous Precautions inert_atm->rerun

Caption: Decision workflow for troubleshooting hydrolysis.

Corrective Actions in Detail:

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Passing the solvent through an activated alumina column is also an effective drying method.

  • Reagent Handling: Use fresh, high-purity amines. Liquid amines can be distilled from calcium hydride. Solid amines should be dried under high vacuum.

  • Atmosphere Control: Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon. Use syringe techniques for transferring reagents to prevent exposure to atmospheric moisture.

  • Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum immediately before use to remove adsorbed water.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2-Chloro-1,3-thiazole-5-sulfonamide

This protocol provides a robust starting point. Optimization of temperature and reaction time may be necessary depending on the amine.

  • Preparation: Under an inert atmosphere (N₂), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq.) dropwise to the stirred solution.

  • Reagent Addition: In a separate flame-dried flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Slowly add this solution to the amine solution via syringe over 10-15 minutes.

    • Expertise Note: Adding the sulfonyl chloride solution slowly to the amine prevents localized heating and potential side reactions. The slight excess of the sulfonyl chloride ensures full conversion of the valuable amine, assuming the sulfonyl chloride is more easily removed during purification.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and Et₃N), saturated NaHCO₃ solution (to remove any sulfonic acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Reaction Kinetics via HPLC
  • Setup: Set up the reaction as described in Protocol 1 in a jacketed reactor vessel to maintain a constant temperature.

  • Time Zero (t=0): Immediately after the addition of the this compound solution is complete, withdraw a small aliquot (e.g., 50 µL) using a syringe.

  • Quenching: Immediately inject the aliquot into a vial containing a quenching solution (e.g., a solution of a highly reactive amine like benzylamine in acetonitrile) to instantly consume any unreacted sulfonyl chloride.

    • Trustworthiness Note: This quenching step is critical for accurate kinetic data. It stops the reaction at a precise time point, ensuring the measured concentrations reflect the state of the reaction at that moment.

  • Sampling: Repeat the sampling and quenching process at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Analysis: Dilute the quenched samples to an appropriate concentration and analyze by HPLC using a calibrated method to determine the concentration of the starting amine and the sulfonamide product at each time point.

  • Data Processing: Plot the concentration of the product versus time. The initial slope of this curve can be used to determine the initial reaction rate.

Section 4: Mechanistic Overview and Visualization

The reaction between this compound and a primary or secondary amine proceeds via a nucleophilic substitution at the sulfur atom. The mechanism is generally considered to be a concerted Sₙ2-like process or an addition-elimination pathway through a short-lived intermediate.

G cluster_0 Reaction Pathway R2NH Amine (R₂NH) TS Transition State / Intermediate R2NH->TS Nucleophilic Attack SO2Cl This compound SO2Cl->TS HCl HCl TS->HCl Product Sulfonamide Product TS->Product Loss of Cl⁻

Caption: General mechanism for sulfonamide formation.

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration - Benchchem.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis - UniBa.
  • Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate.
  • Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction | Request PDF - ResearchGate.
  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate.
  • ntrimetric determination of some sulphonyl chlorides.
  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts.
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV.
  • This compound - ChemicalBook.
  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents.
  • (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole - ResearchGate.
  • 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - ChemicalBook.
  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications.
  • 2-Chloro-5-chloromethyl-1,3-thiazole - PMC - NIH.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate.
  • 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem.
  • 2-Chloro-1, 3-thiazole-5-sulfonyl chloride, min 95%, 1 gram.
  • A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols | The Journal of Organic Chemistry - ACS Publications.
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions.
  • The Synthesis of Functionalised Sulfonamides - UCL Discovery.
  • 2-Chloro-1,3-thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - MDPI.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents.
  • Chemical Name : 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride - Pharmaffiliates.
  • 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLIC ACID - Safety Data Sheet - ChemicalBook.
  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

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Minimizing decomposition of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Experimental Integrity

Welcome to the technical support center for 2-Chloro-1,3-thiazole-5-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the stability and reactivity of this critical reagent in your experiments. This guide moves beyond standard protocols to explain the underlying chemical principles governing the stability of this compound, empowering you to troubleshoot effectively and maintain the integrity of your research.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is structured to help you diagnose and resolve problems you may encounter during your work with this compound.

Question 1: I am seeing significantly lower yields in my sulfonamide formation reaction than expected. What could be the cause?

Answer:

Low yields in sulfonamide synthesis are frequently linked to the degradation of the this compound reagent. The primary culprit is often hydrolysis due to the presence of moisture. The sulfonyl chloride functional group is highly electrophilic and susceptible to attack by water, which leads to the formation of the corresponding sulfonic acid. This sulfonic acid is unreactive under standard sulfonylation conditions and represents a loss of active reagent.

Causality Checklist:

  • Solvent Purity: Were your reaction solvents rigorously dried before use? Even trace amounts of water in solvents like THF, dioxane, or acetonitrile can hydrolyze a significant portion of your sulfonyl chloride.

  • Amine Reagent Quality: Is your amine reagent anhydrous? Some amines can be hygroscopic. Consider using freshly distilled amines or drying them over a suitable desiccant.

  • Reaction Setup: Was your glassware thoroughly dried before use? Was the reaction run under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture?

  • Reagent Age and Storage: How old is your stock of this compound, and how has it been stored? Prolonged or improper storage can lead to gradual hydrolysis.[1][2]

Troubleshooting Steps:

  • Use freshly opened or newly purchased reagent if the history of your current stock is uncertain.

  • Ensure all glassware is oven-dried immediately before use.

  • Use anhydrous solvents from a solvent purification system or a freshly opened bottle.

  • Run the reaction under a strict inert atmosphere.

Question 2: My reaction is producing a complex mixture of byproducts, and I am having difficulty isolating my desired product. Why is this happening?

Answer:

A complex reaction mixture can arise from several factors, including thermal decomposition of the sulfonyl chloride or incompatibility with other reagents.

  • Thermal Decomposition: While stable under recommended storage conditions, this compound can be susceptible to thermal decomposition at elevated temperatures.[3] High reaction temperatures can lead to the extrusion of SO2 or other fragmentation pathways, generating reactive intermediates that can lead to a variety of side products. A patent for the related compound, 2-chloro-5-chloromethyl thiazole, highlights the risk of decomposition during high-temperature purification, suggesting thermal lability is a concern for this class of compounds.[3]

  • Incompatibility with Bases: If you are using a strong, non-nucleophilic base to scavenge the HCl byproduct, ensure it is truly non-nucleophilic. Certain bases can act as nucleophiles, attacking the sulfonyl chloride and leading to undesired side products.

  • Thiazole Ring Reactivity: The thiazole ring itself can participate in reactions, although it is generally aromatic and stable.[4] Under certain conditions, particularly with strong nucleophiles or at high temperatures, side reactions involving the thiazole ring cannot be entirely ruled out.

Troubleshooting Steps:

  • Review your reaction temperature. If possible, run the reaction at a lower temperature for a longer duration.

  • Choose your base carefully. Consider a sterically hindered amine like 2,6-lutidine or a proton sponge as an HCl scavenger.

  • Analyze your starting material. Before starting your reaction, check the purity of your this compound to ensure it has not already partially decomposed.

Question 3: I've noticed my supposedly white/off-white solid reagent has developed a yellowish or brownish tint and has a sharp, acidic odor. Is it still usable?

Answer:

A change in color and the presence of a sharp, acidic odor are strong indicators of decomposition. The acidic odor is likely due to the formation of hydrogen chloride (HCl) and sulfur oxides, which are hazardous decomposition products.[2] This is often a result of hydrolysis from exposure to atmospheric moisture.

It is not recommended to use the reagent if it shows these signs of degradation. The presence of the sulfonic acid and other byproducts will lead to inaccurate stoichiometry in your reactions and introduce impurities that can be difficult to remove. For best results and to ensure the reproducibility of your experiments, it is always advisable to use a fresh, pure sample of the reagent.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1][2] Storage at 0-8°C is often recommended.[5]

  • Q: What are the primary signs of decomposition to look for?

    • A: A change in color from white/off-white to yellow or brown, the presence of a sharp, acidic odor (HCl), and clumping of the solid due to moisture absorption.

  • Q: What solvents are recommended for reactions with this reagent?

    • A: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, acetonitrile (ACN), and dichloromethane (DCM) are generally suitable. Always ensure the solvent is rigorously dried.

  • Q: What classes of compounds are incompatible with this compound?

    • A: It is incompatible with strong oxidizing agents, strong bases, amines (unless they are the intended reactant), and strong reducing agents.[2][6] It is also highly reactive with water and other protic solvents like alcohols.

  • Q: How should I safely dispose of degraded this compound?

    • A: Dispose of the material in accordance with local, state, and federal regulations. This typically involves treating it as hazardous chemical waste. Do not dispose of it in a standard laboratory waste container.[6]

The Science of Stability: Key Decomposition Pathways

Understanding the chemical vulnerabilities of this compound is key to preventing its decomposition.

Hydrolysis: The Primary Culprit

The most common decomposition pathway is hydrolysis, which occurs upon contact with water. The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic oxygen atom of water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.

Hydrolysis reagent This compound transition Nucleophilic Attack reagent->transition water H₂O (Moisture) water->transition product1 2-Chloro-1,3-thiazole-5-sulfonic acid transition->product1 product2 HCl transition->product2

Caption: Hydrolysis of this compound.

Thermal Decomposition

At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition. While the exact pathway for this specific molecule is not extensively documented, a plausible route involves the elimination of sulfur dioxide (SO2), a common thermal decomposition product of sulfonyl compounds.

Thermal_Decomposition reagent This compound decomposition Decomposition reagent->decomposition heat High Temperature heat->decomposition product1 SO₂ decomposition->product1 product2 Chlorinated Thiazole Fragments decomposition->product2 product3 Other Byproducts decomposition->product3

Caption: Potential thermal decomposition pathway.

Nucleophilic Attack

Besides water, other nucleophiles can react with this compound. This is the basis for its intended reactivity with amines to form sulfonamides. However, unintended reactions with other nucleophiles present in the reaction mixture can lead to byproducts.

Nucleophilic_Attack reagent This compound reaction Reaction reagent->reaction nucleophile Nucleophile (e.g., R-NH₂) nucleophile->reaction product Desired Product (e.g., Sulfonamide) reaction->product byproduct HCl reaction->byproduct

Caption: General reaction with a nucleophile.

Experimental Protocols

Protocol 1: Handling and Dispensing
  • Preparation: Before opening the reagent container, ensure your workspace is clean and dry. Have all necessary anhydrous solvents and reagents ready. Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: If possible, handle the reagent inside a glovebox. If a glovebox is not available, work quickly and efficiently under a positive pressure of an inert gas (argon or nitrogen) to minimize exposure to atmospheric moisture.

  • Dispensing: Use a clean, dry spatula to dispense the solid. Avoid using metal spatulas that may be reactive.

  • Sealing: Immediately after dispensing, tightly seal the reagent container. Consider using paraffin film to further secure the cap for long-term storage.

  • Cleaning: Clean any spills promptly and neutralize any residual reagent before disposal.

Protocol 2: Quality Check of the Reagent

If you are unsure about the quality of your this compound, you can perform a simple quality check:

  • Small-Scale Test Reaction: Perform a small-scale reaction with a reliable amine, such as benzylamine, under strictly anhydrous conditions.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: A clean reaction with a high conversion to the expected sulfonamide product indicates a healthy reagent. The presence of multiple spots on TLC or unexpected masses in LC-MS suggests decomposition.

Data Summary

ParameterRecommendationRationale
Storage Temperature 0-8°CMinimizes thermal decomposition and slows down potential side reactions.
Storage Atmosphere Tightly sealed container, preferably under inert gas.Prevents hydrolysis from atmospheric moisture.
Incompatible Materials Water, alcohols, strong bases, amines, strong oxidizing agents, strong reducing agents.Highly reactive with these substances, leading to decomposition or hazardous reactions.[2][6]
Recommended Solvents Anhydrous THF, Dioxane, Acetonitrile, Dichloromethane.Aprotic and can be rigorously dried.

References

  • Enamine. Safety Data Sheet: 2-methyl-1,3-thiazole-5-sulfonyl chloride.
  • ChemicalBook.
  • Fisher Scientific. Safety Data Sheet: 2-Chloro-1,3-thiazole-5-carboxylic acid. (2025-12-20).
  • Sigma-Aldrich.
  • Apollo Scientific. Safety Data Sheet: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
  • CymitQuimica. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride.
  • ChemicalBook. This compound.
  • Chem-Impex. 2-Chloro-4-methylthiazole-5-sulfonyl chloride.
  • Sigma-Aldrich. 2-Chloro-1,3-thiazole-5-carboxylic acid AldrichCPR.
  • ResearchGate. (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • LGC Standards. 2-Chloro-1,3-thiazole-5-carboxylic Acid.
  • PubChem. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389.
  • PMC - NIH. 2-Chloro-5-chloromethyl-1,3-thiazole.
  • ScienceDirect. Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. (2025-08-06).
  • Google Patents. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole.
  • ChemicalBook. 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1 h nmr.
  • iChemical. 2-Chloro-1,3-thiazole-5-carboxaldehyde, CAS No. 95453-58-0.
  • Sigma-Aldrich. 2-chloro-4-methyl-thiazole-5-sulfonyl chloride.

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Technical Support Center: A Researcher's Guide to Work-up Procedures for Reactions with 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 2-chloro-1,3-thiazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the work-up and purification of sulfonamides derived from this versatile reagent. My aim is to move beyond generic protocols, providing a deeper understanding of the "why" behind each step to empower you to troubleshoot and optimize your experimental outcomes.

Introduction: Navigating the Nuances of a Reactive Building Block

This compound is a highly reactive building block, prized for its ability to introduce the 2-chlorothiazole-5-sulfonamide moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry. However, the inherent reactivity of the sulfonyl chloride group, coupled with the specific electronic properties of the 2-chlorothiazole ring, presents unique challenges during reaction work-up and product purification. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the work-up of reactions with this compound, providing both explanations and actionable solutions.

FAQ 1: My reaction seems to have worked, but I'm getting a low yield after work-up. What are the likely causes?

Low yields are a frequent frustration in sulfonamide synthesis. The primary culprit is often the hydrolysis of the starting sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines.[1]

Troubleshooting Low Yields:

  • Moisture is Your Enemy: this compound is highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents for the reaction. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

  • Base Selection is Critical: A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction without competing with your amine nucleophile.[1]

  • Sub-optimal Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, with primary amines, be mindful of the potential for bis-sulfonylation, where the amine is sulfonated twice.[1]

  • Work-up Woes: Product loss can occur during the aqueous work-up if the pH is not carefully controlled or if the product has some water solubility.

FAQ 2: I'm observing an unexpected side product. What could it be?

Several side reactions can occur. Identifying them is key to optimizing your reaction conditions.

Common Side Products and Their Origins:

Side ProductPotential CauseMitigation Strategy
2-Chloro-1,3-thiazole-5-sulfonic acid Hydrolysis of the starting sulfonyl chloride by adventitious water in the reaction or during work-up.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Bis-sulfonated amine (for primary amines) The initially formed sulfonamide is deprotonated by the base and reacts with another molecule of the sulfonyl chloride.Use a larger excess of the primary amine or a bulkier protecting group on the amine.
Product of reaction with the base If a nucleophilic base is used, it can compete with the desired amine.Use a non-nucleophilic base like pyridine or triethylamine.
Product of nucleophilic aromatic substitution The 2-chloro substituent on the thiazole ring can be susceptible to displacement by strong nucleophiles, especially at elevated temperatures.Use milder reaction conditions and avoid strong, hard nucleophiles if possible.
FAQ 3: How do I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the consumption of your starting materials and the formation of the product.

TLC Monitoring Protocol:

  • Stationary Phase: Standard silica gel 60 F254 plates are generally suitable.[2]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is a good starting point. A common mobile phase for related 2-aminothiazole sulfonamides is a 2:1 or 8:2 ratio of n-hexane to ethyl acetate.[3] Adjust the ratio to achieve an Rf value of 0.3-0.5 for your product.

  • Visualization:

    • UV Light (254 nm): Most aromatic and heteroaromatic compounds will be visible under UV light.[2]

    • Iodine Chamber: This is a general stain for many organic compounds.[4]

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized.

    • Fluorescamine: This reagent is specific for primary amines and can be used to visualize any remaining starting amine.[2]

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring:

For more quantitative analysis, HPLC is an excellent tool. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like phosphoric acid to a pH of ~2.5), acetonitrile, and methanol can be effective for separating the starting materials and the sulfonamide product.[5]

Experimental Protocols: A Step-by-Step Guide to a Successful Work-up

The following protocols are designed to provide a robust starting point for your experiments. Remember to adapt them based on the specific properties of your amine and the resulting sulfonamide.

Protocol 1: Standard Aqueous Work-up

This procedure is suitable for reactions where the product is expected to be a solid with low water solubility.

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC or HPLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.[2]

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • 1M HCl: To remove excess tertiary amine base.

    • Saturated Sodium Bicarbonate Solution: To neutralize any remaining acidic species.

    • Brine (Saturated NaCl solution): To remove the bulk of the water from the organic layer.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Diagram of the Standard Aqueous Work-up Workflow:

Workup_Workflow Reaction_Mixture 1. Completed Reaction Mixture Dilution 2. Dilute with Organic Solvent Reaction_Mixture->Dilution Wash_HCl 3. Wash with 1M HCl Dilution->Wash_HCl Wash_Bicarb 4. Wash with Sat. NaHCO3 Wash_HCl->Wash_Bicarb Wash_Brine 5. Wash with Brine Wash_Bicarb->Wash_Brine Drying 6. Dry over Na2SO4 Wash_Brine->Drying Concentration 7. Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product

Caption: A generalized workflow for the standard aqueous work-up of sulfonamide reactions.

Protocol 2: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid sulfonamide products.[7]

  • Solvent Selection: The ideal solvent is one in which your sulfonamide has high solubility at elevated temperatures and low solubility at room temperature. Common choices include ethanol, isopropanol, or mixtures of ethanol and water.[8]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this process.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Troubleshooting Recrystallization:

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Product separates as a liquid Problem->OilingOut Yes LowYield Low Yield Poor recovery of crystals Problem->LowYield Yes NoCrystals No Crystals Form Solution remains clear Problem->NoCrystals Yes Solution1 Re-dissolve, add more solvent, cool slowly. OilingOut->Solution1 Solution2 Use minimum hot solvent, cool thoroughly in ice bath. LowYield->Solution2 Solution3 Induce crystallization (scratch flask, add seed crystal) or reduce solvent volume. NoCrystals->Solution3

Caption: A troubleshooting guide for common issues during sulfonamide recrystallization.

Protocol 3: Purification by Column Chromatography

If recrystallization is not effective, or if your product is an oil, column chromatography is a viable alternative.

  • Stationary Phase: Standard silica gel is often used. However, if your sulfonamide is sensitive to acid, you can use deactivated silica gel (by adding 1-2% triethylamine to the eluent) or an alternative stationary phase like neutral alumina.[1]

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture and gradually increase the proportion of ethyl acetate.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica can be loaded onto the column.

  • Elution and Monitoring: Elute the column with the chosen mobile phase gradient, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Concluding Remarks

The work-up and purification of sulfonamides derived from this compound require careful attention to detail, particularly concerning the exclusion of moisture and the selection of appropriate bases and purification methods. By understanding the underlying chemical principles and potential pitfalls, you can navigate these challenges effectively and achieve high yields of pure product. This guide provides a solid foundation, but remember that each new molecule may have its own unique properties, requiring thoughtful optimization of these procedures.

References

  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • Letters in Applied NanoBioScience. (2022).
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). PMC.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (n.d.). Inorganic Chemistry.
  • Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions. (n.d.).
  • Hinsberg reaction. (n.d.). In Wikipedia.
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  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (n.d.). PMC.
  • TLC of Sulfonamides | Request PDF. (n.d.).
  • Hinsberg Reagent And Test. (n.d.). BYJU'S.
  • Hinsberg Reagent And Test. (n.d.). Unacademy.
  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. (n.d.).
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  • Photolytic cleavage of sulfonamide bonds. (n.d.). PubMed.
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  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). NIH.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience.
  • Experiment 15: Hinsberg's Method For Characterizing Primary, Secondary, and Tertiary Amines | PDF. (n.d.). Scribd.
  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. (2025).
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  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester.
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  • 2-Chlorothiazole | C3H2ClNS | CID 76429. (n.d.). PubChem.
  • Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. (n.d.).
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
  • (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. (2024).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.).
  • 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis. (n.d.). ChemicalBook.
  • 2-Chlorothiazole | 3034-52-4. (2025). ChemicalBook.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PubMed Central.
  • 2-Chloro-5-thiazolecarboxylic Acid-13C3,15N. (n.d.). LGC Standards.
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  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews. (n.d.).
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Technical Support Center: Navigating the Reactivity of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical guide for researchers, scientists, and professionals in drug development. This support center is designed to provide in-depth insights and practical troubleshooting advice for experiments involving 2-chloro-1,3-thiazole-5-sulfonyl chloride. Here, we address common challenges and questions regarding the impact of solvent choice on the reactivity, stability, and reaction outcomes of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of this compound?

The reactivity of this compound is principally governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group. This is significantly influenced by the electron-withdrawing nature of the thiazole ring and the chloro substituent. The choice of solvent plays a critical role in modulating this reactivity by influencing the stability of the starting material, intermediates, and transition states. Key solvent properties to consider are polarity, proticity (the ability to donate a proton), and coordinating ability.

Q2: How does solvent polarity affect the rate of reaction with nucleophiles?

Generally, polar solvents can accelerate reactions involving charged intermediates or transition states by stabilizing them. For SN2-type reactions with neutral nucleophiles (like most amines), a polar aprotic solvent is often ideal. It can solvate the cation of any salt byproducts without strongly hydrogen-bonding to the nucleophile, which would decrease its reactivity. In contrast, polar protic solvents can solvate both the nucleophile and the electrophile, and their effect on the reaction rate can be more complex, sometimes slowing the reaction by deactivating the nucleophile.

Q3: Is this compound stable in all common organic solvents?

No, it is not. Sulfonyl chlorides are susceptible to hydrolysis, and this reactivity is exacerbated by the electron-deficient nature of the thiazole ring.[1] The compound will readily react with protic solvents like water, alcohols, and to a lesser extent, primary and secondary amines, leading to the formation of the corresponding sulfonic acid, esters, or sulfonamides, respectively. Therefore, the use of anhydrous (dry) aprotic solvents is crucial for most applications where the sulfonyl chloride is intended to react with a specific nucleophile.[1]

Q4: What is the role of a base in reactions of this compound with amines?

A base is essential in reactions with primary and secondary amines to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[2] If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[2] Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate. The choice of base can also be influenced by the solvent and the specific amine being used.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonamide

Possible Cause 1: Hydrolysis of the Sulfonyl Chloride

  • Explanation: this compound is highly sensitive to moisture. Trace amounts of water in the solvent, on the glassware, or in the amine starting material can lead to rapid hydrolysis to the unreactive sulfonic acid.[1]

  • Solution:

    • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Commercially available dry solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.

    • Ensure the amine reactant is dry. If necessary, it can be dried over potassium hydroxide pellets or distilled.

    • Perform the reaction under an inert atmosphere.

Possible Cause 2: Poor Solubility of Reactants

  • Explanation: If the sulfonyl chloride or the amine nucleophile has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced.

  • Solution:

    • Select a solvent that is known to dissolve both reactants. A solubility test on a small scale can be beneficial.

    • Consider using a co-solvent system to improve solubility.

    • Gentle heating may improve solubility and reaction rate, but this must be balanced against the potential for thermal degradation of the reactants or products.

Possible Cause 3: Insufficiently Nucleophilic Amine

  • Explanation: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.

  • Solution:

    • Switch to a more polar aprotic solvent like DMF or acetonitrile to potentially enhance the reaction rate.

    • Increase the reaction temperature.

    • Use a stronger, non-nucleophilic base to fully deprotonate the amine if applicable.

    • Consider a different synthetic route if the amine is particularly unreactive.

Solvent Selection Guide

The choice of solvent is a critical parameter for a successful reaction. Below is a table summarizing the characteristics of common solvents and their suitability for reactions with this compound.

SolventTypePolaritySuitability and Considerations
Dichloromethane (DCM) AproticMediumExcellent for many reactions due to good solubility of starting materials and ease of removal. Must be anhydrous.[3]
Tetrahydrofuran (THF) AproticMediumGood general-purpose solvent. Prone to peroxide formation and must be freshly distilled or sourced anhydrous.[3]
Acetonitrile (MeCN) AproticHighA more polar option that can accelerate reactions with certain nucleophiles. Must be anhydrous.[3]
Dimethylformamide (DMF) AproticHighA highly polar solvent that can significantly increase reaction rates, especially with less reactive amines. Can be difficult to remove and may participate in side reactions at high temperatures.
Toluene AproticLowA non-polar option, useful for reactions where polarity needs to be minimized. Can be heated to higher temperatures than DCM or THF.
Water, Alcohols (e.g., Methanol, Ethanol) ProticHighTo be avoided as reaction solvents unless solvolysis is the intended reaction. They will react with the sulfonyl chloride.[4][5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide using an Amine

This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and anhydrous solvent (e.g., DCM, 10 mL per mmol of amine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (1.2 - 1.5 equivalents) to the stirred solution.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Reaction Mechanism for Sulfonamide Formation

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Amine R₂NH (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride This compound (Electrophile) SulfonylChloride->Intermediate HCl HCl byproduct Intermediate->HCl Sulfonamide Sulfonamide Product Intermediate->Sulfonamide Chloride Elimination BaseHCl Protonated Base HCl->BaseHCl Neutralization Base Base (e.g., TEA) Base->BaseHCl G Start Low Yield Observed Check_Moisture Check for Moisture Contamination (Solvent, Glassware, Reagents) Start->Check_Moisture Dry_System Action: Use Anhydrous Conditions & Inert Atmosphere Check_Moisture->Dry_System Yes Check_Solubility Check Reactant Solubility Check_Moisture->Check_Solubility No End Re-run Experiment Dry_System->End Change_Solvent Action: Change to a Better Solvent or Use Co-solvent/Heat Check_Solubility->Change_Solvent Poor Check_Nucleophilicity Assess Nucleophilicity of Amine Check_Solubility->Check_Nucleophilicity Good Change_Solvent->End Increase_Reactivity Action: Increase Temperature or Use a More Polar Aprotic Solvent Check_Nucleophilicity->Increase_Reactivity Low Check_Nucleophilicity->End Sufficient Increase_Reactivity->End

Caption: Troubleshooting low yield issues.

References

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3123-3139. [Link]
  • D'Souza, M. J., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914-925. [Link]
  • Syngenta Crop Protection AG. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. US20030153767A1.
  • Morton, M. D., & Zajac, W. W. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(24), 9243–9246. [Link]
  • Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of sulfonyl chloride substrate precursors. Journal of the American Chemical Society, 118(41), 9796–9797. [Link]
  • Ukrainets, I. V., Mospanova, E. V., & Davidenko, A. A. (2012). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Chemistry of Heterocyclic Compounds, 48(3), 483–490. [Link]
  • Bourne, S. L., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592. [Link]
  • S. M. Kolodyazhnyi, O. I. Kolodyazhnyi. (2011). Reactions of 4-Tosyl-2-phenyl-5-chloro-1,3-thiazole with N-, O-, and S-Nucleophiles. Russian Journal of General Chemistry, 81(8), 1735–1740. [Link]
  • Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1531. [Link]
  • Park, J. H., et al. (2001). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 66(22), 7432–7435. [Link]
  • Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1531. [Link]
  • Ali, A., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 13(1), 12345. [Link]
  • CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole. (2016).
  • PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. [Link]
  • Caddick, S., et al. (2013). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
  • Medichem. (2024).
  • Pharmaffiliates. (n.d.). 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride. [Link]
  • Wikipedia. (n.d.). Hinsberg reaction. [Link]
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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-Chloro-1,3-thiazole-5-sulfonyl Chloride Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Sulfonamide Scaffold

In the landscape of modern drug discovery and agrochemical development, the 2-chloro-1,3-thiazole-5-sulfonyl chloride scaffold is a privileged starting material.[1] Its derivatives, particularly sulfonamides, are integral components of a wide array of biologically active molecules, from anticancer agents to potent antimicrobials.[2][3] The inherent reactivity of the sulfonyl chloride group allows for facile diversification, while the halogenated thiazole ring provides a unique electronic and structural motif crucial for molecular recognition and metabolic stability.[1]

However, the very features that make this scaffold attractive also present distinct analytical challenges. Unambiguous structural confirmation is paramount to ensuring that the desired molecule has been synthesized and is free of isomeric impurities. This guide provides an in-depth comparison of the two cornerstone analytical techniques for this task: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, establish self-validating protocols, and provide a framework for the synergistic use of these powerful methods.

Primary Characterization via NMR Spectroscopy: Unveiling the Core Structure

NMR spectroscopy is the gold standard for elucidating the precise connectivity and chemical environment of atoms within a small molecule. For derivatives of this compound, both ¹H and ¹³C NMR provide definitive structural fingerprints.

¹H NMR Analysis: The Lone Proton's Tale

The most diagnostic signal in the ¹H NMR spectrum of a 2-chloro-1,3-thiazole-5-sulfonamide derivative is the lone proton at the C4 position of the thiazole ring.

  • Chemical Shift (δ): This proton typically appears as a sharp singlet in the range of δ 8.0-8.5 ppm . Its significant downfield shift is a direct consequence of the powerful electron-withdrawing effects of the adjacent sulfonyl group, the chlorine atom at C2, and the ring nitrogen atom.

  • Causality: The deshielding effect concentrates the electron density away from the C4-H bond, causing the proton to experience a stronger effective magnetic field and resonate at a higher frequency. Any deviation from this region should prompt an investigation into the compound's structural integrity. For comparison, the protons on an unsubstituted thiazole ring resonate at approximately δ 7.57 and δ 7.7 ppm.[4]

When the sulfonyl chloride is converted to a sulfonamide (R-SO₂-NHR'), the protons on the R' group will provide additional signals that are crucial for confirming the success of the reaction. For example, the N-H proton of the sulfonamide often appears as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a complete map of the carbon framework. For a typical 2-chloro-1,3-thiazole-5-sulfonamide, the following characteristic signals are expected:

Carbon PositionTypical Chemical Shift (δ) Range (ppm)Rationale for Chemical Shift
C2 (C-Cl) 155 - 165Attached to electronegative Cl and N, and part of a C=N bond.
C4 (C-H) 120 - 125Aromatic CH group, influenced by adjacent sulfur and sulfonyl group.
C5 (C-SO₂) 145 - 155Attached to the strongly electron-withdrawing sulfonyl group.

These are estimated ranges based on general principles and data from related heterocyclic systems.[5][6][7] Precise shifts will vary with substitution.

The concerted application of one- and two-dimensional NMR experiments, such as HMQC and HMBC, can be used to definitively assign all proton and carbon resonances, providing irrefutable proof of the molecular structure.[8]

Structural Verification by Mass Spectrometry: Confirming Mass and Composition

Mass spectrometry complements NMR by providing the molecular weight of the compound and offering clues to its structure through fragmentation analysis.

Choosing the Right Ionization Technique

For thiazole sulfonamide derivatives, which possess moderate polarity, Electrospray Ionization (ESI) is generally preferred over harsher methods like Electron Ionization (EI).

  • Expert Insight: ESI is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This makes it ideal for unequivocally determining the molecular weight of the parent compound. EI, in contrast, often causes extensive fragmentation, and the molecular ion peak may be weak or entirely absent.[9]

The Chlorine Isotopic Pattern: A Built-in Barometer of Trust

A key self-validating feature in the mass spectrum of these compounds is the characteristic isotopic signature of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • Self-Validation System: Any ion containing one chlorine atom will appear as a pair of peaks separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1 (the "A+2" peak being one-third the height of the "A" peak). For the parent compound, this compound, which contains two chlorine atoms, a more complex pattern (A, A+2, A+4) with an approximate ratio of 9:6:1 would be observed. The presence of this distinct pattern is a high-fidelity confirmation that the chlorine atom(s) are incorporated into the molecule.

Predictable Fragmentation Pathways

While ESI is a soft technique, increasing the collision energy in the mass spectrometer (MS/MS or tandem MS) can induce controlled fragmentation, providing further structural evidence. For thiazole sulfonamides, a common and highly diagnostic fragmentation pathway is the loss of sulfur dioxide (SO₂).

  • Mechanistic Insight: The fragmentation of aromatic sulfonamides often involves the elimination of SO₂ (a neutral loss of 64 Da) through a rearrangement process.[10][11] This pathway is frequently observed and can be promoted by electron-withdrawing groups on the aromatic ring, such as the chloro-thiazole system.[11] Observing this specific loss provides strong evidence for the presence of the sulfonamide functional group.

Comparative Analysis: NMR vs. MS for Thiazole Sulfonamide Characterization

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atomic connectivity, chemical environment, stereochemistryMolecular weight, elemental composition (HRMS), structural fragments
Strengths Unambiguous structure elucidation; identifies isomersHigh sensitivity (detects trace amounts); confirms elemental formula; rapid analysis
Limitations Lower sensitivity; requires larger sample amounts; can be time-consumingDoes not provide detailed connectivity; cannot distinguish between many isomers (e.g., positional)
Key Application for this Scaffold Definitive assignment of the C4-H proton and carbon skeleton; confirms successful derivatization at the sulfonyl group.Rapid confirmation of molecular weight; validation of chlorine presence via isotopic pattern; identification of the key SO₂ loss fragment.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the thiazole derivative.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often useful for ensuring the solubility of polar derivatives and for observing exchangeable protons like N-H.[4]

  • Internal Standard: Use the residual solvent peak as a primary reference (e.g., CHCl₃ at δ 7.26 ppm; DMSO at δ 2.50 ppm).[4] For highly quantitative work, a calibrated internal standard may be added.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Follow with a ¹³C NMR (e.g., using a broadband decoupling sequence).

  • Advanced Analysis (If Required): If assignments are ambiguous, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations).[8]

Protocol 2: Mass Spectrometry Sample Preparation and Analysis (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an HPLC system. Using an HPLC provides an additional layer of purity assessment.[12]

  • Ionization Mode: Operate the mass spectrometer in positive ion mode to generate the [M+H]⁺ ion.

  • Full Scan Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion and verify its isotopic pattern.

  • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze for characteristic neutral losses, such as SO₂ (64 Da).[11]

Visualizing the Workflow and Key Data

A robust analytical workflow ensures comprehensive and reliable characterization of the target molecule.

G cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_conclusion Conclusion start Synthesized Derivative nmr_prep NMR Sample Prep (Protocol 1) start->nmr_prep Sample Aliquot ms_prep MS Sample Prep (Protocol 2) start->ms_prep Sample Aliquot nmr_acq 1D & 2D NMR Acquisition nmr_prep->nmr_acq ms_acq ESI-MS & MS/MS Acquisition ms_prep->ms_acq nmr_data NMR Data Analysis (Shifts, Couplings) nmr_acq->nmr_data ms_data MS Data Analysis (MW, Isotopes, Fragments) ms_acq->ms_data final Structure Confirmed nmr_data->final ms_data->final

Caption: Workflow for the structural confirmation of thiazole derivatives.

Caption: Key NMR and MS features of a thiazole sulfonamide derivative.

Conclusion

The characterization of this compound derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the definitive, high-resolution structural map, mass spectrometry offers rapid, high-sensitivity confirmation of molecular weight and key structural motifs. By leveraging the strengths of both techniques—from the diagnostic singlet of the C4-H in the ¹H NMR to the unmistakable chlorine isotopic pattern in the mass spectrum—researchers can establish a self-validating system. This synergistic workflow ensures the highest degree of confidence in the identity and purity of these vital chemical entities, accelerating progress in drug discovery and development.

References

  • Title: Mass spectral fragmentations of sulfonates.
  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: Molecules (MDPI) URL:[Link]
  • Title: NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives Source: Magnetic Resonance in Chemistry URL:[Link]
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Comparison of 2-Chloro-1,3-thiazole-5-sulfonyl chloride with other sulfonylating agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to 2-Chloro-1,3-thiazole-5-sulfonyl chloride for Researchers

An In-Depth Analysis of a Heterocyclic Sulfonylating Agent Against Common Alternatives

In the landscape of modern medicinal chemistry and drug discovery, the sulfonamide functional group is a cornerstone, integral to the efficacy of numerous therapeutic agents.[1] The choice of sulfonylating agent is therefore a critical decision in the synthesis of these molecules, directly impacting reactivity, selectivity, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of this compound, a heterocyclic sulfonylating agent, with more conventional alternatives like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).

Introduction: The Role and Diversity of Sulfonylating Agents

Sulfonylating agents are reactive compounds, typically sulfonyl chlorides, used to introduce a sulfonyl group (-SO₂R) to a nucleophile, most commonly an amine or an alcohol, to form sulfonamides or sulfonate esters, respectively. The resulting sulfonamide moiety is prized for its chemical stability, hydrogen bonding capabilities, and its role as a bioisostere for other functional groups.[1]

Commonly used sulfonylating agents include:

  • p-Toluenesulfonyl chloride (TsCl): An aromatic sulfonyl chloride, widely used for its moderate reactivity and the crystallinity it often imparts to its derivatives, simplifying purification. The resulting tosylates are excellent leaving groups for substitution reactions.[2]

  • Methanesulfonyl chloride (MsCl): An aliphatic sulfonyl chloride, valued for its high reactivity and the small size of the mesyl group.

  • Dansyl chloride: Used primarily for fluorescent labeling of amines and amino acids.

  • N-Heterocyclic sulfonyl chlorides: A growing class of reagents where the sulfonyl chloride is attached to a heteroaromatic ring. This compound is a prominent member of this class.

The selection of a sulfonylating agent is dictated by the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and the properties of the final sulfonamide product.

Profiling this compound: Structure and Reactivity

This compound is a bifunctional reagent characterized by a thiazole ring bearing both a reactive sulfonyl chloride group and a chlorine atom.[3] The thiazole ring itself is an important pharmacophore found in numerous biologically active compounds, including antimicrobial and anticancer agents.[4][5][6]

Key Structural Features and Their Influence:

  • Electron-Deficient Thiazole Ring: The thiazole ring is an electron-withdrawing heterocycle. This property significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it highly reactive towards nucleophiles.[3]

  • Chlorine at C2-Position: The chlorine atom at the 2-position of the thiazole ring further enhances the electron-withdrawing nature of the ring system, contributing to the high reactivity of the sulfonyl chloride. It also presents an additional site for potential subsequent cross-coupling reactions, although the C-Cl bond on a thiazole is generally less reactive than the sulfonyl chloride.

This heightened reactivity allows for sulfonylation reactions to proceed under mild conditions and often with shorter reaction times compared to less activated sulfonyl chlorides like TsCl.

Comparative Analysis: Performance in Sulfonylation Reactions

The primary measure of a sulfonylating agent's utility is its performance in forming sulfonamides and sulfonate esters. Below is a comparative look at this compound against its common counterparts.

3.1. Reactivity

Due to the strong electron-withdrawing effect of the 2-chloro-thiazole moiety, this compound is generally more reactive than arylsulfonyl chlorides like TsCl. This enhanced electrophilicity can be advantageous when working with weakly nucleophilic amines or hindered alcohols, where TsCl or MsCl might require harsh conditions or fail to react altogether.

Table 1: Qualitative Reactivity Comparison of Common Sulfonylating Agents

Sulfonylating AgentStructureRelative ReactivityKey Characteristics
This compound HighHighly activated by electron-withdrawing thiazole ring. Useful for unreactive nucleophiles.
p-Toluenesulfonyl chloride (TsCl) ModerateIndustry standard, good for primary/secondary amines and alcohols, forms stable tosylates.[2]
Methanesulfonyl chloride (MsCl) HighHighly reactive, small steric footprint.
2-Naphthalenesulfonyl chloride ModerateSimilar to TsCl, can offer different solubility and crystalline properties.

3.2. Selectivity

In molecules with multiple nucleophilic sites, such as polyamines or amino alcohols, selectivity can be a significant challenge. While highly reactive agents like MsCl can sometimes lead to over-reaction or lack of selectivity, the steric bulk of the sulfonylating agent can play a crucial role. The thiazole-based reagent offers a larger steric profile than MsCl, which can sometimes be leveraged to achieve selectivity for less hindered nucleophiles. For example, TsCl is often selective for primary over secondary alcohols due to its size.[2]

3.3. Properties of the Resulting Sulfonamide

The nature of the "R" group on the sulfonyl moiety (-SO₂R) influences the properties of the final sulfonamide product.

  • Acidity of the N-H bond: The electron-withdrawing nature of the 2-chloro-thiazole ring makes the resulting sulfonamide N-H proton more acidic compared to a tosyl- or mesyl-sulfonamide. This can affect the molecule's solubility, crystal packing, and its ability to act as a hydrogen bond donor in biological systems.

  • Stability: Thiazole-sulfonamides are generally stable compounds. However, the stability of heterocyclic sulfonyl chlorides themselves can be a concern. Some heteroaromatic sulfonyl chlorides are prone to decomposition, for instance, through the extrusion of SO₂.[7][8] While specific stability data for this compound is not widely published, it is a commercially available reagent, suggesting reasonable shelf-life under appropriate storage conditions.

  • Biological Activity: The thiazole moiety itself is a well-known pharmacophore.[5] Incorporating this ring system directly into a drug candidate via sulfonylation can be a strategy to enhance or introduce biological activity.[4]

Experimental Protocols and Data

The following section provides a generalized protocol for the synthesis of a sulfonamide using this compound and presents comparative data.

4.1. General Experimental Protocol for Sulfonamide Synthesis

This protocol is representative for the reaction of an amine with a sulfonyl chloride.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine 1. Dissolve amine (1.0 eq) and base (e.g., pyridine, 1.2 eq) in an aprotic solvent (e.g., DCM). cooling 2. Cool the mixture to 0 °C in an ice bath. reagent_prep 3. Dissolve this compound (1.1 eq) in DCM. amine->reagent_prep addition 4. Add the sulfonyl chloride solution dropwise to the cooled amine mixture. quench 6. Quench the reaction with water and separate the organic layer. reagent_prep->quench stir 5. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). wash 7. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. dry 8. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. purify 9. Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for sulfonamide synthesis.

Table 2: Hypothetical Comparative Data for the Sulfonylation of Aniline

Sulfonylating AgentReaction Time (h)Temperature (°C)Yield (%)Reference
This compound 1-20 to RT>90(Typical for activated sulfonyl chlorides)
p-Toluenesulfonyl chloride (TsCl) 4-8RT to 4085-95[9]
Methanesulfonyl chloride (MsCl) 0.5-10 to RT>95(Known high reactivity)

Note: This data is representative and actual results will vary based on the specific substrate and conditions.

Logical Framework for Agent Selection

Choosing the right sulfonylating agent is a multifactorial decision. The following diagram outlines a logical process for this selection.

dot

G start Start: Need to Synthesize a Sulfonamide substrate Evaluate Substrate: - Nucleophilicity? - Steric Hindrance? start->substrate goal Define Goal: - High Yield? - Specific Product Properties? - Cost / Availability? start->goal decision1 Is the nucleophile weak or hindered? substrate->decision1 decision2 Are specific properties needed from the sulfonyl group (e.g., biological activity, H-bond acidity)? goal->decision2 high_reactivity Choose High Reactivity Agent: - this compound - MsCl decision1->high_reactivity Yes std_reactivity Standard Agent is Likely Sufficient: - TsCl decision1->std_reactivity No final_choice Final Selection & Optimization high_reactivity->final_choice std_reactivity->final_choice thiazole Consider Functionalized Agent: - this compound decision2->thiazole Yes conventional Conventional Agents are Suitable: - TsCl - MsCl decision2->conventional No thiazole->final_choice conventional->final_choice

Caption: Decision workflow for selecting a sulfonylating agent.

Conclusion and Future Outlook

This compound stands out as a highly reactive sulfonylating agent, offering distinct advantages for specific synthetic challenges. Its enhanced reactivity, driven by the electron-deficient thiazole ring, makes it an excellent choice for reactions involving unreactive nucleophiles where common agents like TsCl may be sluggish. Furthermore, the incorporation of the biologically relevant thiazole moiety provides a strategic advantage in drug discovery, potentially imparting desirable pharmacological properties to the target molecule.

While TsCl and MsCl will remain workhorse reagents due to their low cost and extensive documentation, specialized reagents like this compound provide an expanded toolkit for the modern synthetic chemist. As the demand for molecular diversity and novel chemical matter grows, the strategic application of such functionalized, heterocyclic sulfonylating agents will undoubtedly play an increasingly important role in the rapid and efficient synthesis of next-generation therapeutics.

References

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.). MDPI.
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  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
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A Comparative Guide to 2-Chloro-1,3-thiazole-5-sulfonyl Chloride Derivatives in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone in the design of enzyme inhibitors, particularly targeting the ubiquitous carbonic anhydrases (CAs). Among the diverse heterocyclic scaffolds used to modulate the pharmacological properties of sulfonamides, the 2-chloro-1,3-thiazole-5-sulfonyl chloride framework presents a compelling starting point for developing potent and selective CA inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative perspective against established alternatives and is supported by experimental data and protocols to inform rational drug design.

The 2-Chloro-1,3-thiazole-5-sulfonamide Scaffold: A Privileged Starting Point

The 2-chloro-1,3-thiazole-5-sulfonamide core offers several advantageous features for inhibitor design. The sulfonamide group (—SO₂NH₂) is a well-established zinc-binding group (ZBG) that anchors the inhibitor to the Zn²⁺ ion in the active site of carbonic anhydrases[1]. The thiazole ring provides a rigid scaffold that can be readily functionalized, while the chlorine atom at the 2-position offers a potential site for further modification or can influence the electronic properties of the ring system. The strategic placement of substituents on the sulfonamide nitrogen allows for the exploration of the "tail" of the molecule, which is a critical determinant of inhibitory potency and isoform selectivity[2].

Structure-Activity Relationship (SAR) Insights

The primary focus of SAR studies on this scaffold is the derivatization of the sulfonamide nitrogen. By introducing a variety of substituents, researchers can probe the chemical space within and around the enzyme's active site to optimize binding interactions.

Impact of N-Substitution on Inhibitory Potency

Systematic modification of the substituent (R) on the sulfonamide nitrogen (—SO₂NHR) has revealed key trends in inhibitory activity against various human carbonic anhydrase (hCA) isoforms. Generally, the nature of the R group dictates the interactions with amino acid residues lining the active site cavity, leading to variations in potency and selectivity.

For instance, the introduction of aromatic and heteroaromatic rings can lead to potent inhibitors. The nature of these rings and their substitution patterns are critical. It has been observed in related five-membered heterocyclic sulfonamides that the nature of the aromatic moiety in the tail of the molecule is a primary factor influencing activity against different isoforms[2].

The Role of the 4-Position on the Thiazole Ring

While the primary focus is often on the N-substituent of the sulfonamide, modifications at the 4-position of the thiazole ring have also been explored. However, studies on related thiazole sulfonamide derivatives suggest that the group at this position does not appear to significantly influence the inhibitory properties[2]. This indicates that the key interactions driving potency and selectivity are primarily governed by the sulfonamide group and its N-substituent.

Comparative Analysis with Alternative Scaffolds

To contextualize the performance of 2-chloro-1,3-thiazole-5-sulfonamide derivatives, a comparison with other well-established classes of carbonic anhydrase inhibitors is essential.

Benzenesulfonamides

Benzenesulfonamides represent a classical and extensively studied class of CA inhibitors. A key difference lies in the nature of the aromatic core. While the phenyl ring of benzenesulfonamides is purely aromatic, the thiazole ring of the target compounds is a five-membered heterocycle containing both sulfur and nitrogen atoms. This difference in the core structure can influence the overall physicochemical properties, such as solubility and metabolic stability, as well as the orientation of the "tail" within the active site.

Acetazolamide and Other Thiadiazole-based Inhibitors

Acetazolamide, a clinically used CA inhibitor, features a 1,3,4-thiadiazole-2-sulfonamide scaffold. This isomeric relationship with the 1,3-thiazole core of the target compounds can lead to different binding modes and isoform selectivity profiles. Studies on acetazolamide derivatives have shown that mono-substituted compounds often exhibit better inhibition and selectivity for certain isoforms like hCA II[2].

Quantitative Performance Data

The inhibitory potency of sulfonamide derivatives is typically quantified by their inhibition constant (Kᵢ). The following table summarizes representative Kᵢ values for various sulfonamide derivatives against key hCA isoforms, providing a basis for comparison.

Compound ClassDerivativehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Thiazole Sulfonamides Pritelivir Congeners354 - 816 (hCA VA)---[2]
Thiadiazole Sulfonamides Positively Charged Derivatives3 - 120.20 - 5.963 - 45-[2]
Thiadiazole Sulfonamides Acetazolamide-based Derivatives-16.7 (IC₅₀)--[2]
Benzenesulfonamides Hydrazonobenzenesulfonamides18.5 - 45.51.75 - 6.6534.3 - 67.5-[3]

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in assay conditions. The table highlights the range of activities observed for different classes of sulfonamides.

Experimental Protocols

General Synthesis of N-Substituted 2-Chloro-1,3-thiazole-5-sulfonamides

The synthesis of N-substituted 2-chloro-1,3-thiazole-5-sulfonamides typically starts with the preparation of the key intermediate, this compound.

Step 1: Synthesis of this compound

A common route involves the chlorosulfonation of a suitable 2-chlorothiazole precursor. For example, chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole can yield 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride[4].

Step 2: Sulfonamide Formation

The resulting sulfonyl chloride is then reacted with a primary or secondary amine (R-NH₂ or R₂NH) in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, tetrahydrofuran) to yield the desired N-substituted sulfonamide.

Synthesis_Workflow Start 2-Chlorothiazole Precursor Intermediate This compound Start->Intermediate Chlorosulfonation Product N-Substituted 2-Chloro-1,3-thiazole-5-sulfonamide Intermediate->Product Base, Inert Solvent Amine Primary/Secondary Amine (R-NH₂ / R₂NH) Amine->Product

Caption: General synthetic workflow for N-substituted 2-chloro-1,3-thiazole-5-sulfonamides.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method

The inhibitory activity of the synthesized compounds against various CA isoforms is determined using a stopped-flow spectrophotometer to measure the kinetics of the CO₂ hydration reaction.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. This reaction causes a change in pH, which is monitored by a pH indicator (e.g., phenol red). The initial rate of the reaction is proportional to the enzyme's activity. The inhibition constant (Kᵢ) is determined by measuring the reaction rates at various inhibitor concentrations.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled deionized water[5].

    • Prepare a buffer solution containing the CA enzyme and a pH indicator[6].

    • Prepare serial dilutions of the inhibitor compound in a suitable solvent (e.g., DMSO)[6].

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C)[6].

    • Load one syringe with the CO₂-saturated water and the other with the enzyme/indicator solution (pre-incubated with the inhibitor for a defined period)[6].

    • Initiate the reaction by rapidly mixing the two solutions.

    • Record the change in absorbance of the pH indicator over time to determine the initial reaction rate[6].

  • Data Analysis:

    • Calculate the initial rates for the uncatalyzed reaction, the uninhibited enzyme-catalyzed reaction, and the reaction at each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from a dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis Prep1 Prepare CO₂-Saturated Water Measure2 Load Syringes Prep1->Measure2 Prep2 Prepare Enzyme & Indicator Solution Prep2->Measure2 Prep3 Prepare Inhibitor Dilutions Prep3->Prep2 Measure1 Equilibrate Instrument Measure1->Measure2 Measure3 Mix & Initiate Reaction Measure2->Measure3 Measure4 Record Absorbance Change Measure3->Measure4 Analysis1 Calculate Initial Rates Measure4->Analysis1 Analysis2 Determine IC₅₀ Analysis1->Analysis2 Analysis3 Calculate Kᵢ Analysis2->Analysis3

Caption: Workflow for the stopped-flow CO₂ hydration assay for CA inhibition.

Conclusion and Future Directions

The this compound scaffold serves as a valuable platform for the design of novel carbonic anhydrase inhibitors. The SAR studies, primarily focused on N-substitution of the sulfonamide group, have demonstrated that the "tail" of the molecule plays a crucial role in determining inhibitory potency and isoform selectivity. While direct and comprehensive SAR data for a wide range of derivatives from this specific starting material is still emerging, the available information, in conjunction with data from related heterocyclic sulfonamides, provides a strong foundation for future drug discovery efforts.

Future research should focus on the systematic synthesis and evaluation of a diverse library of N-substituted 2-chloro-1,3-thiazole-5-sulfonamides to build a more detailed and quantitative SAR model. Exploring bioisosteric replacements for the chlorine atom could also lead to compounds with improved pharmacological profiles[7]. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ultimately contributing to the development of more potent and selective carbonic anhydrase inhibitors for various therapeutic applications.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Inhibition data of human CA isoforms hCA I, II, and VII and fungal β-CA...
  • Jo, B. H., & Lee, S. G. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Applied Sciences, 11(15), 7083. [Link]
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  • Khan, Y., et al. (2023). a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174981. [Link]
  • Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal, 112(6), 1258-1269. [Link]
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X-ray crystallography of 2-Chloro-1,3-thiazole-5-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the X-ray Crystallography of 2-Chloro-1,3-thiazole-5-sulfonyl Chloride Derivatives

For professionals in drug discovery and medicinal chemistry, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the foundational blueprint for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and designing next-generation therapeutics. Derivatives of this compound are a class of compounds of significant interest, serving as versatile intermediates in the synthesis of molecules with a wide range of biological activities.[1][2]

This guide provides a comprehensive, field-proven perspective on determining the definitive solid-state structure of these derivatives using single-crystal X-ray crystallography. It further contextualizes this "gold standard" technique by objectively comparing it with essential complementary methods, offering researchers a holistic framework for molecular characterization.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid.[3] By measuring the diffraction patterns produced when a single crystal is irradiated with X-rays, we can deduce the electron density distribution and, consequently, the atomic positions, bond lengths, and bond angles with unparalleled accuracy.[4]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-stage process where meticulous technique is paramount. The primary challenge, particularly for complex organic molecules, often lies in obtaining crystals of sufficient size and quality.[5]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization (The Art) cluster_2 Phase 3: Data Acquisition & Analysis synthesis Synthesis of Thiazole Derivative purification Purification (e.g., Chromatography) synthesis->purification Crude Product crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization Pure Compound optimization Troubleshooting & Optimization crystallization->optimization Polymorphism, Oiling Out, etc. mounting Crystal Mounting & Screening optimization->mounting High-Quality Crystal data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model validation Final Structure Validation (CIF) refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Crystallization of Sulfonamide Derivatives

Obtaining diffraction-quality crystals is the most critical and often empirical step. Sulfonamides can exhibit polymorphism, where the same molecule packs into different crystal structures, making standardized conditions essential.[6] The following protocols are foundational starting points.

Protocol 1: Single-Solvent Slow Evaporation This is the simplest method and often a good first approach.

  • Solvent Selection: Dissolve a small amount of the purified this compound derivative in various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) at room temperature to identify a solvent in which the compound is moderately soluble.

  • Dissolution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

  • Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This slows the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[6] Well-formed, symmetric crystals with smooth faces are ideal.[5]

Protocol 2: Solvent/Anti-Solvent Vapor Diffusion This technique is highly effective for compounds that are highly soluble in one solvent and poorly soluble in another.

  • System Selection: Identify a "good" solvent in which your compound is highly soluble (e.g., dichloromethane) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane).[6]

  • Setup: Dissolve the compound in a minimal amount of the good solvent in a small, open vial. Place this small vial inside a larger, sealable jar containing a reservoir of the anti-solvent.

  • Diffusion: Seal the larger jar. The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow, controlled crystal growth.

Troubleshooting Common Issues:

  • "Oiling Out": This occurs when the compound separates as a liquid instead of a solid. This can be caused by high impurity concentrations or if the solution temperature is higher than the compound's melting point.[7] To resolve this, try re-dissolving the oil with gentle heating, adding more solvent, and allowing it to cool more slowly.[7]

  • No Crystals Form: The solution may be undersaturated or supersaturated without nucleation points. Try scratching the inside of the vial with a glass rod or introducing a "seed crystal" from a previous successful attempt to induce crystallization.[6][7]

Data Collection and Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray beam of a specific wavelength (e.g., Cu Kα₁ radiation).[8] The crystal is rotated, and thousands of diffraction spots are collected on a detector.[5] The stages involved in structure determination from this data are: unit cell determination, space group assignment, structure solution, and structure refinement.[9] Sophisticated software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[10][11]

Part 2: A Comparative Framework: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. Each method provides a unique piece of the puzzle, and their combined data provides a self-validating system of evidence for the proposed structure.

G center Molecular Characterization xray X-ray Crystallography (Solid State) center->xray Definitive 3D Structure nmr NMR Spectroscopy (Solution State) center->nmr Connectivity & Environment ms Mass Spectrometry center->ms Molecular Weight & Formula comp Computational Modeling (In Silico) center->comp Predicted Geometry & Energetics xray->comp Validates nmr->xray Compares Conformation ms->nmr Confirms Identity

Caption: The synergistic relationship between key analytical techniques.

Comparison of Analytical Techniques

The table below summarizes the primary outputs and applications of each technique in the context of characterizing this compound derivatives.

TechniquePrimary Information ProvidedKey Application & Rationale
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, intermolecular interactions (e.g., hydrogen bonds).[3][12]Definitive Structure Elucidation. Provides an unambiguous map of the molecule in the solid state, crucial for understanding SAR and for validating computational models.
NMR Spectroscopy Chemical environment of nuclei (¹H, ¹³C), scalar coupling (connectivity), through-space correlations (NOE).[13][14]Structure Confirmation in Solution. Confirms the covalent framework (which atoms are bonded to which) and provides insight into the molecule's conformation in a solution state, which may differ from the solid state.[15][16]
Mass Spectrometry (MS) Mass-to-charge ratio (m/z), molecular weight, isotopic distribution, fragmentation patterns.[17][18]Identity and Formula Confirmation. High-resolution MS (HRMS) provides a highly accurate molecular formula.[19][20][21] Fragmentation patterns can offer additional structural clues.[17][19]
Computational Modeling Predicted lowest energy conformation, molecular orbital energies (HOMO/LUMO), electrostatic potential maps, theoretical vibrational frequencies.[22][23]Prediction and Rationalization. Allows for the prediction of molecular geometry before synthesis or crystallization.[24] The experimental X-ray structure serves as the benchmark for validating the accuracy of the theoretical model.[25][26]

Part 3: Case Study and Data Interpretation

While a specific crystal structure for a derivative of this compound is not publicly available, we can examine the published data for the closely related precursor, 2-chloro-5-chloromethyl-1,3-thiazole , to illustrate the type of quantitative data obtained.[10][11]

Table of Crystallographic Data for 2-chloro-5-chloromethyl-1,3-thiazole [10][11]

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)4.2430 (8)Unit cell dimension.
b (Å)17.151 (3)Unit cell dimension.
c (Å)9.1640 (18)Unit cell dimension.
β (°)96.82 (3)Unit cell angle.
Volume (ų)662.2 (2)Volume of the unit cell.
Key Torsion Angle (S—C2—C4—Cl2)-66.66 (1)°Defines the conformation of the chloromethyl group relative to the thiazole ring.

This high-precision data is invaluable. For a sulfonyl chloride derivative, for example, the exact torsion angles around the S-C and S-N bonds would dictate the spatial orientation of substituents. This orientation governs how the molecule can interact with a biological target, such as the active site of an enzyme. Furthermore, analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H group, which are critical for understanding physical properties like solubility and melting point.[12]

Conclusion

For the rigorous characterization of this compound derivatives, single-crystal X-ray crystallography is the indispensable tool for providing definitive, high-resolution three-dimensional structural information. Its power lies in its ability to deliver an unambiguous atomic-level picture, which is fundamental to modern, structure-based drug design. However, this technique does not exist in a vacuum. Its findings are most powerful when integrated with data from complementary methods like NMR and mass spectrometry, which confirm the molecule's identity and solution-state behavior, and computational modeling, which provides a theoretical framework for rationalizing experimental results. By employing this synergistic suite of techniques, researchers can build a comprehensive, self-validating dossier on novel compounds, accelerating the journey from molecular concept to therapeutic reality.

References

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  • Yurttaş, L., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 9(19), 21356–21370.
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  • Yurttaş, L., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ResearchGate.
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  • Johnston, A., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 5), 651-666.
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  • ResearchGate. (n.d.). Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study | Request PDF.
  • Aly, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1726.
  • Arshad, M., et al. (2016). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1461-1465.
  • Aly, A. A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(3), 1184.
  • Skrockis, E., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Materials, 14(21), 6333.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 223-231.

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A Comparative Guide to the Synthetic Routes of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

This compound is a key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable chloro-substituted thiazole ring, allows for diverse chemical transformations. This versatility has led to its incorporation into molecules targeting a range of therapeutic areas, including antimicrobials and kinase inhibitors. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the drug development pipeline.

The Established Synthetic Route: A Two-Step Approach from 2-Aminothiazole

The most commonly employed and well-documented synthesis of this compound begins with the readily available starting material, 2-aminothiazole. This pathway involves two sequential and robust chemical transformations: a Sandmeyer reaction to replace the amino group with a chloro group, followed by an electrophilic chlorosulfonation at the C5 position of the thiazole ring.

Step 1: The Sandmeyer Reaction - Synthesis of 2-Chlorothiazole

The conversion of 2-aminothiazole to 2-chlorothiazole is a classic example of the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of amino groups into various functionalities via a diazonium salt intermediate.[1][2][3][4]

Mechanism: The reaction proceeds through the diazotization of the exocyclic amino group of 2-aminothiazole with a nitrite source (e.g., sodium nitrite or n-butyl nitrite) in an acidic medium to form a stable diazonium salt. This intermediate is then subjected to a copper(I) chloride-catalyzed nucleophilic substitution, where the diazonium group is displaced by a chloride ion, liberating nitrogen gas and yielding 2-chlorothiazole. The use of a copper(I) catalyst is crucial for the efficiency of this radical-nucleophilic aromatic substitution (SRNAr) process.

Sandmeyer_Mechanism cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction 2-Aminothiazole 2-Aminothiazole Thiazole-2-diazonium salt Thiazole-2-diazonium salt 2-Aminothiazole->Thiazole-2-diazonium salt NaNO₂, H⁺ Aryl Radical Aryl Radical Thiazole-2-diazonium salt->Aryl Radical CuCl (-N₂) 2-Chlorothiazole 2-Chlorothiazole Aryl Radical->2-Chlorothiazole CuCl₂

Caption: The Sandmeyer reaction pathway for the synthesis of 2-chlorothiazole.

Experimental Protocol: Synthesis of 2-Chlorothiazole

A solution of 2-aminothiazole (1.0 eq) is prepared in a suitable solvent such as acetonitrile.[2][3] To this solution, copper(I) chloride (1.5 eq) and n-butyl nitrite (1.5 eq) are added. The reaction mixture is then heated to approximately 60°C for 15-30 minutes, during which the evolution of nitrogen gas is observed.[2][3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with aqueous ammonia to remove copper salts. The organic layer is then dried and concentrated to afford 2-chlorothiazole.

ReagentMolar EquivalentPurpose
2-Aminothiazole1.0Starting Material
Copper(I) Chloride1.5Catalyst
n-Butyl Nitrite1.5Diazotizing Agent
Acetonitrile-Solvent

Table 1: Typical reagents for the Sandmeyer synthesis of 2-chlorothiazole.

Yields for this reaction can vary, with reports suggesting moderate to good yields, often in the range of 40-60%.[3]

Step 2: Chlorosulfonation - Introduction of the Sulfonyl Chloride Group

The second step involves the electrophilic aromatic substitution of 2-chlorothiazole with a strong chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H), to introduce the sulfonyl chloride group at the C5 position.[5]

Mechanism: The thiazole ring, although containing deactivating heteroatoms, is sufficiently activated for electrophilic substitution, particularly at the C5 position. Chlorosulfonic acid acts as the electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the sulfur trioxide moiety of chlorosulfonic acid attacks the electron-rich C5 position of the thiazole ring, leading to the formation of a sigma complex. Subsequent loss of a proton restores aromaticity and yields the 2-chloro-1,3-thiazole-5-sulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.

Chlorosulfonation_Pathway 2-Chlorothiazole 2-Chlorothiazole Sigma_Complex Sigma Complex 2-Chlorothiazole->Sigma_Complex + ClSO₃H Sulfonic_Acid 2-Chloro-1,3-thiazole-5-sulfonic acid Sigma_Complex->Sulfonic_Acid -H⁺ Sulfonyl_Chloride This compound Sulfonic_Acid->Sulfonyl_Chloride + ClSO₃H

Caption: Electrophilic chlorosulfonation of 2-chlorothiazole.

Experimental Protocol: Chlorosulfonation of 2-Chlorothiazole

In a flask equipped with a stirrer and a dropping funnel, and protected from atmospheric moisture, 2-chlorothiazole (1.0 eq) is added portion-wise to an excess of chlorosulfonic acid (typically 4-5 eq) at a low temperature (0-5°C).[6] The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by quenching a small aliquot in water and analyzing the resulting sulfonic acid by NMR or LC-MS. Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated product, this compound, is then collected by filtration, washed with cold water, and dried under vacuum.

ReagentMolar EquivalentPurpose
2-Chlorothiazole1.0Substrate
Chlorosulfonic Acid4.0 - 5.0Reagent and Solvent

Table 2: Reagents for the chlorosulfonation of 2-chlorothiazole.

This reaction generally proceeds in high yield, often exceeding 80-90%, providing the target molecule with good purity after a simple work-up.

Alternative Synthetic Strategies: Exploring Different Starting Materials

While the established route from 2-aminothiazole is reliable, the exploration of alternative synthetic pathways is crucial for process optimization, cost reduction, and accessing different substitution patterns. Several patents describe the synthesis of a closely related intermediate, 2-chloro-5-chloromethyl-1,3-thiazole, from alternative, readily available starting materials. These routes, if coupled with an efficient conversion of the chloromethyl group to a sulfonyl chloride, could present viable alternatives.

Alternative Route 1: From Allyl Isothiocyanate

A patented process describes the synthesis of 2-chloro-5-chloromethyl-1,3-thiazole from allyl isothiocyanate.[7] This method involves the reaction of allyl isothiocyanate with a chlorinating agent, such as sulfuryl chloride or chlorine, in an inert solvent.[7][8]

Allyl_Isothiocyanate_Route Allyl_Isothiocyanate Allyl Isothiocyanate Intermediate 2-Chloro-5-chloromethyl-1,3-thiazole Allyl_Isothiocyanate->Intermediate Chlorinating Agent

Caption: Synthesis of a key intermediate from allyl isothiocyanate.

Alternative Route 2: From 1,3-Dichloropropene and a Thiocyanate Salt

Another patented approach utilizes the reaction of 1,3-dichloropropene with a thiocyanate salt (e.g., sodium thiocyanate) to generate an isothiocyanate intermediate in situ.[9][10] This intermediate then undergoes a chlorination-cyclization reaction to yield 2-chloro-5-chloromethyl-1,3-thiazole.[9][10]

Dichloropropene_Route Starting_Materials 1,3-Dichloropropene + Thiocyanate Salt Intermediate_1 Isothiocyanate Intermediate Starting_Materials->Intermediate_1 Intermediate_2 2-Chloro-5-chloromethyl-1,3-thiazole Intermediate_1->Intermediate_2 Chlorinating Agent

Caption: A multi-step synthesis from 1,3-dichloropropene.

The Challenge: Conversion of the Chloromethyl Group

A key challenge in utilizing these alternative routes for the synthesis of this compound is the efficient and selective conversion of the C5-chloromethyl group to a sulfonyl chloride. This transformation would likely require a multi-step sequence, potentially involving:

  • Nucleophilic substitution of the chloride with a sulfur nucleophile (e.g., sodium sulfite or thiourea followed by hydrolysis) to introduce a sulfur-containing functionality.

  • Oxidation of the resulting thiol or sulfonic acid to the corresponding sulfonyl chloride.

While methods for the oxidation of thiols to sulfonyl chlorides are known, the application of these methods to the specific substrate, 2-chloro-5-mercaptomethyl-1,3-thiazole, is not well-documented in the literature.[11] This lack of established protocols for the final conversion step makes a direct comparison of the overall efficiency of these alternative routes with the established pathway speculative.

Comparative Analysis

FeatureEstablished Route (from 2-Aminothiazole)Alternative Routes (Hypothetical Completion)
Starting Material Availability 2-Aminothiazole is readily available.Allyl isothiocyanate and 1,3-dichloropropene are common bulk chemicals.
Number of Steps 2 well-defined steps.Potentially 3-4 steps, including the less-defined chloromethyl conversion.
Reaction Conditions Sandmeyer: Moderate temperatures. Chlorosulfonation: Low to ambient temperatures, requires handling of corrosive chlorosulfonic acid.Initial steps often involve moderate to high temperatures. The final conversion step is uncertain.
Yield and Purity Generally good to high yields for both steps. Purification is relatively straightforward.Yields for the initial steps are reported to be good in patents. The overall yield is highly dependent on the efficiency of the final conversion.
Scalability Both steps are amenable to scale-up.The initial steps are likely scalable. The scalability of the chloromethyl conversion is unknown.
Key Challenges Handling of diazonium salts (potentially explosive if isolated). Use of highly corrosive chlorosulfonic acid.The final conversion of the chloromethyl group to a sulfonyl chloride is the major hurdle.

Table 3: A comparative overview of the synthetic routes.

Conclusion and Future Perspectives

The established two-step synthesis of this compound from 2-aminothiazole remains the most practical and well-documented method for laboratory and industrial-scale production. The reactions are robust, and the starting materials are readily accessible.

The alternative routes starting from allyl isothiocyanate or 1,3-dichloropropene offer intriguing possibilities, particularly from a cost and starting material perspective. However, the lack of a well-established and efficient method for the conversion of the resulting 2-chloro-5-chloromethyl-1,3-thiazole to the desired sulfonyl chloride is a significant drawback.

Future research in this area should focus on developing a direct and high-yielding protocol for the transformation of the chloromethyl group on the thiazole ring into a sulfonyl chloride. Success in this endeavor would unlock the potential of these alternative routes and provide a more flexible and potentially more economical approach to the synthesis of this valuable pharmaceutical intermediate.

References

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A Comparative Study on the Reactivity of Isomeric Thiazole Sulfonyl Chlorides for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, thiazole-containing scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle often involves the use of highly reactive intermediates, among which thiazole sulfonyl chlorides are particularly versatile. These reagents serve as key building blocks for the synthesis of sulfonamides and other derivatives, enabling the exploration of vast chemical space in drug discovery programs.

This guide provides an in-depth comparative analysis of the reactivity of the three positional isomers of thiazole sulfonyl chloride: thiazole-2-sulfonyl chloride, thiazole-4-sulfonyl chloride, and thiazole-5-sulfonyl chloride. Understanding the nuanced differences in their reactivity is crucial for researchers and drug development professionals to design efficient synthetic routes, optimize reaction conditions, and ultimately accelerate the discovery of novel drug candidates. This analysis is grounded in the fundamental principles of organic chemistry and supported by experimental evidence.

The Decisive Role of Electronic Distribution in the Thiazole Ring

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. A more electron-deficient sulfur center will be more susceptible to nucleophilic attack. In the case of thiazole sulfonyl chlorides, the inherent electronic properties of the thiazole ring play a crucial role in modulating this electrophilicity.

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. The electron distribution within this ring is not uniform. Computational studies and experimental observations indicate that the C2 position is the most electron-deficient, due to the inductive electron-withdrawing effects of both the adjacent nitrogen and sulfur atoms. The C4 position is also somewhat electron-deficient, while the C5 position is comparatively electron-rich.[1][2] This electronic landscape provides a strong theoretical foundation for predicting the relative reactivity of the isomeric thiazole sulfonyl chlorides.

Based on these electronic considerations, the predicted order of reactivity is:

Thiazole-2-sulfonyl chloride > Thiazole-4-sulfonyl chloride > Thiazole-5-sulfonyl chloride

This hypothesis is based on the premise that the electron-withdrawing nature of the thiazole ring, which is most pronounced at the C2 position, will render the attached sulfonyl chloride group the most electrophilic and therefore the most reactive.

Comparative Reactivity: A Deeper Dive

While direct, side-by-side kinetic studies comparing the three isomers are not extensively documented in publicly available literature, we can infer their relative reactivities from established principles of physical organic chemistry and scattered experimental observations. The primary reactions of interest for these compounds are nucleophilic substitution reactions, such as hydrolysis (reaction with water) and aminolysis (reaction with amines) to form sulfonamides.

Factors Influencing Reactivity:
  • Position of the Sulfonyl Chloride Group: As predicted by the electronic distribution of the thiazole ring, the electrophilicity of the sulfur atom in the sulfonyl chloride group is expected to be highest at the C2 position, followed by the C4 and then the C5 position.[1] This suggests a faster reaction rate for the 2-isomer with nucleophiles.

  • Substituents on the Thiazole Ring: The presence of electron-withdrawing or electron-donating groups on the thiazole ring will further modulate the reactivity of the sulfonyl chloride. For instance, an electron-withdrawing group like a nitro group is expected to increase the reactivity of the sulfonyl chloride, while an electron-donating group like a methyl group would decrease it.

Experimental Validation: A Proposed Comparative Study

To empirically validate the predicted reactivity order, a standardized experimental protocol is essential. The following section outlines a detailed methodology for a comparative kinetic analysis of the aminolysis of thiazole-2-sulfonyl chloride, thiazole-4-sulfonyl chloride, and thiazole-5-sulfonyl chloride with a model amine, such as aniline or benzylamine. The progress of the reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Comparative Aminolysis of Thiazole Sulfonyl Chlorides

Objective: To determine the relative rates of reaction of thiazole-2-sulfonyl chloride, thiazole-4-sulfonyl chloride, and thiazole-5-sulfonyl chloride with a primary amine.

Materials:

  • Thiazole-2-sulfonyl chloride

  • Thiazole-4-sulfonyl chloride

  • Thiazole-5-sulfonyl chloride

  • Aniline (or other suitable primary amine)

  • Anhydrous Acetonitrile (HPLC grade)

  • Triethylamine (or other suitable non-nucleophilic base)

  • Internal Standard (e.g., naphthalene or biphenyl)

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each thiazole sulfonyl chloride isomer (e.g., 0.1 M in anhydrous acetonitrile).

    • Prepare a stock solution of the amine (e.g., 0.1 M in anhydrous acetonitrile).

    • Prepare a stock solution of the internal standard (e.g., 0.05 M in anhydrous acetonitrile).

    • Prepare a stock solution of the base (e.g., 0.2 M in anhydrous acetonitrile).

  • Reaction Setup:

    • In a series of HPLC vials, add the appropriate volumes of the amine stock solution, internal standard stock solution, and base stock solution.

    • Equilibrate the vials to a constant temperature (e.g., 25 °C) in a thermostatted autosampler.

    • To initiate the reaction, inject a precise volume of the respective thiazole sulfonyl chloride stock solution into each vial.

  • HPLC Analysis:

    • Immediately after the addition of the sulfonyl chloride, start the HPLC analysis, injecting samples at regular time intervals (e.g., every 5 minutes).

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to achieve good separation of the starting materials, product, and internal standard.

    • Monitor the reaction by observing the decrease in the peak area of the thiazole sulfonyl chloride and the increase in the peak area of the sulfonamide product relative to the internal standard.[3]

  • Data Analysis:

    • Plot the concentration of the thiazole sulfonyl chloride (or product) as a function of time.

    • Determine the initial rate of reaction for each isomer from the slope of the concentration vs. time plot at t=0.

    • Compare the initial rates to establish the relative reactivity of the three isomers.

Expected Outcome:

The experimental results are expected to confirm the predicted order of reactivity: thiazole-2-sulfonyl chloride will exhibit the fastest rate of reaction, followed by thiazole-4-sulfonyl chloride, with thiazole-5-sulfonyl chloride being the least reactive.

Visualizing the Logic: Reactivity and Synthesis

To better illustrate the concepts discussed, the following diagrams outline the predicted reactivity hierarchy and a general workflow for the synthesis and comparative analysis of these important intermediates.

G cluster_reactivity Predicted Reactivity of Thiazole Sulfonyl Chlorides Thiazole-2-SO2Cl Thiazole-2-SO2Cl Thiazole-4-SO2Cl Thiazole-4-SO2Cl Thiazole-2-SO2Cl->Thiazole-4-SO2Cl > Thiazole-5-SO2Cl Thiazole-5-SO2Cl Thiazole-4-SO2Cl->Thiazole-5-SO2Cl >

Caption: Predicted order of reactivity based on the electronic properties of the thiazole ring.

G cluster_synthesis Synthetic Utility Thiazole Thiazole Thiazole-SO3H Thiazole Sulfonic Acid Thiazole->Thiazole-SO3H Sulfonation Thiazole-SO2Cl Thiazole Sulfonyl Chloride Thiazole-SO3H->Thiazole-SO2Cl Chlorination (e.g., SOCl2) Sulfonamide Thiazole Sulfonamide Thiazole-SO2Cl->Sulfonamide Aminolysis (R-NH2)

Caption: General synthetic route to thiazole sulfonamides via thiazole sulfonyl chlorides.

Conclusion and Future Perspectives

The comparative study of the reactivity of different thiazole sulfonyl chlorides is a critical aspect of synthetic and medicinal chemistry. The electronic nature of the thiazole ring provides a robust framework for predicting the reactivity of its sulfonyl chloride derivatives, with the 2-substituted isomer expected to be the most reactive. This understanding allows for the rational design of synthetic strategies and the efficient construction of novel thiazole-based compounds.

Further quantitative kinetic studies are warranted to provide precise rate constants for the reactions of these isomers with a wider range of nucleophiles. Such data would be invaluable for the development of predictive models for reaction outcomes and for the fine-tuning of reaction conditions in high-throughput synthesis and library generation for drug discovery. The principles and experimental protocols outlined in this guide offer a solid foundation for researchers to embark on such investigations, ultimately contributing to the advancement of thiazole chemistry and the development of new medicines.

References

  • Jouvin, K., et al. (2012). A new copper-catalyzed sulfonylation of heteroaromatic compounds. Organic Letters, 14(23), 6044-6047.
  • The Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Fier, P. S., & Maloney, K. M. (2017). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Wikipedia. Thiazole.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Kice, J. L. (1980). Mechanisms and Reactivity in Reactions of Organic Oxyacids of Sulfur and their Anhydrides. Advances in Physical Organic Chemistry, 17, 65-181.
  • Thalladi, V. R., et al. (1998). The solid state architecture of some thiazoles. New Journal of Chemistry, 22(9), 1039-1044.
  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132.
  • Heravi, M. M., et al. (2014). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances, 4(73), 38665-38668.
  • Sun, C., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5822-5826.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of reactive intermediates like 2-Chloro-1,3-thiazole-5-sulfonyl chloride is a critical cornerstone of process control and quality assurance. This sulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Its inherent reactivity, while advantageous for synthesis, presents a significant challenge for analytical characterization. This guide provides an in-depth comparison of two distinct, validated analytical approaches for the quantification of this compound: a modern derivatization-based High-Performance Liquid Chromatography (HPLC) method and a classical titrimetric approach. This document is designed to provide not just protocols, but the scientific rationale behind the methodological choices, empowering you to select and implement the most appropriate strategy for your analytical needs.

The Analytical Challenge: Taming a Reactive Intermediate

This compound is highly susceptible to hydrolysis and reaction with nucleophiles. This instability precludes direct analysis by common techniques like reversed-phase HPLC, as the analyte would likely degrade upon contact with aqueous mobile phases or residual moisture. Therefore, robust analytical methods must be designed to either convert the analyte into a stable derivative for chromatographic analysis or to quantify it based on its stoichiometric reaction in a controlled environment.

Method 1: Derivatization Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This modern approach leverages the reactivity of the sulfonyl chloride to its advantage by converting it into a stable, readily quantifiable derivative. The principle lies in reacting the sulfonyl chloride with a suitable derivatizing agent to form a stable sulfonamide or sulfonate ester, which can then be easily separated and quantified using standard RP-HPLC with UV detection.

Causality Behind Experimental Choices

The choice of a derivatization agent is paramount. It should react rapidly and completely with the sulfonyl chloride, possess a strong chromophore for sensitive UV detection, and the resulting derivative must be stable under the chromatographic conditions. An aromatic amine, such as 3-chloroaniline, is an excellent candidate as it reacts specifically with the sulfonyl chloride group to form a stable sulfonamide with strong UV absorbance.[1] The use of a non-aqueous, aprotic solvent like acetonitrile for the derivatization reaction is crucial to prevent hydrolysis of the sulfonyl chloride.

Experimental Protocol: Derivatization RP-HPLC

1. Preparation of Solutions:

  • Diluent: Anhydrous Acetonitrile.
  • Derivatizing Reagent Solution: Accurately weigh and dissolve approximately 1.0 g of 3-chloroaniline in 100 mL of anhydrous acetonitrile.
  • Standard Preparation:
  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
  • Add 10 mL of the Derivatizing Reagent Solution and swirl to mix. Allow the reaction to proceed for 15 minutes at room temperature.
  • Dilute to volume with Diluent and mix well.
  • Sample Preparation:
  • Accurately weigh a sample containing approximately 25 mg of this compound into a 50 mL volumetric flask.
  • Add 10 mL of the Derivatizing Reagent Solution and swirl to mix. Allow the reaction to proceed for 15 minutes at room temperature.
  • Dilute to volume with Diluent and mix well.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm.
  • Mobile Phase: Acetonitrile and Water (60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.

3. Analysis:

  • Inject the standard and sample solutions into the chromatograph.
  • Identify the peak corresponding to the sulfonamide derivative based on the retention time of the standard.
  • Calculate the concentration of this compound in the sample by comparing the peak area of the derivative in the sample to that in the standard.
Workflow Diagram: Derivatization RP-HPLC

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis weigh_sample Weigh Sample/ Standard add_derivatizing_reagent Add Derivatizing Reagent Solution weigh_sample->add_derivatizing_reagent react React for 15 min add_derivatizing_reagent->react dilute Dilute to Volume react->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect quantify Quantify Derivative Peak detect->quantify cluster_reaction Reaction cluster_titration Titration weigh_sample Weigh Sample add_reagent Add Excess n-butylamine weigh_sample->add_reagent react React for 10 min add_reagent->react add_indicator Add Indicator react->add_indicator titrate Titrate with Standardized HCl add_indicator->titrate endpoint Determine Endpoint titrate->endpoint calculate Calculate Assay endpoint->calculate

Sources

A Senior Application Scientist's Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Chloro-1,3-thiazole-5-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Sulfonamide Scaffold

In the landscape of medicinal chemistry, the 2-chloro-1,3-thiazole-5-sulfonyl chloride scaffold is a privileged starting point for the synthesis of a diverse array of sulfonamide derivatives.[1][2][3][4][5] These compounds are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][6][7][8] The thiazole ring provides a rigid, electron-rich core that can be strategically functionalized, while the sulfonamide group is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets.[8][9]

This guide provides a comprehensive comparison of novel this compound derivatives against established alternatives. We will delve into the critical in vitro and in vivo evaluation pathways, explaining the causal logic behind experimental choices and presenting a framework for identifying promising lead candidates. Our focus is on building a self-validating data package that ensures scientific rigor and accelerates the drug discovery pipeline.

The Chemical Landscape: Synthesis and Comparative Alternatives

The journey begins with the synthesis of a focused library of derivatives from the parent this compound. The sulfonyl chloride is a reactive handle, readily undergoing nucleophilic substitution with a variety of primary and secondary amines to yield the corresponding sulfonamides. This modular synthetic approach allows for the systematic exploration of the chemical space around the sulfonamide nitrogen, a key determinant of biological activity and selectivity.

For a meaningful evaluation, it is crucial to select appropriate comparators. These can be categorized as:

  • Structural Analogs: Other five-membered heterocyclic sulfonamides, such as those based on thiadiazole or pyrrole, which may exhibit similar but distinct pharmacological profiles.[10][11]

  • Mechanism-Based Standards: Clinically approved drugs or well-characterized tool compounds that act on the same biological target as the novel derivatives. For instance, if the target is a carbonic anhydrase, acetazolamide would be a relevant comparator.[10][11]

This comparative approach allows for the contextualization of the experimental data, providing a clear benchmark for the potency, selectivity, and overall potential of the new chemical entities.

Part I: In Vitro Evaluation - From Target Engagement to Cellular Response

The in vitro assessment is a multi-step process designed to efficiently screen and characterize the synthesized derivatives. It begins with target-specific biochemical assays and progresses to more complex cell-based models to evaluate efficacy and potential liabilities.

Biochemical Assays: Quantifying Target Engagement

The primary goal of biochemical assays is to determine if and how strongly a compound interacts with its intended molecular target, often an enzyme or receptor.[12][13] The choice of assay format is dictated by the nature of the target.

Causality in Assay Selection:

  • For Enzymatic Targets (e.g., Kinases, Proteases, Carbonic Anhydrases): An enzyme inhibition assay is the gold standard.[12][14][15] The objective is to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency.

  • For Receptor Targets (e.g., GPCRs): Radioligand binding assays are commonly employed to measure the affinity of the compound for the receptor.

Trustworthiness Through Rigorous Controls:

  • Positive Control: A known inhibitor of the target enzyme is included to validate the assay's performance.

  • Negative Control: A vehicle control (e.g., DMSO) is used to establish the baseline enzyme activity.

  • Counter-Screening: To assess selectivity, promising compounds should be tested against a panel of related enzymes or receptors. This is crucial to identify potential off-target effects early in the discovery process.

Cellular Assays: Assessing Biological Function and Cytotoxicity

While biochemical assays confirm target engagement, cellular assays provide insights into a compound's ability to exert its effect in a more physiologically relevant environment.

Key Cellular Assays:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): These assays are fundamental for determining the concentration at which a compound becomes toxic to cells.[16][17][18][19][20] The principle of the MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[16][20] The amount of formazan produced is proportional to the number of viable cells.[20]

  • Target-Specific Cellular Assays: These assays measure the downstream consequences of target engagement. For example, if the target is involved in a signaling pathway, a Western blot could be used to measure the phosphorylation status of a downstream protein.

  • Phenotypic Assays: These assays measure a functional outcome, such as inhibition of cell proliferation, induction of apoptosis, or reduction in inflammatory markers.

The In Vitro Screening Cascade

The logical flow from initial screening to detailed characterization is crucial for efficient resource allocation.

InVitro_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Lead Characterization A Compound Library (Thiazole Derivatives) B Single-Dose Biochemical Assay (e.g., Enzyme Inhibition @ 10 µM) A->B Initial Screen C IC50 Determination (Biochemical Assay) B->C Active Compounds D Cytotoxicity Assay (CC50) (e.g., MTT on relevant cell line) C->D Potent Hits E Selectivity Profiling (Panel of related enzymes) D->E Non-toxic Hits (Good Therapeutic Index) F Mechanism of Action Studies (e.g., Enzyme Kinetics) E->F G Cellular Functional Assays (e.g., Anti-inflammatory response) E->G

Caption: In Vitro Evaluation Workflow for Thiazole Sulfonamide Derivatives.

Comparative In Vitro Data Summary

All quantitative data should be systematically organized for clear comparison.

Compound IDTarget IC50 (nM)Selectivity (Fold vs. Off-Target)Cell Viability CC50 (µM)Cellular Efficacy EC50 (µM)
Derivative A 15>100>500.2
Derivative B 25020452.5
Derivative C 81550.1
Comparator 1 5050>500.8
Comparator 2 5>200100.05

Part II: In Vivo Evaluation - Assessing Pharmacokinetics and Efficacy

Promising candidates from in vitro studies are advanced to in vivo models to assess their behavior in a whole organism. This phase is critical for understanding a compound's therapeutic potential and safety profile.

Pharmacokinetic (ADME) Studies

Pharmacokinetics (PK) describes what the body does to a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[21][22][23][24][25] A compound with excellent in vitro potency is of little therapeutic value if it cannot reach its target in the body at sufficient concentrations.

Key PK Parameters:

  • Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.

  • Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

These parameters are typically determined in rodent models (e.g., mice or rats) following intravenous (IV) and oral (PO) administration.[24]

Efficacy Studies in Relevant Disease Models

The choice of animal model is paramount and must accurately reflect the human disease state being targeted.[26][27][28]

Rationale for Model Selection:

  • Anti-inflammatory Activity: Models like carrageenan-induced paw edema in rats are widely used to assess acute anti-inflammatory effects.[29][30]

  • Anticancer Activity: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are standard for evaluating the ability of a compound to inhibit tumor growth.

  • Antimicrobial Activity: Infection models in mice are used to determine the efficacy of a compound in clearing a specific bacterial or fungal pathogen.

Trustworthiness in Efficacy Studies:

  • Vehicle Control Group: Receives the formulation without the drug to account for any effects of the vehicle.

  • Positive Control Group: Treated with a clinically relevant drug to benchmark the efficacy of the test compound.

  • Dose-Response Relationship: Testing multiple dose levels to establish a clear relationship between the dose administered and the observed therapeutic effect.

From In Vitro Potency to In Vivo Efficacy: The Decision Pathway

The transition from the lab bench to animal studies requires careful consideration of all accumulated data.

InVivo_Decision_Workflow cluster_0 Candidate Selection cluster_1 Pharmacokinetic Profiling cluster_2 Efficacy & Safety Assessment A Promising In Vitro Profile (Potency, Selectivity, Low Toxicity) B Rodent PK Study (IV and PO administration) A->B Advance to In Vivo C Assess Key Parameters (Bioavailability, Half-life, Exposure) B->C Data Analysis D Dose-Range Finding Study C->D Candidate with Favorable PK E Efficacy Study in Disease Model (e.g., Tumor Growth Inhibition) D->E Determine Tolerated Doses F Preliminary Toxicology (Observe for adverse effects) E->F

Caption: Decision workflow for advancing candidates to in vivo studies.

Comparative In Vivo Data Summary
Compound IDOral Bioavailability (%F)Plasma Half-life (h)Efficacy (e.g., % Tumor Growth Inhibition @ Dose)Observed Adverse Events
Derivative A 456.255% @ 30 mg/kgNone
Derivative C 152.165% @ 10 mg/kgWeight loss at high doses
Comparator 1 304.540% @ 30 mg/kgNone
Comparator 2 608.075% @ 10 mg/kgNone

Synthesis and Conclusion: A Holistic View of the Derivatives

The comprehensive evaluation of this compound derivatives reveals a clear structure-activity relationship. In our hypothetical data, Derivative A emerges as a strong lead candidate. While not as potent as Comparator 2 in vitro, it demonstrates a superior balance of good oral bioavailability, a reasonable half-life, significant in vivo efficacy, and a clean preliminary safety profile. In contrast, Derivative C , despite its high in vitro potency, suffers from poor bioavailability and shows signs of toxicity, making it a less desirable candidate for further development.

This guide underscores the importance of a multi-parameter approach to drug discovery. A successful candidate is not necessarily the most potent in an isolated assay but is the one that possesses a well-rounded profile of efficacy, selectivity, and drug-like properties. The strategic application of the in vitro and in vivo assays described herein provides a robust framework for making data-driven decisions and efficiently advancing novel thiazole sulfonamides toward clinical development.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.[16][17][18][19][20]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[17][18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[16] Read the absorbance at a wavelength of 570 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the CC50 value.

Protocol 2: Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of an inhibitor against a purified enzyme.[13][14][15]

  • Reagent Preparation: Prepare a stock solution of the enzyme, substrate, and test compounds in a suitable assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in order:

    • Assay Buffer

    • Test compound at various concentrations (or vehicle for control wells).

    • Enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the product formation or substrate depletion over time at an appropriate wavelength. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

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  • Edmondson, D. E., & Binda, C. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [Link]
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  • Biobide. (n.d.).
  • Angeli, A., et al. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
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  • BellBrook Labs. (2025).
  • Khan, I., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. PubMed. [Link]
  • Worachartcheewan, A., et al. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. [Link]
  • Khan, I., et al. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. MDPI. [Link]
  • Ghorab, M. M., & Alsaid, M. S. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]
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  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Chemical Reviews. [Link]
  • Salem, M. E., et al. (n.d.). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. PubMed Central. [Link]
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  • El-Sayed, N. N. E., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. [Link]
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Sources

A Comparative Docking Analysis of 2-Chloro-1,3-thiazole-5-sulfonyl Chloride Derivatives Against Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Screening and Lead Compound Identification

In the landscape of contemporary drug discovery, the strategic in silico evaluation of novel chemical entities provides a crucial advantage, enabling the rapid and cost-effective identification of promising lead candidates. This guide offers a comprehensive comparison of docking studies involving derivatives of 2-chloro-1,3-thiazole-5-sulfonyl chloride, a scaffold of significant interest in medicinal chemistry, with a primary focus on their interaction with various isoforms of carbonic anhydrase (CA).

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2][3] Their involvement in the pathophysiology of a range of diseases, such as glaucoma, epilepsy, and cancer, has established them as prominent therapeutic targets.[4] The sulfonamide functional group is a well-established pharmacophore known for its potent inhibition of carbonic anhydrases, making derivatives of this compound particularly compelling candidates for investigation.[2][5][6]

This guide will navigate through the rationale for selecting carbonic anhydrase as the target, compare the docking performance of representative thiazole sulfonamide derivatives against a standard inhibitor, provide a detailed, field-proven protocol for conducting such docking studies, and present the findings in a clear, comparative format to aid researchers in their drug development endeavors.

Target Protein Rationale: The Significance of Carbonic Anhydrase Isoforms

The human carbonic anhydrase family comprises at least 15 known isoforms, with varying tissue distribution and subcellular localization.[2][3] The most extensively studied isoforms in the context of drug design are the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.[1] The overexpression of hCA IX and hCA XII in a variety of solid tumors, where they contribute to the acidification of the tumor microenvironment and promote cancer cell survival and proliferation, makes them attractive targets for the development of selective anticancer agents.[7] Similarly, the role of hCA II in aqueous humor secretion in the eye has led to the development of CA inhibitors for the treatment of glaucoma.[5][6]

The active site of carbonic anhydrases is characterized by a conserved zinc ion (Zn2+) coordinated by three histidine residues and a water molecule or hydroxide ion.[2] Sulfonamide inhibitors are believed to bind to the zinc ion in their deprotonated state, displacing the coordinated water/hydroxide and forming a stable complex, thereby blocking the enzyme's catalytic activity.[1] This well-defined binding mechanism provides a solid foundation for computational docking studies aimed at predicting the binding affinity and orientation of novel inhibitors.

Comparative Docking Analysis: Thiazole Sulfonamides vs. Acetazolamide

To illustrate the potential of the this compound scaffold, we will compare the docking performance of a representative derivative with the well-established carbonic anhydrase inhibitor, Acetazolamide. For this analysis, we will focus on human carbonic anhydrase II (hCA II), a widely studied isoform for which numerous crystal structures are available in the Protein Data Bank (PDB).

Table 1: Comparative Docking Scores and Key Interactions with hCA II

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Acetazolamide (Standard) -7.2His94, His96, His119, Thr199, Thr200Gln92, Thr199Val121, Val143, Leu198
Compound A (Exemplary Derivative) -8.5His94, His96, His119, Gln92, Thr199Gln92, Thr199, Asn67Val121, Leu198, Trp209

Note: The data presented in this table is a synthesis of typical findings reported in the literature and serves as an illustrative example. Actual values may vary depending on the specific derivative and the docking software and parameters used.

The improved docking score of Compound A suggests a potentially higher binding affinity for hCA II compared to Acetazolamide. The key to this enhanced interaction often lies in the additional favorable contacts the thiazole derivative can establish within the active site. The sulfonamide group of both compounds is expected to coordinate with the catalytic zinc ion. However, the substituted thiazole ring of Compound A can form additional hydrogen bonds and hydrophobic interactions with residues in the active site, such as Gln92 and Trp209, which are not as effectively engaged by Acetazolamide. These supplementary interactions contribute to a more stable protein-ligand complex and, consequently, a more favorable binding energy.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a robust and reproducible workflow for performing molecular docking studies of this compound derivatives with carbonic anhydrase. This protocol is designed to be adaptable to various docking software platforms such as AutoDock, GOLD, or Glide.

Diagram 1: Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (Download PDB, Remove Water, Add Hydrogens) Ligand 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Grid 3. Grid Box Generation (Define Active Site) Ligand->Grid Docking 4. Molecular Docking (Run Simulation) Grid->Docking Scoring 5. Pose Scoring & Ranking (Binding Energy Calculation) Docking->Scoring Analysis 6. Interaction Analysis (Visualize H-bonds, Hydrophobic Interactions) Scoring->Analysis

Caption: A generalized workflow for molecular docking studies.

Step 1: Protein Preparation

  • Obtain the Crystal Structure: Download the 3D crystal structure of the target carbonic anhydrase isoform (e.g., hCA II, PDB ID: 2VVA) from the Protein Data Bank (rcsb.org).

  • Pre-processing: Remove all water molecules and any co-crystallized ligands from the PDB file.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography.

  • Assign Charges: Assign partial charges to all atoms of the protein using a suitable force field (e.g., AMBER, CHARMM).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of the this compound derivative and the reference compound (e.g., Acetazolamide) using a chemical drawing software (e.g., ChemDraw, MarvinSketch). Convert the 2D structures to 3D.

  • Generate Conformers: Generate a set of low-energy 3D conformers for each ligand to account for its flexibility.

  • Assign Charges and Atom Types: Assign partial charges and atom types to the ligand atoms using a force field compatible with the docking software.

  • Energy Minimization: Perform energy minimization on the ligand structures.

Step 3: Grid Box Generation

  • Define the Active Site: Define a grid box that encompasses the active site of the enzyme. The grid box should be centered on the catalytic zinc ion and be large enough to accommodate the ligand in various orientations.

Step 4: Molecular Docking

  • Set Docking Parameters: Configure the docking parameters, including the number of docking runs, the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock), and the scoring function.

  • Run the Docking Simulation: Execute the docking simulation for each ligand. The software will systematically explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.

Step 5: Analysis of Results

  • Pose Clustering and Ranking: The docking results will consist of a series of docked poses for each ligand, ranked by their predicted binding energies.

  • Selection of the Best Pose: The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • Visualization of Interactions: Visualize the best-docked pose of the ligand in the active site of the protein using a molecular visualization software (e.g., PyMOL, VMD).

  • Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion. This analysis is crucial for understanding the structural basis of the predicted binding affinity.

Causality and Self-Validation in the Docking Protocol

The rationale behind this multi-step protocol is to systematically reduce the conformational search space and accurately model the physicochemical interactions between the ligand and the protein. The preparation steps for both the protein and the ligand are critical for ensuring that the input structures are chemically correct and energetically favorable. The grid box definition focuses the computational search on the region of interest, making the process more efficient.

A self-validating aspect of this protocol is the inclusion of a known inhibitor, such as Acetazolamide, as a positive control. A successful docking experiment should be able to reproduce the experimentally observed binding mode of the reference compound with a reasonable degree of accuracy. This process, known as re-docking, provides confidence in the chosen docking parameters and their applicability to the novel compounds being investigated.

Concluding Remarks for the Research Professional

Molecular docking serves as a powerful and indispensable tool in the modern drug discovery pipeline. For researchers investigating this compound derivatives, this in silico approach offers a rational basis for prioritizing synthetic efforts and designing compounds with enhanced potency and selectivity. The comparative analysis presented in this guide highlights the potential of this scaffold to yield potent carbonic anhydrase inhibitors. By adhering to a rigorous and well-validated docking protocol, scientists can gain valuable insights into the structure-activity relationships of their compounds and accelerate the journey from a chemical concept to a viable therapeutic candidate.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
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  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides.
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Efficacy Blueprint: A Comparative Analysis of Anticancer and Antimicrobial Agents Derived from 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of therapeutic success. The 2-chloro-1,3-thiazole-5-sulfonyl chloride moiety has emerged as a privileged starting material, offering a versatile platform for the synthesis of a diverse array of biologically active sulfonamide derivatives. This guide provides a comprehensive efficacy comparison of notable compounds derived from this scaffold, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their activity, supported by robust experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Advantage of the Thiazole-Sulfonamide Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it an attractive pharmacophore. When coupled with a sulfonamide group, a well-established zinc-binding moiety, the resulting scaffold exhibits a remarkable propensity for inhibiting key enzymes implicated in various pathologies. The this compound precursor provides a reactive sulfonyl chloride group that readily undergoes nucleophilic substitution with amines, allowing for the systematic generation of diverse compound libraries.

Part 1: Anticancer Efficacy—A Tale of Dual Inhibition

A significant breakthrough in the application of the thiazole-sulfonamide scaffold is the development of multi-targeted anticancer agents. A prime exemplar is a novel thiazole-chalcone/sulfonamide hybrid, which we will refer to as Compound A-1 , designed to simultaneously inhibit two crucial targets in oncology: tubulin polymerization and the tumor-associated enzyme, carbonic anhydrase IX (CA IX).[2][3]

Mechanistic Synergy: Disrupting the Cytoskeleton and Tumor Microenvironment

The dual-action of Compound A-1 represents a sophisticated strategy to combat cancer's complexity.

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation during cell division.[4] Their disruption is a clinically validated anticancer strategy. Compound A-1 binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and ultimately, apoptosis (programmed cell death) in cancer cells.[2][3]

  • Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is a transmembrane enzyme highly expressed in many solid tumors and is induced by hypoxia (low oxygen levels).[5] It plays a critical role in maintaining the pH of the tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons. This process helps cancer cells to thrive in the acidic conditions that they create. By inhibiting CA IX, Compound A-1 disrupts this pH regulation, impairing cancer cell survival and proliferation.[3][5]

Below is a diagram illustrating the dual inhibitory action of Compound A-1.

Figure 1: Dual Inhibitory Mechanism of Compound A-1 cluster_0 Tubulin Polymerization Pathway cluster_1 Tumor Microenvironment Regulation Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division CO2 + H2O CO2 + H2O HCO3- + H+ HCO3- + H+ CO2 + H2O->HCO3- + H+ CA IX Acidic Tumor Microenvironment Acidic Tumor Microenvironment HCO3- + H+->Acidic Tumor Microenvironment Cancer Cell Survival & Proliferation Cancer Cell Survival & Proliferation Acidic Tumor Microenvironment->Cancer Cell Survival & Proliferation Compound A-1 Compound A-1 Compound A-1->Microtubules Inhibits Polymerization Compound A-1->HCO3- + H+ Inhibits Formation

Caption: Dual inhibitory action of Compound A-1.

Comparative Efficacy Data

The efficacy of Compound A-1 has been demonstrated through rigorous in vitro testing. Below is a summary of its cytotoxic and inhibitory activities compared to a standard-of-care agent, Combretastatin A-4 (for tubulin inhibition).

CompoundTarget Cell LineIC50 (µM) - Cytotoxicity[3]TargetIC50 (µM) - Inhibition[3]
Compound A-1 HT-29 (Colon)0.98Tubulin Polymerization2.72
A549 (Lung)1.52Carbonic Anhydrase IX0.021
786-O (Renal)2.15
MCF-7 (Breast)1.27
Combretastatin A-4--Tubulin Polymerization4.93

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that Compound A-1 exhibits potent cytotoxic effects against a range of cancer cell lines.[3] Notably, its inhibitory activity against tubulin polymerization is comparable to the well-established inhibitor, Combretastatin A-4. Furthermore, its highly potent and selective inhibition of CA IX underscores its potential as a dual-targeting agent.[3]

Part 2: Antimicrobial Efficacy—Targeting Bacterial Survival

The versatility of the this compound scaffold extends to the development of potent antimicrobial agents. By modifying the amine substituent on the sulfonamide group, a range of compounds with significant activity against various bacterial strains have been synthesized.

Mechanism of Action: Folic Acid Synthesis Inhibition

Many sulfonamide-based antimicrobials act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and amino acids, and its disruption is detrimental to bacterial survival. While the precise mechanism for all thiazole-sulfonamide derivatives is an active area of research, this pathway represents a primary mode of action.

Below is a simplified diagram of the folic acid synthesis pathway and the inhibitory action of thiazole-sulfonamides.

Figure 2: Antimicrobial Mechanism of Thiazole-Sulfonamides PABA PABA DHPS DHPS PABA->DHPS Dihydropteroate Diphosphate Dihydropteroate Diphosphate Dihydropteroate Diphosphate->DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate Synthase (DHPS) Dihydropteroic Acid Dihydropteroic Acid Dihydrofolic Acid Dihydrofolic Acid Dihydropteroic Acid->Dihydrofolic Acid Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid Nucleotide & Amino Acid Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic Acid->Nucleotide & Amino Acid Synthesis DHPS->Dihydropteroic Acid Thiazole-Sulfonamide Thiazole-Sulfonamide Thiazole-Sulfonamide->DHPS Inhibits

Caption: Inhibition of bacterial folic acid synthesis.

Comparative Efficacy Data

The antimicrobial efficacy of various thiazole-sulfonamide derivatives has been evaluated against a panel of clinically relevant bacteria. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)[6]
Derivative B-1 Bacillus subtilis0.3
Staphylococcus aureus3
Methicillin-resistant S. aureus (MRSA)3
Derivative B-2 Bacillus subtilis1.5
Staphylococcus aureus12.5
Methicillin-resistant S. aureus (MRSA)25
Derivative B-3 Bacillus subtilis6.25
Staphylococcus aureus50
Methicillin-resistant S. aureus (MRSA)50

The results demonstrate that these derivatives, particularly those with specific substitutions (as in Derivative B-1), exhibit potent activity against Gram-positive bacteria, including the notoriously difficult-to-treat MRSA.[6] The structure-activity relationship (SAR) studies indicate that the nature of the substituent on the sulfonamide nitrogen plays a crucial role in determining the antimicrobial potency.

Part 3: Experimental Protocols for Efficacy Determination

To ensure the validity and reproducibility of the efficacy data presented, this section outlines the detailed methodologies for the key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow Diagram

Figure 3: MTT Assay Workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with compounds Treat with compounds Incubate (24h)->Treat with compounds Incubate (48-72h) Incubate (48-72h) Treat with compounds->Incubate (48-72h) Add MTT reagent Add MTT reagent Incubate (48-72h)->Add MTT reagent Incubate (2-4h) Incubate (2-4h) Add MTT reagent->Incubate (2-4h) Solubilize formazan crystals Solubilize formazan crystals Incubate (2-4h)->Solubilize formazan crystals Measure absorbance (570 nm) Measure absorbance (570 nm) Solubilize formazan crystals->Measure absorbance (570 nm)

Caption: Step-by-step workflow of the MTT assay.

Step-by-Step Protocol

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Workflow Diagram

Figure 4: Broth Microdilution Workflow Prepare serial dilutions of compounds in broth Prepare serial dilutions of compounds in broth Inoculate with standardized bacterial suspension Inoculate with standardized bacterial suspension Prepare serial dilutions of compounds in broth->Inoculate with standardized bacterial suspension Incubate (16-20h) Incubate (16-20h) Inoculate with standardized bacterial suspension->Incubate (16-20h) Visually assess for bacterial growth Visually assess for bacterial growth Incubate (16-20h)->Visually assess for bacterial growth Determine MIC Determine MIC Visually assess for bacterial growth->Determine MIC

Caption: Workflow for determining Minimum Inhibitory Concentration.

Step-by-Step Protocol

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in both oncology and infectious diseases. The dual-action anticancer agent, Compound A-1, exemplifies a modern approach to drug design, targeting multiple pathways to overcome the inherent complexities of cancer. Similarly, the potent antimicrobial activity of other derivatives highlights the tunability of this scaffold for different therapeutic applications.

Future research should focus on further exploring the structure-activity relationships of these compounds to optimize their potency and selectivity. In vivo studies are a critical next step to validate the promising in vitro efficacy and to assess the pharmacokinetic and safety profiles of these lead candidates. The continued investigation of this versatile chemical scaffold holds great promise for the discovery of next-generation therapies.

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A Comparative Guide to the Synthesis of 2-Chloro-1,3-thiazole-5-sulfonyl chloride: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the efficient and economical production of key intermediates is paramount. 2-Chloro-1,3-thiazole-5-sulfonyl chloride is a critical building block, and the selection of its synthetic pathway can significantly impact project timelines, costs, and safety. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this valuable compound, supported by experimental insights and a thorough cost-benefit analysis.

Introduction: The Significance of this compound

The this compound scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. The thiazole ring is a privileged structure in medicinal chemistry, and the presence of a chloro group at the 2-position and a reactive sulfonyl chloride at the 5-position provides two orthogonal handles for further chemical modification. This allows for the facile introduction of diverse functionalities, making it an invaluable intermediate in the development of pharmaceuticals and next-generation pesticides.

This guide will dissect two plausible and divergent synthetic strategies, evaluating them on the crucial metrics of yield, cost of raw materials, operational complexity, safety, and environmental impact.

Pathway 1: The 2-Aminothiazole Route - A Multi-Step Approach

This pathway commences with the readily available and relatively inexpensive 2-aminothiazole. The synthesis involves the sequential introduction of the sulfonyl chloride and the chloro functionalities.

Reaction Scheme:

Pathway_1 A 2-Aminothiazole B 2-Amino-1,3-thiazole-5-sulfonic acid A->B Sulfonation C 2-Amino-1,3-thiazole-5-sulfonyl chloride B->C Chlorination of Sulfonic Acid D This compound C->D Sandmeyer Reaction

Caption: Synthetic workflow for Pathway 1, starting from 2-aminothiazole.

Experimental Protocols and Rationale

Step 1: Sulfonation of 2-Aminothiazole

The introduction of the sulfonic acid group at the 5-position is a critical first step. This is typically achieved via electrophilic substitution.

  • Protocol: To a cooled solution of fuming sulfuric acid (oleum), 2-aminothiazole is added portion-wise, maintaining the temperature below 25°C. The mixture is then gently heated to around 80-100°C and held for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction mixture is then carefully poured onto crushed ice, and the precipitated 2-amino-1,3-thiazole-5-sulfonic acid is collected by filtration, washed with cold water, and dried.

  • Causality: The use of fuming sulfuric acid provides a high concentration of sulfur trioxide (SO₃), the active electrophile, which is necessary to overcome the partial deactivation of the thiazole ring by the protonated amino group in the strongly acidic medium. The 5-position is the most electron-rich and sterically accessible site for electrophilic attack on the 2-aminothiazole ring system.

Step 2: Conversion to 2-Amino-1,3-thiazole-5-sulfonyl chloride

The sulfonic acid is then converted to the more reactive sulfonyl chloride.

  • Protocol: The dried 2-amino-1,3-thiazole-5-sulfonic acid is suspended in an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux for 2-4 hours. After completion, the excess thionyl chloride is removed under reduced pressure to yield the crude 2-amino-1,3-thiazole-5-sulfonyl chloride.

  • Causality: Thionyl chloride is a cost-effective and efficient reagent for this transformation. The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the sulfonic acid.

Step 3: Diazotization and Sandmeyer Reaction

The final step involves the replacement of the 2-amino group with a chloro group via the classic Sandmeyer reaction.[1][2]

  • Protocol: The crude 2-amino-1,3-thiazole-5-sulfonyl chloride is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid, also maintained at a low temperature. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with a suitable organic solvent (e.g., dichloromethane), washed, dried, and the solvent is evaporated to yield this compound.

  • Causality: The diazotization reaction converts the amino group into an excellent leaving group (N₂). The copper(I) catalyst facilitates the single-electron transfer mechanism of the Sandmeyer reaction, leading to the substitution of the diazonium group with a chloride ion.[1]

Pathway 2: The 2-Chlorothiazole Route - A More Direct Approach

This pathway begins with 2-chlorothiazole and aims to introduce the sulfonyl chloride group in a single step.

Reaction Scheme:

Pathway_2 A 2-Chlorothiazole B This compound A->B Direct Chlorosulfonation

Caption: Synthetic workflow for Pathway 2, starting from 2-chlorothiazole.

Experimental Protocol and Rationale

Direct Chlorosulfonation of 2-Chlorothiazole

This one-step method is appealing for its atom economy and reduced number of synthetic operations.

  • Protocol: 2-Chlorothiazole is added dropwise to a stirred, cooled (0-5°C) excess of chlorosulfonic acid. The reaction mixture is then allowed to warm to room temperature and may require gentle heating (e.g., 40-60°C) for a period to drive the reaction to completion. The progress is monitored by quenching small aliquots and analyzing by GC-MS or NMR. Upon completion, the reaction mixture is very carefully poured onto crushed ice. The precipitated product is then filtered, washed with ice-cold water, and dried under vacuum.

  • Causality: Chlorosulfonic acid is a powerful electrophilic sulfonating and chlorinating agent. The 2-chloro substituent deactivates the thiazole ring, making harsh conditions necessary for the electrophilic substitution to occur at the 5-position. The excess chlorosulfonic acid acts as both the reagent and the solvent.

Cost-Benefit Analysis: A Head-to-Head Comparison

The choice between these two pathways is not straightforward and depends on the specific priorities of the research or production campaign.

ParameterPathway 1: From 2-AminothiazolePathway 2: From 2-Chlorothiazole
Starting Material Cost 2-Aminothiazole is generally less expensive than 2-chlorothiazole.[3][4][5][6][7]2-Chlorothiazole is more expensive than 2-aminothiazole.[8][9][10][11]
Reagent Costs Requires multiple reagents: fuming sulfuric acid, thionyl chloride, sodium nitrite, copper(I) chloride.[12][13][14][15]Primarily requires chlorosulfonic acid in excess.[16][17][18][19]
Overall Yield Multi-step process, so the overall yield is the product of the yields of three steps. Individual step yields are typically moderate to good, but cumulative losses can be significant.A single-step reaction that can potentially offer a higher overall yield if optimized.
Operational Complexity Three distinct reaction setups and work-ups are required, increasing labor and time. The Sandmeyer reaction requires careful temperature control of the unstable diazonium salt.[20]A single reaction, but requires handling of highly corrosive and reactive chlorosulfonic acid. The work-up (quenching) is extremely hazardous.
Safety Hazards The Sandmeyer reaction involves a potentially explosive diazonium intermediate.[20] Thionyl chloride is corrosive and reacts violently with water.Extreme Hazard: Chlorosulfonic acid reacts violently and explosively with water, is highly corrosive, and releases toxic fumes.[21][22][23][24][25] This necessitates specialized equipment and handling procedures.
Environmental Impact The Sandmeyer reaction can generate copper-containing waste streams that require treatment.[26][27] Use of multiple solvents contributes to waste generation.The use of a large excess of chlorosulfonic acid and the hazardous quenching process generate significant acidic waste.
Scalability The Sandmeyer reaction can be challenging to scale up due to the thermal instability of the diazonium salt.[20]The highly exothermic and violent reaction of chlorosulfonic acid with water makes large-scale quenching particularly dangerous and difficult to control.

Conclusion and Recommendations

Pathway 1 (from 2-Aminothiazole) is generally the more favorable route for most laboratory and pilot-scale syntheses. While it involves more steps, the starting material is more economical, and the individual reactions, although requiring care, are generally more manageable and less hazardous than the direct chlorosulfonation. The well-established nature of the Sandmeyer reaction provides a more predictable outcome.[1][2][26][28]

Pathway 2 (from 2-Chlorothiazole) , despite its appealing directness, presents significant safety challenges due to the extreme reactivity of chlorosulfonic acid.[21][22][23][24][25] This pathway should only be considered by experienced chemists in facilities equipped to handle such hazardous materials. While potentially offering a higher yield in a single step, the operational risks and the difficulty of a safe and controlled work-up often outweigh the benefits, especially at a larger scale.

Ultimately, the choice of synthetic pathway for this compound requires a careful assessment of the available resources, expertise, and risk tolerance. For most applications, the multi-step but more controlled and less hazardous route starting from 2-aminothiazole represents a more prudent and cost-effective strategy in the long run.

References

  • Veolia North America. Chlorosulfonic Acid. Accessed January 4, 2024.
  • ICSC 1039 - CHLOROSULFONIC ACID. Accessed January 4, 2024.
  • ECHEMI.
  • IndiaMART. Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers. Accessed January 4, 2024.
  • Sigma-Aldrich. Thionyl chloride reagent grade, 97%. Accessed January 4, 2024.
  • NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. Accessed January 4, 2024.
  • ChemicalBook. 2-Chlorothiazole | 3034-52-4. Accessed January 4, 2024.
  • ChemicalBook. Chlorosulfonic acid. Accessed January 4, 2024.
  • Sigma-Aldrich. Chlorosulfonic acid 99%. Accessed January 4, 2024.
  • Cole-Parmer. Material Safety Data Sheet - Chlorosulfonic acid, 98%. Accessed January 4, 2024.
  • Sigma-Aldrich. 2-Aminothiazole 97%. Accessed January 4, 2024.
  • Thermo Scientific Chemicals. Chlorosulfonic acid, typically 99% 1 kg. Accessed January 4, 2024.
  • ChemicalBook. Thionyl chloride. Accessed January 4, 2024.
  • ECHEMI. Thionyl chloride Price and Market Analysis. Accessed January 4, 2024.
  • TCI Chemicals. 2-Chlorothiazole 3034-52-4. Accessed January 4, 2024.
  • Fisher Scientific. 2-Aminothiazole 98.0+%, TCI America 25 g. Accessed January 4, 2024.
  • ChemicalBook. 2-Aminothiazole. Accessed January 4, 2024.
  • Carl ROTH. Thionyl chloride, 500 ml, CAS No. 7719-09-7. Accessed January 4, 2024.
  • Thermo Scientific Chemicals. Chlorosulfonic acid, 97% 100 mL. Accessed January 4, 2024.
  • Thermo Scientific Chemicals. 2-Aminothiazole, 97% 100 g. Accessed January 4, 2024.
  • IndiaMART. Chlorosulphonic Acid - chlorosulfonic acid Latest Price, Manufacturers & Suppliers. Accessed January 4, 2024.
  • MedchemExpress.com. Aminothiazole (2-Aminothiazole). Accessed January 4, 2024.
  • Chem-Impex. 2-Chloro-4-methyl-thiazole. Accessed January 4, 2024.
  • Benchchem. The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles. Accessed January 4, 2024.
  • Thermo Scientific Chemicals. 2-Chlorothiazole, 97% 1 g. Accessed January 4, 2024.
  • ChemicalBook. 2-Chlorothiazole price. Accessed January 4, 2024.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Accessed January 4, 2024.
  • Wikipedia. Sandmeyer reaction. Accessed January 4, 2024.
  • ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Accessed January 4, 2024.
  • Organic Chemistry Portal. Sandmeyer Reaction. Accessed January 4, 2024.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Accessed January 4, 2024.
  • EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Accessed January 4, 2024.
  • Google Patents.
  • ChemicalBook. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis. Accessed January 4, 2024.
  • PubMed. Recent trends in the chemistry of Sandmeyer reaction: a review. Accessed January 4, 2024.
  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Accessed January 4, 2024.
  • ResearchGate. A General Electrochemical Strategy for Sandmeyer Reaction. Accessed January 4, 2024.
  • Sigma-Aldrich. 2-Chloro-1,3-thiazole-5-carboxylic acid AldrichCPR. Accessed January 4, 2024.
  • 2-Chloro-1, 3-thiazole-5-sulfonyl chloride, min 95%, 1 gram. Accessed January 4, 2024.
  • Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Accessed January 4, 2024.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-1,3-thiazole-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-chloro-1,3-thiazole-5-sulfonyl chloride. As a reactive sulfonyl chloride, this compound necessitates meticulous handling and disposal procedures to ensure the safety of laboratory personnel and maintain environmental compliance. The protocols outlined herein are grounded in established chemical safety principles and regulatory standards, designed for researchers, scientists, and drug development professionals.

Core Hazard Profile and Chemical Reactivity

A thorough understanding of the chemical's reactivity is paramount to its safe handling and disposal. The primary hazard associated with this compound stems from the highly reactive sulfonyl chloride functional group (-SO₂Cl).

Mechanism of Reactivity: Sulfonyl chlorides are susceptible to nucleophilic attack, most notably by water in a reaction known as hydrolysis.[1][2][3] This reaction is often exothermic and produces the corresponding sulfonic acid and hydrochloric acid (HCl), leading to a corrosive and hazardous mixture.[4]

Reaction: R-SO₂Cl + 2H₂O → R-SO₃H + HCl(aq)

This inherent reactivity dictates the core disposal strategy: controlled neutralization to convert the hazardous sulfonyl chloride into a more stable and less reactive sulfonate salt before final disposal. The compound is also incompatible with strong bases, oxidizing agents, amines, and alcohols.[5][6]

Hazard ClassificationDescriptionSource(s)
Acute Toxicity Harmful if swallowed or inhaled. Toxic in contact with skin.[7][8][9]
Skin Corrosion/Irritation Causes severe skin burns and eye damage. The hydrolysis reaction produces hydrochloric acid, which is highly corrosive.[7][10]
Reactivity Reacts vigorously with water, bases, and alcohols. This reaction is exothermic. Do not add water directly to the compound.[4][5]
Environmental Hazard Very toxic to aquatic life with long-lasting effects. Release into the environment must be avoided.[6][7][11]
Hazardous Decomposition Products Upon combustion or reaction with water, may produce toxic and corrosive gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides.[5][6][10]

Note: Data is aggregated from safety data sheets of structurally similar sulfonyl chloride compounds.

Regulatory Compliance Framework

All chemical waste, including this compound and its derivatives, must be managed in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[12][13] In the European Union, regulations are set forth by the European Chemicals Agency (ECHA).[14] It is the responsibility of the waste generator to accurately classify and dispose of the waste according to these regulations.[15][16]

Disposal Decision Workflow

The appropriate disposal procedure depends on the nature and quantity of the waste. The following workflow provides a decision-making framework to select the correct protocol.

DisposalWorkflow start This compound Waste is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated quantity Is it a small, manageable quantity (< 5g or 5mL)? is_contaminated->quantity No protocol_B Protocol B: Containerize for Licensed Hazardous Waste Disposal is_contaminated->protocol_B Yes protocol_A Protocol A: Controlled Neutralization of Uncontaminated Waste quantity->protocol_A Yes quantity->protocol_B No

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to proper Personal Protective Equipment (PPE) is mandatory. This includes a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. All operations must be performed within a certified chemical fume hood.[9]

Protocol A: Controlled Neutralization of Small, Uncontaminated Quantities

This protocol is suitable only for minor amounts of uncontaminated this compound, such as residual material in a reaction flask. The objective is to safely quench its reactivity through hydrolysis under basic conditions.[17][18]

Methodology:

  • Preparation: In a suitably large flask or beaker, prepare a dilute solution of a weak base. A 5-10% solution of sodium bicarbonate in water is recommended. Place this container in an ice bath to dissipate heat generated during the reaction.[17]

  • Slow Addition: With vigorous stirring, slowly and carefully add the this compound dropwise to the cold basic solution. Crucially, always add the sulfonyl chloride to the base; never add base to the sulfonyl chloride. [17] This ensures the reactive agent is always in a dilute state, preventing a runaway reaction.

  • Monitoring: Observe for signs of reaction, such as gas evolution (CO₂ from the bicarbonate). Continue stirring in the ice bath for at least one hour after the addition is complete to ensure the reaction has gone to completion.

  • Neutralization Check: Remove the container from the ice bath and allow it to warm to room temperature. Check the pH of the solution with pH paper or a calibrated meter to ensure it is neutral or slightly basic. If acidic, add more bicarbonate solution until neutralized.

  • Final Disposal: The resulting neutralized aqueous solution, containing the sodium salt of 2-chloro-1,3-thiazole-5-sulfonic acid, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Confirm this disposal method is permitted by your institution's environmental health and safety office.

Protocol B: Management of Large Quantities and Contaminated Waste

Any large quantity of this compound, or any amount that is contaminated with other chemicals (e.g., solvents, byproducts), must be disposed of as hazardous waste.[12][17]

Methodology:

  • Containment: Carefully transfer the waste into a designated, properly sealed hazardous waste container. The container must be compatible with corrosive materials and clearly labeled.[12][19]

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials like strong bases or aqueous waste, to prevent dangerous reactions within the container.[5][19]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, affix the appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).[20]

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility, away from moisture and incompatible materials.[12][19]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[15][20] This ensures the waste is transported, treated, and disposed of in compliance with all regulatory requirements.[16]

Spill Management Procedures

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure maximum ventilation by opening sashes in the fume hood.[5][17]

  • Contain Spill: For liquid spills, cover and contain the spill with a non-combustible, inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[5] DO NOT use combustible materials like paper towels or sawdust. [17]

  • Collection: Once the spill is fully absorbed, carefully collect the material using non-sparking tools and place it into a sealed, appropriately labeled container for hazardous waste disposal as described in Protocol B.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327.
  • Aznar, F., & Tordeux, M. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • King, J. F., & Hillhouse, J. H. (1979). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 101(16), 4787-4798.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-754.
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry, 40(5), 733-739.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA.gov.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • Moody, C. J., & Newton, C. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 934-938.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA.gov.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA.gov.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-thiazole-5-carboxylic acid. PubChem.
  • SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE - SAFETY DATA SHEET.
  • KGROUP. (2006). Quenching Reactive Substances.
  • European Chemicals Agency. (n.d.). EU Chemicals Legislation Finder. ECHA.
  • Pharmaffiliates. (n.d.). 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride.
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros.
  • European Chemicals Agency. (2025). Substances restricted under REACH. ECHA.
  • European Chemicals Agency. (2025). Heavy Metals in Packaging and Packaging Waste. ECHA.
  • Goebel, T., et al. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • Zhao, L. L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1469.
  • European Chemicals Agency. (2020). Know your obligations when exporting hazardous chemicals outside the EU. YouTube.
  • Fitreach. (n.d.). Disposal/Hazardous waste.

Sources

A Comprehensive Guide to the Safe Handling of 2-Chloro-1,3-thiazole-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-Chloro-1,3-thiazole-5-sulfonyl chloride (CAS No. 88917-11-7). As a Senior Application Scientist, my objective is to equip you with not just procedural steps, but a deep understanding of the causality behind these recommendations. This document is structured to provide immediate, actionable intelligence for laboratory operations, emergency preparedness, and waste disposal.

Core Hazards and Scientific Rationale

This compound is a reactive chemical that demands careful handling due to its functional groups. The sulfonyl chloride moiety (-SO₂Cl) is highly susceptible to nucleophilic attack, particularly by water, leading to the formation of hydrochloric acid and the corresponding sulfonic acid. This reactivity is the primary driver of its corrosive nature.

Key Hazards Include:

  • Corrosivity: Causes severe skin burns and eye damage.[2]

  • Toxicity: Harmful if swallowed and may be toxic in contact with skin.[2][3]

  • Respiratory Irritation: Vapors and aerosols can be corrosive to the respiratory tract.

  • Reactivity: Reacts with water and other nucleophiles, potentially violently, releasing corrosive and toxic fumes.

Understanding these intrinsic properties is paramount to mitigating risk. The operational procedures outlined below are designed to prevent exposure and control its reactivity.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A multi-layered approach to PPE is mandatory. The following table summarizes the required equipment, with explanations for their necessity.

Protection Type Specific Equipment Rationale for Use
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the chemical and corrosive vapors, which can cause severe eye damage or blindness.[3]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double layer of nitrile gloves may be used for short-duration tasks, but compatibility should be verified.Prevents skin contact, which can lead to severe burns and potential systemic toxicity.[2][3] Gloves must be inspected before each use and changed immediately upon contamination.
Body Protection A chemical-resistant laboratory coat, supplemented with a chemical-resistant apron and sleeves.Protects against spills and splashes, preventing contamination of personal clothing and underlying skin.
Respiratory Protection A NIOSH-approved respirator with an acid gas cartridge is required when handling the neat material outside of a certified chemical fume hood, or if there is any potential for aerosol generation.Protects the respiratory tract from corrosive and toxic vapors that can cause severe irritation and damage.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety at every stage of handling.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[4][5] The storage location should be a designated, locked cabinet for corrosive and reactive chemicals.

Handling and Use: A Step-by-Step Protocol

All handling of this compound must be conducted within a certified chemical fume hood.

  • Preparation:

    • Ensure the fume hood sash is at the appropriate working height.

    • Have all necessary PPE donned correctly.

    • Prepare all required equipment (glassware, reagents, quench solution) and place them within the fume hood before introducing the chemical.

    • An emergency quench solution (e.g., a dilute solution of sodium bicarbonate) and a spill kit should be readily accessible.

  • Dispensing:

    • If the compound is a solid, handle it as a powder, avoiding the creation of dust.

    • If it is a liquid, use a syringe or cannula for transfers to minimize exposure to air and moisture.

    • Never add water directly to the compound.[4]

  • Reaction Quenching:

    • Upon completion of a reaction, the quenching process must be performed slowly and in a controlled manner. Add the reaction mixture to a cooled, stirred quenching solution (e.g., a dilute base or alcohol). Never add the quenching agent directly to the reaction vessel containing the sulfonyl chloride.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust.

  • Neutralize: Carefully and slowly add a neutralizing agent like sodium bicarbonate or soda ash to the contained spill.

  • Collect: Scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Excess Reagent: Unused or excess reagent must be quenched slowly and carefully by adding it to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol) in an appropriate solvent.

  • Contaminated Materials: All contaminated materials (gloves, absorbent pads, glassware) must be collected in a sealed, labeled hazardous waste container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.

Visualizing the Workflow: A Safety-First Approach

The following diagram illustrates the critical decision points and actions for the safe handling of this compound.

start Start: Receive Chemical inspect Inspect Container for Damage start->inspect storage Store in Cool, Dry, Ventilated Area Away from Incompatibles inspect->storage prep Prepare for Handling in Fume Hood storage->prep ppe Don Full, Appropriate PPE prep->ppe handle Handle/Dispense Chemical ppe->handle spill Spill Occurs? handle->spill Spill? emergency Emergency Occurs? handle->emergency Exposure? spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes reaction_complete Reaction Complete spill->reaction_complete No waste_disposal Dispose of Waste as Hazardous spill_procedure->waste_disposal quench Quench Reaction Mixture Slowly reaction_complete->quench quench->waste_disposal end End of Process waste_disposal->end emergency->reaction_complete No emergency_procedure Follow Emergency First Aid Procedures emergency->emergency_procedure Yes emergency_procedure->end

Caption: Safe handling workflow for this compound.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Stellarnet. (n.d.). 2-Chloro-1, 3-thiazole-5-sulfonyl chloride, min 95%, 1 gram.
  • Angene Chemical. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 2-Chloro-thiazole-5-carboxylic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.